Flutax 1
Description
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Properties
IUPAC Name |
5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H66N2O21/c1-35-51(91-67(86)57(78)56(39-17-11-8-12-18-39)73-62(80)40-19-13-9-14-20-40)33-71(87)61(93-66(85)41-21-15-10-16-22-41)59-69(7,60(79)58(89-37(3)74)55(35)68(71,5)6)52(32-53-70(59,34-88-53)94-38(4)75)92-65(84)36(2)72-63(81)42-23-26-45(48(29-42)64(82)83)54-46-27-24-43(76)30-49(46)90-50-31-44(77)25-28-47(50)54/h8-31,36,51-53,56-59,61,76,78,87H,32-34H2,1-7H3,(H,72,81)(H,73,80)(H,82,83)/t36-,51-,52+,53+,56-,57+,58+,59-,61-,69+,70-,71+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWJJMCMRRQCSY-ADONSEPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C(C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)[C@H](C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H66N2O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Flutax 1: An In-depth Technical Guide on its Mechanism of Action on Microtubules
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular mechanism of Flutax 1, a fluorescent taxoid, and its effects on microtubule structure and function. It consolidates key quantitative data, outlines relevant experimental methodologies, and illustrates the underlying biological pathways.
Introduction to this compound
This compound is a fluorescent derivative of paclitaxel (Taxol®), where a fluorescein moiety is attached to the C-7 position of the taxol core via an L-alanyl linker.[1] Like its parent compound, this compound is a potent microtubule-stabilizing agent.[2] Its intrinsic fluorescence allows for the direct visualization and investigation of microtubule dynamics in living cells and in vitro, making it an invaluable tool in cell biology and cancer research.[3] this compound binds to the taxoid-binding site on β-tubulin, promoting the assembly of tubulin dimers into microtubules and suppressing their dynamic instability, which ultimately leads to cell cycle arrest and apoptosis.[4]
Core Mechanism of Action on Microtubules
The primary mechanism of this compound involves its direct interaction with tubulin, the fundamental protein subunit of microtubules. This interaction fundamentally alters microtubule properties, shifting the equilibrium from depolymerization towards stabilization.
Binding to the β-Tubulin Subunit
This compound binds with high affinity to a specific pocket on the β-tubulin subunit of the αβ-tubulin heterodimer. This binding site is located on the inner surface of the microtubule, facing the lumen. The binding of this compound is a multi-step process, beginning with a rapid, diffusion-controlled bimolecular reaction, followed by at least two slower conformational rearrangements of the microtubule structure. One of these rearrangements results in a detectable 2-nm increase in the microtubule's diameter. This compound competes directly with paclitaxel for this binding site, though its relative affinity is approximately eightfold lower. The accessibility of this site from the exterior of the microtubule suggests that taxoids bind directly from the bulk solution to an exposed site, potentially located between protofilaments.
Promotion of Microtubule Assembly and Hyper-stabilization
Similar to paclitaxel, this compound is capable of inducing the polymerization of tubulin dimers into microtubules, even in the absence of the typically required GTP. It effectively drives inactive, GDP-liganded tubulin into a polymeric state. Once bound, this compound locks the tubulin subunits into a conformation that strengthens both longitudinal and lateral contacts within the microtubule lattice. This enhanced stability counteracts the natural dynamic instability of microtubules, a process of stochastic switching between phases of growth and shrinkage that is essential for their cellular functions. The drug potently suppresses the rate and extent of microtubule shortening and growing, effectively "freezing" the microtubule cytoskeleton.
Cellular Consequences of Microtubule Stabilization
The hyper-stabilization of the microtubule network by this compound has profound and deleterious effects on cellular processes, particularly cell division, leading to cell cycle arrest and programmed cell death.
Disruption of Mitosis and G2/M Cell Cycle Arrest
Microtubule dynamics are critical for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By suppressing these dynamics, this compound prevents the proper attachment of chromosomes to the spindle and their subsequent segregation. This activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in mitosis to prevent aneuploidy. The result is a prolonged arrest in the G2/M phase of the cell cycle. In U937 cells treated with 80 nM this compound, the proportion of cells in the G2/M phase increased from 25% to 80% after 16 hours. This arrest is often characterized by the formation of abnormal mitotic spindles, including multipolar spindles.
Induction of Apoptosis
Prolonged mitotic arrest induced by microtubule-stabilizing agents like this compound is a potent trigger for apoptosis (programmed cell death). Following a period of G2/M arrest, cells treated with this compound begin to exhibit the classic hallmarks of apoptosis, including chromatin condensation and the formation of apoptotic bodies. In U937 cells, a significant accumulation of apoptotic cells is observed following the peak of abnormal mitoses. The induction of apoptosis by taxoids can be mediated by various signaling pathways, often involving the upregulation of cyclin-dependent kinase inhibitors like p21WAF1/CIP1, independent of p53 status.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the interaction of this compound with microtubules and its cellular effects.
Table 1: Binding and Kinetic Parameters of this compound
| Parameter | Value | Conditions | Source |
| Association Constant (Ka) | ~1 x 107 M-1 | 37 °C | |
| Bimolecular Reaction Kinetic Constant | 6.10 ± 0.22 x 105 M-1s-1 | 37 °C | |
| Relative Affinity vs. Paclitaxel | 8-fold lower | Not specified | |
| Stoichiometry | 1 molecule this compound per αβ-tubulin dimer | In assembled microtubules | |
| Dissociation Half-life from cells | ~6 hours | Washed U937 cells |
Table 2: Cellular Effects of this compound and Related Taxoids
| Cell Line | Compound | Effect | Concentration | Source |
| U937 | This compound | Max. G2/M arrest (~80% of cells) | 80 nM (after 16h) | |
| U937 | This compound | Peak abnormal mitoses | 80 nM (after 10-12h) | |
| A549 (p53+/+) | Paclitaxel | G2/M Arrest | >0.002 µM | |
| H1299 (p53-/-) | Paclitaxel | G2/M Arrest | >0.025 µM | |
| A549 & H1299 | Paclitaxel | Max. Apoptosis (~28%) | 0.025 µM | |
| MCF-7 & MDA-MB-231 | Paclitaxel | Time-dependent viability inhibition | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and microtubules are provided below.
Protocol: Live-Cell Fluorescence Imaging of Microtubules with this compound
Objective: To visualize the microtubule cytoskeleton in living cells using this compound.
Materials:
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HeLa cells (or other adherent cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filters for fluorescein (Excitation ~495 nm, Emission ~520 nm)
Procedure:
-
Cell Seeding: Plate HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. Culture overnight at 37°C and 5% CO2.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed HBSS or culture medium to a final concentration of 1-2 µM.
-
Cell Staining: Aspirate the culture medium from the cells and wash once with pre-warmed HBSS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: After incubation, gently aspirate the staining solution and wash the cells two to three times with fresh, pre-warmed HBSS to remove unbound probe.
-
Imaging: Immediately image the live cells using a fluorescence microscope. Note: The fluorescent signal of this compound in live cells can diminish rapidly upon exposure to light, so minimize light exposure and use sensitive camera settings.
Protocol: In Vitro Tubulin Polymerization Assay
Objective: To measure the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA
-
This compound or Paclitaxel (test compound) and DMSO (vehicle control)
-
Spectrophotometer with temperature control, capable of reading absorbance at 340 nm
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Keep tubulin and GTP on ice.
-
Reaction Mixture: In a microcuvette, prepare the reaction mixture on ice. For a 100 µL final volume, add:
-
Purified tubulin to a final concentration of 10-20 µM (1-2 mg/mL).
-
GTB.
-
Test compound (this compound) at the desired final concentration or an equivalent volume of DMSO for the control.
-
-
Initiation: To start the polymerization, add GTP to a final concentration of 1 mM. Mix gently but thoroughly by pipetting.
-
Measurement: Immediately place the cuvette in the temperature-controlled spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 30-60 minutes. The increase in absorbance (light scattering) is proportional to the mass of microtubules formed.
-
Analysis: Plot absorbance (A340) versus time. Compare the polymerization curves (lag phase, rate of polymerization, and plateau) between the control and this compound-treated samples.
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle following treatment with a taxoid.
Materials:
-
U937 cells (or other cancer cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound or Paclitaxel
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
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Propidium Iodide (PI) staining solution (containing RNase A)
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Flow cytometer
Procedure:
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Cell Treatment: Seed U937 cells in a multi-well plate and treat them with various concentrations of this compound (e.g., 0-100 nM) for a specified time (e.g., 16-24 hours).
-
Cell Harvesting: Collect the cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.
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Washing: Wash the cell pellet once with cold PBS.
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Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be measured by the intensity of the PI fluorescence.
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Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases. A sub-G1 peak can be quantified as an indicator of apoptotic cells.
Visualizations: Pathways and Workflows
The following diagrams illustrate the core mechanisms and experimental logic described in this guide.
Caption: Core mechanism of this compound leading to apoptosis.
Caption: Workflow for live-cell microtubule imaging.
Caption: Kinetic steps of this compound binding to microtubules.
References
- 1. Fluorescent taxoids as probes of the microtubule cytoskeleton | Publicación [silice.csic.es]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent taxoid probes for microtubule research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular recognition of taxol by microtubules. Kinetics and thermodynamics of binding of fluorescent taxol derivatives to an exposed site - PubMed [pubmed.ncbi.nlm.nih.gov]
Flutax 1 Binding to Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Flutax 1 for tubulin. This compound, a fluorescent derivative of paclitaxel, is a valuable tool for visualizing microtubules in living cells and for studying the interactions of taxoids with their target. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated signaling pathways.
Quantitative Binding Affinity of this compound for Tubulin
This compound exhibits a high binding affinity for tubulin, comparable to its parent compound, paclitaxel. The binding is characterized by a fast bimolecular association followed by subsequent conformational changes. The key quantitative parameters for this compound binding to microtubules are summarized in the table below.
| Parameter | Value | Temperature | Method | Reference |
| Association Constant (Ka) | ~ 107 M-1 | 37°C | Fluorescence Anisotropy | [1] |
| Dissociation Constant (Kd) | ~ 100 nM | 37°C | Calculated from Ka | [1] |
| Association Rate Constant (kon) | 6.10 ± 0.22 x 105 M-1s-1 | 37°C | Stopped-Flow Fluorescence | [1] |
| Relative Affinity to Taxol | 8-fold lower | Not Specified | Competition Assay | [2] |
Experimental Protocols
The determination of this compound's binding affinity for tubulin relies on sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.
Fluorescence Anisotropy for Equilibrium Binding
This method measures the change in the rotational motion of this compound upon binding to the much larger microtubule structure.
Principle: The fluorescence anisotropy of a small fluorescent molecule like this compound is low in solution due to its rapid tumbling. Upon binding to a large, slowly rotating macromolecule like a microtubule, its motion is constrained, leading to a significant increase in fluorescence anisotropy. This change can be used to determine the binding affinity.
Protocol:
-
Preparation of Stabilized Microtubules:
-
Purified tubulin is polymerized in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) or by the addition of taxol to stabilize the microtubules.
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The polymerized microtubules are then cross-linked with a mild fixative like glutaraldehyde to ensure their stability during the experiment.[1]
-
-
Titration:
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A constant concentration of this compound (in the nanomolar range) is incubated with increasing concentrations of the stabilized microtubules.
-
The samples are incubated at a controlled temperature (e.g., 37°C) to reach binding equilibrium.
-
-
Measurement:
-
The fluorescence anisotropy of each sample is measured using a fluorometer equipped with polarizers.
-
The excitation wavelength is typically set near the absorption maximum of fluorescein (the fluorescent tag on this compound), around 495 nm, and the emission is monitored at around 520 nm.
-
-
Data Analysis:
-
The change in anisotropy is plotted against the concentration of microtubules.
-
The data is then fitted to a binding isotherm (e.g., a one-site binding model) to calculate the equilibrium association constant (Ka) or dissociation constant (Kd).
-
Stopped-Flow Fluorescence for Kinetic Analysis
This technique allows for the measurement of rapid binding events by quickly mixing the reactants and monitoring the change in fluorescence over a very short timescale.
Principle: The binding of this compound to microtubules results in a change in its fluorescence properties (intensity or anisotropy). By rapidly mixing solutions of this compound and microtubules and monitoring the fluorescence signal, the kinetics of the binding reaction can be determined.
Protocol:
-
Reactant Preparation:
-
Two syringes are prepared in the stopped-flow apparatus. One contains a solution of this compound, and the other contains a solution of pre-formed, stabilized microtubules at a known concentration.
-
-
Rapid Mixing:
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The contents of the two syringes are rapidly mixed, initiating the binding reaction.
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-
Fluorescence Monitoring:
-
The fluorescence signal (e.g., total fluorescence intensity or anisotropy) is monitored immediately after mixing with a high-speed detector. The change in fluorescence is recorded over time (typically in the millisecond to second range).
-
-
Data Analysis:
-
The resulting kinetic trace is fitted to an appropriate kinetic model (e.g., a single or double exponential function) to determine the observed rate constants.
-
By performing the experiment at different reactant concentrations, the association rate constant (kon) can be calculated.
-
Signaling Pathways and Experimental Workflow
The binding of this compound to β-tubulin stabilizes microtubules, which disrupts the dynamic instability essential for proper mitotic spindle function. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. The signaling cascade involves the activation of stress-activated protein kinases.
Caption: Signaling pathway initiated by this compound binding to tubulin.
The experimental workflow to determine the binding affinity of this compound to tubulin using a fluorescence-based competition assay is outlined below. This type of assay is crucial for screening and characterizing compounds that bind to the taxol-binding site on tubulin.
Caption: Workflow for a this compound competition binding assay.
References
An In-Depth Technical Guide to the Photophysical Properties of Flutax 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutax 1 is a green-fluorescent derivative of the potent anti-cancer drug paclitaxel (Taxol). This fluorescent probe has emerged as a valuable tool for the direct visualization and investigation of microtubule dynamics in living cells. By covalently linking a fluorescein moiety to paclitaxel, this compound retains the pharmacological activity of its parent compound, binding with high affinity to the β-tubulin subunit of microtubules and promoting their stabilization. This property, combined with its fluorescent nature, allows for real-time imaging of the microtubule cytoskeleton, providing critical insights into cellular processes such as mitosis, cell migration, and intracellular transport. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for its characterization and use, and a visual representation of its mechanism of action.
Core Photophysical and Biochemical Properties
The utility of this compound as a fluorescent probe is defined by its distinct spectral characteristics and its strong, specific interaction with its biological target. These properties are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 495 nm | |
| Emission Maximum (λem) | 520 nm | |
| Binding Affinity (Ka) | ~ 10⁷ M⁻¹ | |
| Molecular Weight | 1283.3 g/mol | |
| Formula | C₇₁H₆₆N₂O₂₁ | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C |
Note: The absorption, fluorescence, and fluorescence decay of this compound in solution are pH sensitive.
Binding Kinetics to Microtubules
The interaction of this compound with microtubules is a dynamic process characterized by a multi-step binding mechanism. This process has been elucidated using stopped-flow techniques, revealing a fast initial bimolecular reaction followed by at least two monomolecular rearrangements.
| Kinetic Parameter | Value (at 37°C) | Reference |
| Bimolecular Reaction Rate Constant | 6.10 ± 0.22 x 10⁵ M⁻¹s⁻¹ |
This detailed kinetic information is crucial for designing and interpreting experiments aimed at understanding the molecular recognition of taxoids by microtubules.
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
Materials:
-
This compound
-
Fluorescein (as a standard, quantum yield in 0.1 M NaOH is ~0.95)
-
Spectrograde ethanol
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a quartz cuvette
Protocol:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and fluorescein in spectrograde ethanol.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both this compound and the fluorescein standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength (495 nm).
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at 495 nm.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to 495 nm.
-
Record the fluorescence emission spectrum for each dilution of both this compound and the fluorescein standard. Ensure the emission range covers the entire emission profile (e.g., 500 nm to 650 nm).
-
It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the fluorescein standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Calculate Quantum Yield: The quantum yield of this compound (Φ_F(sample)) can be calculated using the following equation:
Φ_F(sample) = Φ_F(standard) * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where:
-
Φ_F(standard) is the quantum yield of the fluorescein standard.
-
Gradient_sample and Gradient_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
The fluorescence lifetime of this compound can be measured using TCSPC, a highly sensitive technique that measures the decay of fluorescence intensity over time after excitation by a short pulse of light.
Instrumentation:
-
Pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength of ~495 nm.
-
Sample holder and optics.
-
A fast single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
TCSPC electronics.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.
-
Instrument Setup:
-
Align the pulsed laser to excite the sample.
-
Position the detector at a 90° angle to the excitation beam to collect the emitted fluorescence.
-
Use appropriate filters to block scattered excitation light from reaching the detector.
-
-
Data Acquisition:
-
The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first emitted photon.
-
This process is repeated for a large number of excitation pulses to build up a histogram of photon arrival times. This histogram represents the fluorescence decay curve.
-
-
Data Analysis:
-
The fluorescence decay curve is fitted to an exponential decay function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ).
-
Live-Cell Imaging of Microtubules
This compound is an excellent probe for visualizing microtubules in living cells. The following protocol is a general guideline for staining adherent cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Adherent cells cultured on glass-bottom dishes or coverslips.
-
Complete cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium.
-
Fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~495 nm, emission ~520 nm) and a live-cell imaging chamber to maintain 37°C and 5% CO₂.
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to allow for optimal imaging. Grow cells to the desired confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 0.1 to 2 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for 30 to 60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed HBSS or imaging medium to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately transfer the cells to the fluorescence microscope equipped with a live-cell imaging chamber.
-
Acquire images using the appropriate filter set.
-
Note: this compound staining in live cells can be sensitive to photobleaching. It is recommended to use the lowest possible excitation light intensity and exposure time to minimize photodamage and signal loss.
-
Signaling Pathway and Experimental Workflows
Mechanism of Action: Microtubule Stabilization
This compound, like its parent compound paclitaxel, binds to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization and shifting the dynamic equilibrium towards polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can ultimately induce apoptosis.
Caption: Mechanism of this compound-induced microtubule stabilization and cell cycle arrest.
Experimental Workflow: Live-Cell Imaging
The following diagram outlines the key steps for visualizing microtubule dynamics in living cells using this compound.
Flutax 1 for Live Cell Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Flutax 1, a fluorescent derivative of paclitaxel, for the direct visualization of microtubules in living cells. We will delve into its mechanism of action, provide detailed experimental protocols, and present key data in a structured format to facilitate its application in research and drug development.
Core Principles: Mechanism of Action
This compound is a vital tool for studying microtubule dynamics in real-time. As a fluorescent taxoid, it binds to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization.[1] This action effectively arrests the cell cycle in mitosis, a mechanism shared with its parent compound, paclitaxel, a widely used anticancer drug.[2] The conjugation of a fluorescein moiety to the taxol core allows for the direct imaging of the microtubule cytoskeleton without the need for antibody staining or genetic modification.[2][3]
The binding of this compound to microtubules is a high-affinity interaction, making it a reliable probe for tracking microtubule structures and their dynamic changes. This direct labeling approach is particularly advantageous for live-cell imaging, offering a clear window into processes such as mitotic spindle formation, intracellular transport, and cell migration.
Below is a diagram illustrating the signaling pathway affected by this compound, leading to microtubule stabilization and cell cycle arrest.
Caption: Mechanism of this compound action on microtubule dynamics.
Quantitative Data Summary
For ease of reference and experimental design, the key quantitative properties of this compound are summarized in the tables below.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Weight | 1283.3 g/mol | |
| Molecular Formula | C71H66N2O21 | |
| Excitation Max. | 495 nm | |
| Emission Max. | 520 nm | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C |
Table 2: Binding and Biological Characteristics
| Parameter | Value | Source |
| Binding Target | β-tubulin subunit of microtubules | |
| Binding Affinity (Ka) | ~107 M-1 | |
| Primary Effect | Microtubule stabilization | |
| Cellular Consequence | Mitotic arrest |
Experimental Protocols
The following section provides a detailed methodology for utilizing this compound in live-cell imaging experiments.
Preparation of Stock Solutions
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve it in high-quality, anhydrous DMSO or ethanol to a concentration of 1-10 mM. For example, to make a 10 mM stock solution, add 77.9 µL of DMSO to 1 mg of this compound (MW: 1283.3).
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light.
Live-Cell Staining Protocol (Example: HeLa Cells)
This protocol is a general guideline and may require optimization for different cell types and experimental conditions.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency.
-
Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) to the desired final concentration. A typical starting concentration is 2 µM.
-
Cell Staining: Remove the culture medium from the cells and gently add the this compound staining solution.
-
Incubation: Incubate the cells for 1 hour at 37°C in a CO2 incubator. Incubation time may be varied (e.g., 30 minutes to 4 hours) depending on the cell type and experimental goals.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed culture medium or buffer to remove unbound this compound.
-
Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC filter set).
Important Considerations:
-
Photobleaching: this compound is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure time that provides an adequate signal.
-
Fixation: this compound staining is not well-retained after fixation. Therefore, it is primarily intended for live-cell imaging applications.
-
Cell Health: Monitor cell morphology and viability throughout the experiment, as high concentrations of this compound can be cytotoxic due to its antimitotic activity.
The following diagram outlines the general experimental workflow for live-cell imaging with this compound.
Caption: Experimental workflow for live-cell imaging using this compound.
Applications in Research and Drug Development
The ability of this compound to directly visualize microtubules in living cells makes it a valuable tool in several research areas:
-
Cancer Biology: Studying the effects of potential anticancer drugs on microtubule dynamics and mitotic progression.
-
Neuroscience: Investigating the role of microtubules in neuronal development, axonal transport, and neurodegenerative diseases.
-
Cell Biology: Elucidating the fundamental mechanisms of cell division, migration, and intracellular organization.
-
Drug Discovery: Screening for new compounds that target the microtubule cytoskeleton.
By providing a direct readout of microtubule integrity and dynamics, this compound offers a powerful method for researchers and drug development professionals to explore the intricate world of the cellular cytoskeleton.
References
Flutax-1: A Technical Guide to a Fluorescent Taxol Derivative for Microtubule Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Flutax-1, a fluorescent derivative of the potent anti-cancer agent paclitaxel (Taxol). Flutax-1 serves as a valuable tool for investigating microtubule dynamics, cellular mechanisms of taxol action, and for the discovery of new microtubule-targeting agents. This document details the chemical and fluorescent properties of Flutax-1, its binding kinetics to microtubules, and provides established experimental protocols for its application in cellular imaging and high-throughput screening. Furthermore, it elucidates the key signaling pathways modulated by taxol and its derivatives, offering a deeper understanding of their cytotoxic effects.
Introduction
Paclitaxel (Taxol) is a cornerstone of chemotherapy, exerting its anti-neoplastic effects by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Understanding the intricate interactions of taxol with microtubules and the downstream cellular consequences is paramount for optimizing its therapeutic use and developing novel anti-cancer drugs. Fluorescently labeled taxol derivatives, such as Flutax-1, have emerged as indispensable probes in this endeavor.[3]
Flutax-1 is a derivative of taxol where a fluorescein molecule is attached to the 7-hydroxyl group via an L-alanine linker.[4][5] This modification endows the molecule with fluorescent properties, allowing for direct visualization of its binding to microtubules in live cells and in vitro assays. Its high affinity for the taxol binding site on β-tubulin makes it an excellent tool for studying microtubule dynamics and for screening for new compounds that interact with this critical site.
Physicochemical and Spectroscopic Properties
Flutax-1 possesses a unique combination of the pharmacological properties of taxol and the spectroscopic characteristics of fluorescein. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]Taxol | |
| Molecular Formula | C71H66N2O21 | |
| Molecular Weight | 1283.3 g/mol | |
| Purity | ≥95% (HPLC) | |
| Excitation Maximum (λex) | 495 nm | |
| Emission Maximum (λem) | 520 nm | |
| Binding Affinity (Ka) | ~107 M-1 | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C |
Mechanism of Action
Flutax-1, like its parent compound taxol, binds to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its dynamic instability—a process crucial for the proper functioning of the mitotic spindle during cell division. The hyper-stabilization of microtubules leads to a prolonged arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.
Taxol-Induced Signaling Pathways
The cytotoxic effects of taxol are not solely due to mechanical disruption of the cell cycle but also involve the modulation of complex intracellular signaling pathways. The stabilization of microtubules acts as a stress signal that activates a cascade of events leading to apoptosis.
The arrest of the cell cycle at the G2/M transition is a primary consequence of microtubule stabilization by taxol. This arrest is mediated by the activation of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. The presence of stabilized, non-dynamic microtubules is recognized as an error, leading to sustained SAC activation and cell cycle arrest.
Prolonged G2/M arrest is a potent trigger for apoptosis. Taxol can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving a complex interplay of pro- and anti-apoptotic proteins. A key event is the activation of a cascade of caspases, the executioners of apoptosis.
Experimental Protocols
Synthesis and Purification of Flutax-1
Materials:
-
Paclitaxel
-
N-Boc-L-alanine
-
Fluorescein isothiocyanate (FITC) or a suitable activated fluorescein derivative
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
4-Dimethylaminopyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)
-
Reagents for purification (e.g., silica gel for column chromatography, HPLC grade solvents)
Procedure:
-
Esterification of Paclitaxel with N-Boc-L-alanine:
-
Dissolve paclitaxel and N-Boc-L-alanine in anhydrous dichloromethane.
-
Add DCC and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture to remove dicyclohexylurea.
-
Purify the product (7-O-(N-Boc-L-alanyl)taxol) by silica gel column chromatography.
-
-
Deprotection of the Boc Group:
-
Dissolve the product from the previous step in dichloromethane.
-
Add trifluoroacetic acid and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent and TFA under reduced pressure to obtain 7-O-(L-alanyl)taxol.
-
-
Coupling with Fluorescein:
-
Dissolve 7-O-(L-alanyl)taxol and fluorescein isothiocyanate in anhydrous dimethylformamide.
-
Add a non-nucleophilic base such as triethylamine.
-
Stir the reaction in the dark at room temperature until completion.
-
Purify the final product, Flutax-1, by preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Purification:
-
HPLC System: A preparative HPLC system with a C18 column is recommended.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used.
-
Detection: UV detection at a wavelength corresponding to the absorbance of fluorescein (around 490 nm) and taxol (around 227 nm).
-
Fraction Collection and Analysis: Collect fractions corresponding to the product peak. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry and NMR.
Cellular Imaging of Microtubules
This protocol describes the staining of microtubules in live HeLa cells using Flutax-1.
Materials:
-
HeLa cells cultured on glass-bottom dishes or coverslips
-
Flutax-1 stock solution (e.g., 1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Seed HeLa cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Preparation of Staining Solution: Dilute the Flutax-1 stock solution in pre-warmed HBSS to a final concentration of 2 µM.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the 2 µM Flutax-1 staining solution to the cells.
-
Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells gently two to three times with pre-warmed HBSS to remove unbound Flutax-1.
-
Add fresh pre-warmed HBSS to the cells for imaging.
-
-
Imaging:
-
Image the cells immediately on a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~495 nm, emission ~520 nm).
-
Important: Flutax-1 staining in live cells is susceptible to photobleaching. Minimize light exposure to the samples to preserve the fluorescent signal. It is also important to note that Flutax-1 staining is not well-retained after cell fixation.
-
High-Throughput Screening (HTS) for Taxol-Site Binders using Fluorescence Polarization
This protocol provides a framework for a competitive fluorescence polarization (FP) assay to screen for compounds that bind to the taxol site on microtubules. The principle relies on the change in the polarization of emitted light when the small, fluorescent Flutax-1 binds to the much larger microtubule polymer. Unlabeled compounds that compete for the same binding site will displace Flutax-1, leading to a decrease in fluorescence polarization.
Materials:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Paclitaxel (as a positive control)
-
Flutax-1
-
Assay buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Compound library dissolved in DMSO
-
384-well black, low-volume microplates
-
A microplate reader capable of measuring fluorescence polarization
Assay Development and Optimization:
-
Tubulin Polymerization: Determine the optimal concentration of tubulin and GTP, and incubation time and temperature to achieve stable microtubule polymers.
-
Flutax-1 Titration: Determine the Kd of Flutax-1 binding to polymerized tubulin by titrating a fixed concentration of microtubules with increasing concentrations of Flutax-1 and measuring the change in fluorescence polarization. A suitable concentration of Flutax-1 for the competition assay is typically at or below its Kd.
-
DMSO Tolerance: Determine the maximum concentration of DMSO that does not significantly affect the assay signal.
HTS Protocol:
-
Prepare Microtubules: Polymerize tubulin by incubating with GTP in assay buffer at 37°C for a predetermined time.
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1-2 µL) of test compounds and controls (DMSO for negative control, paclitaxel for positive control) into the wells of a 384-well plate.
-
Add a solution of pre-polymerized microtubules to all wells.
-
Add the Flutax-1 solution to all wells. The final concentration of all components should be optimized as described above.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Read the fluorescence polarization on a plate reader using appropriate excitation and emission filters for fluorescein.
-
Data Analysis:
-
Calculate the change in millipolarization units (mP).
-
Compounds that cause a significant decrease in mP are considered potential hits as they displace Flutax-1 from the microtubules.
-
The activity of hit compounds can be quantified by determining their IC50 values from dose-response curves.
-
Conclusion
Flutax-1 is a powerful and versatile fluorescent probe that has significantly advanced our understanding of the mechanism of action of taxol and the dynamics of the microtubule cytoskeleton. Its utility in cellular imaging allows for the direct visualization of taxol's primary cellular target, while its application in fluorescence polarization-based assays provides a robust platform for high-throughput screening of novel microtubule-targeting agents. This technical guide provides a foundational resource for researchers and drug development professionals seeking to leverage the capabilities of Flutax-1 in their scientific endeavors. The detailed protocols and pathway diagrams herein serve as a practical starting point for the design and execution of experiments aimed at unraveling the complexities of microtubule biology and discovering the next generation of anti-cancer therapeutics.
References
- 1. Synthesis of a Fluorescent Analogue of Paclitaxel That Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Fluorescent Analogue of Paclitaxel that Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of fluorescent dye for tracking biodistribution of paclitaxel in live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [opus4.kobv.de]
The Impact of Flutax-1 on In Vitro Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Flutax-1, a fluorescent derivative of paclitaxel, and its application in the study of microtubule dynamics in vitro. This document outlines the core principles of Flutax-1's mechanism of action, presents quantitative data on its effects, and offers detailed experimental protocols for its use in a research setting.
Introduction to Flutax-1
Flutax-1 is a valuable molecular probe for investigating the microtubule cytoskeleton.[1] As a fluorescent analog of paclitaxel (Taxol), it retains the parent molecule's ability to bind to and stabilize microtubules.[2] This property, combined with its intrinsic fluorescence, allows for the direct visualization and quantification of microtubule polymerization and dynamics.[1][3] Flutax-1 binds with high affinity to microtubules, with an association constant (Ka) of approximately 107 M-1.[3] Its fluorescent properties, with excitation and emission maxima at 495 nm and 520 nm respectively, make it suitable for a range of fluorescence microscopy applications.
Mechanism of Action: Microtubule Stabilization
Flutax-1, like paclitaxel, exerts its effects by binding to the β-tubulin subunit within the microtubule polymer. This binding event promotes the polymerization of tubulin dimers and stabilizes the resulting microtubule, effectively suppressing its dynamic instability. The dynamic nature of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is essential for numerous cellular functions, including cell division and intracellular transport. By locking the microtubule in a polymerized state, Flutax-1 and other taxoids disrupt these vital processes.
The binding of Flutax-1 to microtubules is a multi-step process, beginning with a rapid bimolecular reaction followed by subsequent conformational changes in the microtubule structure. This interaction is thought to occur at an exposed site on the microtubule, readily accessible from the surrounding solution.
Caption: Flutax-1 binds to β-tubulin, stabilizing microtubules and arresting the cell cycle.
Quantitative Effects on Microtubule Dynamics
While Flutax-1 is known to promote microtubule assembly, specific quantitative data on its modulation of dynamic instability parameters in vitro is not as extensively published as for its parent compound, paclitaxel. However, given their shared mechanism of action, the effects of paclitaxel can be considered a close approximation for those of Flutax-1. Flutax-1 has been shown to compete with paclitaxel for the same binding site, albeit with an eightfold lower relative affinity. The following table summarizes the known binding kinetics of Flutax-1 and the well-documented effects of paclitaxel on microtubule dynamics in vitro.
| Parameter | Flutax-1 | Paclitaxel (Taxol) | Effect |
| Binding Affinity (Ka) | ~ 107 M-1 | High | High affinity binding to microtubules. |
| Association Rate Constant (kon) | 6.10 x 105 M-1s-1 | 3.6 x 106 M-1s-1 | Rapid binding to the microtubule lattice. |
| Growth Rate | Not explicitly quantified | Decreased | Slows the rate of tubulin addition. |
| Shrinkage Rate | Not explicitly quantified | Strongly Suppressed | Prevents rapid depolymerization. |
| Catastrophe Frequency | Not explicitly quantified | Strongly Suppressed | Reduces the transition from growth to shrinkage. |
| Rescue Frequency | Not explicitly quantified | Increased | Promotes the transition from shrinkage to growth. |
Note: The quantitative data for paclitaxel's effects on microtubule dynamics are used as a proxy for Flutax-1 due to a lack of specific published data for Flutax-1 and their similar mechanisms of action.
Experimental Protocols for In Vitro Analysis
The following protocols provide a framework for studying the effects of Flutax-1 on microtubule dynamics in vitro.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of Flutax-1 on the overall polymerization of tubulin by monitoring the increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole) or other suitable fluorescent reporter
-
Flutax-1 stock solution (in DMSO)
-
Black, opaque 96-well plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL.
-
Prepare a tubulin polymerization mix on ice containing:
-
Tubulin (final concentration 2 mg/mL)
-
General Tubulin Buffer
-
GTP (final concentration 1 mM)
-
Glycerol (final concentration 10%)
-
DAPI (final concentration 5-10 µM)
-
-
Prepare serial dilutions of Flutax-1 in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
-
-
Assay Execution:
-
Pipette 10 µL of the Flutax-1 dilutions (or controls) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every 60 seconds for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of Flutax-1 on the lag phase (nucleation), the polymerization rate (slope of the growth phase), and the final steady-state polymer mass.
-
Visualization of Microtubule Dynamics by Microscopy
This protocol allows for the direct observation of individual microtubule dynamics in the presence of Flutax-1.
Caption: Workflow for visualizing and quantifying microtubule dynamics in vitro.
Materials:
-
Microscope slides and coverslips
-
GMPCPP-stabilized microtubule "seeds" (short, stable microtubule fragments)
-
Purified tubulin
-
BRB80 buffer (80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP solution (100 mM)
-
Flutax-1 stock solution
-
Casein solution (for blocking)
-
Oxygen scavenger system (e.g., glucose oxidase, catalase, glucose)
-
Total Internal Reflection Fluorescence (TIRF) microscope or a microscope equipped for interference reflection microscopy (IRM).
Procedure:
-
Flow Chamber Preparation:
-
Construct a flow chamber using a microscope slide and coverslip.
-
Introduce a solution containing GMPCPP-stabilized microtubule seeds into the chamber and allow them to adhere to the glass surface.
-
Wash the chamber with BRB80 buffer.
-
Block the surface with a casein solution to prevent non-specific binding of tubulin.
-
-
Initiation of Microtubule Growth:
-
Prepare a polymerization mix containing purified tubulin (at a concentration above the critical concentration for polymerization), GTP, an oxygen scavenger system, and the desired concentration of Flutax-1 (or vehicle control).
-
Introduce the polymerization mix into the flow chamber.
-
-
Imaging and Analysis:
-
Place the slide on the microscope stage, pre-warmed to 37°C.
-
Acquire time-lapse images of the growing microtubules using TIRF microscopy (if using fluorescently labeled tubulin) or IRM.
-
Generate kymographs (space-time plots) from the time-lapse movies.
-
From the kymographs, measure the rates of microtubule growth and shrinkage, and the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth).
-
Conclusion
Flutax-1 serves as a powerful tool for the investigation of microtubule dynamics in vitro. Its intrinsic fluorescence and paclitaxel-like stabilizing activity allow for both the visualization and manipulation of the microtubule cytoskeleton. The experimental protocols outlined in this guide provide a foundation for researchers to quantitatively assess the impact of Flutax-1 and other compounds on the fundamental processes of microtubule polymerization and dynamic instability. Such studies are crucial for advancing our understanding of cytoskeletal regulation and for the development of novel therapeutics targeting the microtubule network.
References
Flutax-1: A Technical Guide to its Spectral Properties and Microtubule-Stabilizing Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutax-1 is a fluorescent derivative of the potent anti-cancer drug paclitaxel (Taxol). By covalently linking a fluorescein moiety to paclitaxel, Flutax-1 enables the direct visualization of microtubules in living cells, making it an invaluable tool for studying microtubule dynamics and the mechanism of action of taxane-based drugs.[1][2][3] This technical guide provides an in-depth overview of the excitation and emission spectra of Flutax-1, detailed experimental protocols for its use, and an exploration of the signaling pathways affected by its microtubule-stabilizing activity.
Core Properties of Flutax-1
Flutax-1 retains the biological activity of its parent compound, binding to the β-tubulin subunit of microtubules and promoting their stabilization.[1] This action disrupts the dynamic instability of microtubules, a process essential for various cellular functions, most notably mitosis. The attached fluorescein provides a means to directly observe these effects using fluorescence microscopy.
Quantitative Data Summary
| Property | Value | Source |
| Excitation Maximum (λex) | 495 nm | |
| Emission Maximum (λem) | 520 nm | |
| Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.9 | |
| Molecular Weight | 1283.28 g/mol | |
| Chemical Formula | C₇₁H₆₆N₂O₂₁ | |
| Binding Affinity (Ka) | ~10⁷ M⁻¹ |
Signaling Pathways Affected by Flutax-1
The primary mechanism of action of Flutax-1 is the stabilization of microtubules. This has significant downstream consequences on cellular signaling pathways that are dependent on a dynamic microtubule cytoskeleton.
Experimental Protocols
Live-Cell Imaging of Microtubules with Flutax-1
This protocol describes the staining of microtubules in living cells for visualization by fluorescence microscopy.
Materials:
-
Flutax-1 stock solution (1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~495 nm, Emission: ~520 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Staining Solution Preparation: Dilute the Flutax-1 stock solution in pre-warmed cell culture medium to a final concentration of 0.5-2 µM.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the Flutax-1 staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed HBSS or imaging buffer to remove unbound Flutax-1.
-
Imaging: Mount the cells on the fluorescence microscope and image immediately. Flutax-1 is susceptible to photobleaching, so minimize light exposure.
Quantitative Fluorescence-Based Microtubule Binding Assay
This protocol provides a method to quantify the binding of Flutax-1 to purified microtubules in vitro.
Materials:
-
Lyophilized tubulin protein
-
GTP solution (100 mM)
-
Paclitaxel (non-fluorescent)
-
Flutax-1
-
Microtubule stabilization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
-
Glycerol cushion (e.g., 60% glycerol in stabilization buffer)
-
High-speed centrifuge with a suitable rotor for pelleting microtubules
-
Fluorometer or fluorescence plate reader
Procedure:
-
Microtubule Polymerization: a. Resuspend lyophilized tubulin in ice-cold stabilization buffer to a final concentration of 10 mg/mL. b. Add GTP to a final concentration of 1 mM. c. Incubate on ice for 15 minutes. d. Induce polymerization by incubating at 37°C for 30 minutes. e. Stabilize the polymerized microtubules by adding paclitaxel to a final concentration of 20 µM and incubating for another 30 minutes at 37°C.
-
Binding Reaction: a. In a series of microcentrifuge tubes, prepare reactions containing a fixed concentration of stabilized microtubules (e.g., 1 µM tubulin dimer) and varying concentrations of Flutax-1 (e.g., 0-5 µM). b. Include a control with a high concentration of non-fluorescent paclitaxel (e.g., 100 µM) to determine non-specific binding. c. Incubate the reactions at 37°C for 30 minutes.
-
Separation of Bound and Unbound Flutax-1: a. Carefully layer each reaction mixture onto a glycerol cushion in a pre-chilled ultracentrifuge tube. b. Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 25°C to pellet the microtubules.
-
Quantification: a. Carefully remove the supernatant containing unbound Flutax-1. b. Resuspend the microtubule pellet in a known volume of cold stabilization buffer containing a depolymerizing agent (e.g., 10 mM CaCl₂). c. Measure the fluorescence of the resuspended pellet using a fluorometer (λex = 495 nm, λem = 520 nm).
-
Data Analysis: a. Subtract the fluorescence of the non-specific binding control from all other readings. b. Plot the specific fluorescence as a function of the Flutax-1 concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum binding capacity (Bmax).
Conclusion
Flutax-1 is a powerful tool for investigating the role of microtubules in cellular processes and for screening novel microtubule-targeting agents. Its well-defined spectral properties and its ability to directly report on its binding to microtubules make it a versatile probe for both qualitative imaging and quantitative biochemical assays. Understanding the downstream signaling consequences of microtubule stabilization by Flutax-1 provides crucial insights into the mechanisms of taxane-based chemotherapy and opens avenues for the development of more effective and targeted cancer therapies.
References
An In-depth Technical Guide to 7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]Taxol (FLUTAX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]Taxol, commonly known as FLUTAX, is a fluorescent derivative of the potent anticancer agent Paclitaxel (Taxol). This synthetically modified taxoid incorporates a fluorescein moiety, enabling its use as a probe in various biological assays to study the mechanism of action of Taxol, microtubule dynamics, and drug-target interactions at the cellular and subcellular levels. Its intrinsic fluorescence allows for direct visualization by fluorescence microscopy, providing a powerful tool for cancer research and drug discovery.[1][2]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, synthesis, and mechanism of action of FLUTAX. Detailed experimental protocols and data are presented to facilitate its application in research settings.
Chemical Structure and Properties
FLUTAX is derived from Paclitaxel by esterification at the C-7 hydroxyl group with N-(4-Fluoresceincarbonyl)-L-alanine. This modification attaches the fluorescein fluorophore via an L-alanine linker to the paclitaxel core. The essential pharmacophore of paclitaxel required for its biological activity is largely retained.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of FLUTAX is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C69H69N3O19 | Inferred from structure |
| Molecular Weight | 1284.3 g/mol | Inferred from structure |
| Appearance | Yellow to orange solid | General knowledge |
| Solubility | Soluble in DMSO, DMF. Limited aqueous solubility. | [3] |
| Excitation Maximum (λex) | 495 nm | [2] |
| Emission Maximum (λem) | 520 nm | [2] |
| Binding Affinity (Ka) to Microtubules | ~ 10^7 M^-1 |
Synthesis and Purification
The synthesis of FLUTAX involves a two-step process: the acylation of Paclitaxel at the 7-hydroxyl group with a protected L-alanine, followed by the coupling of the deprotected 7-O-(L-alanyl)Taxol with an amine-reactive derivative of fluorescein.
Synthetic Workflow
Experimental Protocol: Synthesis of FLUTAX
Step 1: Synthesis of 7-O-(L-alanyl)Taxol
-
Materials: Paclitaxel, N-Boc-L-alanine, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure (Esterification):
-
Dissolve Paclitaxel (1 equivalent) and N-Boc-L-alanine (1.5 equivalents) in anhydrous DCM.
-
Add DMAP (0.2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C and add DCC (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 7-O-(N-Boc-L-alanyl)Taxol.
-
-
Procedure (Deprotection):
-
Dissolve the purified 7-O-(N-Boc-L-alanyl)Taxol in a mixture of DCM and TFA (e.g., 4:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure to obtain the crude 7-O-(L-alanyl)Taxol TFA salt. This is often used in the next step without further purification.
-
Step 2: Conjugation with Fluorescein
-
Materials: 7-O-(L-alanyl)Taxol TFA salt, 5(6)-Carboxyfluorescein succinimidyl ester (Fluorescein-NHS ester), N,N-Diisopropylethylamine (DIEA), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 7-O-(L-alanyl)Taxol TFA salt (1 equivalent) in anhydrous DMF.
-
Add DIEA (3-4 equivalents) to neutralize the TFA salt and to act as a base.
-
In a separate container, dissolve Fluorescein-NHS ester (1.2 equivalents) in anhydrous DMF.
-
Add the Fluorescein-NHS ester solution dropwise to the taxol derivative solution.
-
Stir the reaction at room temperature for 4-6 hours in the dark.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Experimental Protocol: HPLC Purification of FLUTAX
-
Instrumentation: A preparative High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA).
-
Solvent A: Water + 0.1% TFA
-
Solvent B: Acetonitrile + 0.1% TFA
-
-
Gradient: A typical gradient would be from 30% to 90% Solvent B over 30 minutes.
-
Flow Rate: 4-5 mL/min.
-
Detection: Monitor at 227 nm (for the paclitaxel backbone) and 490 nm (for the fluorescein moiety).
-
Procedure:
-
Dissolve the crude FLUTAX in a minimal amount of DMF or the initial mobile phase composition.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the major product peak.
-
Combine the pure fractions and lyophilize to obtain FLUTAX as a solid.
-
-
Characterization: Confirm the identity and purity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action and Biological Activity
Similar to its parent compound, FLUTAX exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
Signaling Pathway of Taxol-Induced Apoptosis
The stabilization of microtubules by taxanes is known to trigger a cascade of signaling events. Key among these is the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways, which are crucial for the apoptotic response.
Experimental Applications
FLUTAX is a versatile tool for studying microtubule-related cellular processes. Its primary application is in the visualization of microtubule networks in fixed and living cells.
Experimental Protocol: In Vitro Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules, which can be monitored by an increase in fluorescence or turbidity.
-
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
FLUTAX stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
96-well, black, clear-bottom plates
-
Temperature-controlled fluorescence plate reader
-
-
Procedure:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v). Keep the tubulin solution on ice at all times to prevent premature polymerization.
-
Preparation of Compounds: Prepare a 10x working stock of FLUTAX, paclitaxel, and DMSO vehicle in General Tubulin Buffer. A typical final concentration for testing is in the low micromolar range.
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Pipette 10 µL of the 10x compound dilutions (or controls) into the appropriate wells.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the 37°C plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Subtract the initial fluorescence reading (time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in fluorescence versus time for each condition.
-
An increase in fluorescence over time compared to the vehicle control indicates the promotion of microtubule polymerization.
-
-
Conclusion
7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]Taxol (FLUTAX) is an invaluable tool for researchers in cell biology and cancer pharmacology. Its ability to fluorescently label microtubules while retaining the biological activity of Paclitaxel allows for direct investigation of microtubule dynamics, drug-target interactions, and the cellular consequences of microtubule stabilization. The experimental protocols and data provided in this guide serve as a resource for the effective application of FLUTAX in a research setting.
References
Flutax-1: A Fluorescent Probe for Elucidating Tubulin Polymerization Dynamics and Microtubule-Targeted Drug Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Flutax-1, a fluorescent derivative of the potent anti-cancer drug paclitaxel (Taxol), has emerged as an invaluable tool for the real-time visualization and quantitative analysis of microtubule dynamics in living cells. By covalently linking a fluorescein moiety to the taxol core, Flutax-1 retains the pharmacological activity of its parent compound—promoting tubulin polymerization and stabilizing microtubules—while enabling direct observation via fluorescence microscopy. This technical guide provides a comprehensive overview of Flutax-1's mechanism of action, its effects on tubulin polymerization, and its utility in elucidating the complex signaling pathways modulated by microtubule-stabilizing agents. Detailed experimental protocols and quantitative data are presented to facilitate the application of this powerful probe in preclinical drug development and fundamental cell biology research.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton, playing pivotal roles in cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is tightly regulated and essential for their cellular functions.[3] Consequently, tubulin and microtubules represent a validated target for a major class of anticancer drugs.[4]
Paclitaxel (Taxol) is a cornerstone of this drug class, exerting its cytotoxic effects by binding to the β-tubulin subunit of microtubules, which stabilizes the polymer and inhibits its depolymerization. This disruption of microtubule dynamics leads to a sustained arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis.[5] To better understand the intricate molecular events governed by taxane-class drugs, fluorescent probes that report on their binding and effects in real-time are indispensable. Flutax-1 was developed for this purpose, offering a means to directly visualize microtubule organization and dynamics in living cells.
This guide will delve into the core aspects of Flutax-1's interaction with tubulin, presenting key quantitative data on its binding affinity and kinetics. Furthermore, it will detail the experimental methodologies required to leverage Flutax-1 in research settings and provide a visual representation of the signaling cascades affected by its mechanism of action.
Mechanism of Action of Flutax-1
Similar to its parent compound, Flutax-1 binds to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, shifting the equilibrium towards polymerization and suppressing the dynamic instability that is crucial for mitotic spindle formation and function. The covalent attachment of the fluorescein probe to the C7 position of the baccatin core of taxol allows for this activity while conferring fluorescence.
The binding of Flutax-1 to microtubules is a high-affinity interaction, making it a robust tool for labeling and tracking microtubule structures. It competes for the same binding site as paclitaxel, indicating a shared mechanism of action. The binding process itself is not a simple single-step event but rather a multi-step process involving an initial rapid bimolecular interaction followed by subsequent conformational changes.
Quantitative Analysis of Flutax-1 and Tubulin Interaction
The interaction between Flutax-1 and microtubules has been characterized with high precision, providing valuable quantitative parameters for researchers. These data are crucial for designing experiments and interpreting results related to microtubule dynamics and the screening of other potential microtubule-targeting agents.
| Parameter | Flutax-1 | Flutax-2 | Reference |
| Association Rate Constant (k+1) | 6.10 ± 0.22 x 10^5 M⁻¹s⁻¹ | 13.8 ± 1.8 x 10^5 M⁻¹s⁻¹ | |
| Dissociation Rate Constant (k-1) | Not directly reported | Not directly reported | |
| Association Constant (Ka) | ~10^7 M⁻¹ | ~10^7 M⁻¹ | |
| Excitation Maximum (λex) | 495 nm | Not Applicable | |
| Emission Maximum (λem) | 520 nm | Not Applicable |
Table 1: Kinetic and Photophysical Properties of Flutax Derivatives. The data presented here are from studies conducted at 37°C. Flutax-2 is another fluorescent taxoid derivative with a difluoro-fluorescein moiety.
Experimental Protocols
In Vitro Microtubule Polymerization Assay
This assay is used to determine the effect of compounds like Flutax-1 on the polymerization of purified tubulin. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM EGTA, 1 mM MgCl₂)
-
GTP (100 mM stock)
-
Flutax-1 or other test compounds
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
Ice bucket and 37°C water bath
Procedure:
-
Prepare a stock solution of purified tubulin (e.g., 10 mg/mL) in polymerization buffer. Keep on ice to prevent spontaneous polymerization.
-
In a pre-chilled microcentrifuge tube on ice, prepare the reaction mixture by adding polymerization buffer, GTP to a final concentration of 1 mM, and the desired concentration of Flutax-1 or the test compound.
-
Initiate the reaction by adding the tubulin stock solution to the reaction mixture to a final concentration of 1-2 mg/mL.
-
Quickly transfer the reaction mixture to a pre-warmed (37°C) cuvette and place it in the temperature-controlled spectrophotometer.
-
Immediately begin recording the absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
An increase in absorbance over time indicates microtubule polymerization.
Flutax-1 Binding Assay to Microtubules
This protocol describes a method to quantify the binding of Flutax-1 to pre-formed, taxol-stabilized microtubules.
Materials:
-
Taxol-stabilized microtubules
-
Flutax-1
-
Binding buffer (e.g., polymerization buffer)
-
Fluorometer
Procedure:
-
Prepare taxol-stabilized microtubules by polymerizing purified tubulin in the presence of a saturating concentration of paclitaxel.
-
In a microcuvette, add a known concentration of the taxol-stabilized microtubules to the binding buffer.
-
Add varying concentrations of Flutax-1 to the microtubule solution.
-
Incubate the mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence intensity of the solution using a fluorometer with excitation and emission wavelengths appropriate for fluorescein (e.g., 495 nm and 520 nm, respectively).
-
The increase in fluorescence intensity corresponds to the amount of Flutax-1 bound to the microtubules. The data can be used to calculate the binding affinity (Kd).
Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol allows for the visualization of the microtubule network in cells treated with Flutax-1 or other microtubule-targeting agents.
Materials:
-
Cultured mammalian cells on sterile glass coverslips
-
Flutax-1 or other microtubule-targeting agent
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 594)
-
DAPI solution for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the desired concentration of Flutax-1 or other compounds for the desired time.
-
Fixation: Wash the cells with PBS and then fix them with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 (PBST).
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle distribution of a cell population after treatment with a microtubule-targeting agent.
Materials:
-
Cultured cells
-
Microtubule-targeting agent
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the microtubule-targeting agent for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in PBS and then add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Impact of Flutax-1
Signaling Pathway of Taxol-Induced Apoptosis
The stabilization of microtubules by taxanes like Flutax-1 leads to a cascade of events culminating in programmed cell death. The following diagram illustrates the key signaling pathway involved.
Caption: Taxol-induced apoptotic signaling pathway.
Experimental Workflow for Flutax-1 Binding Analysis
The following diagram outlines the general workflow for studying the binding of Flutax-1 to microtubules in vitro.
Caption: In vitro Flutax-1 microtubule binding assay workflow.
Conclusion
Flutax-1 stands as a powerful and versatile fluorescent probe for the investigation of microtubule dynamics and the mechanism of action of taxane-class drugs. Its ability to report on its own binding in real-time within living cells provides an unparalleled window into the complex processes of tubulin polymerization and microtubule stabilization. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to effectively utilize Flutax-1 in their studies, contributing to a deeper understanding of cytoskeletal biology and the development of more effective cancer therapeutics. The continued application of such sophisticated tools will undoubtedly accelerate progress in the field of microtubule-targeted drug discovery.
References
- 1. The Cytoskeleton and Cell Movement - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Cell motility and cytoskeletal regulation in invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cytotoxicity of Flutax 1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the cytotoxic properties of Flutax 1, a fluorescent taxoid, in various cell lines. Designed for researchers, scientists, and professionals in drug development, this document outlines the core mechanisms of this compound-induced cell death, presents quantitative data on its efficacy, and offers detailed experimental protocols for its cytotoxic evaluation.
Abstract
This compound, a fluorescent derivative of the potent anti-cancer drug paclitaxel, offers a valuable tool for studying microtubule dynamics and cytotoxicity. By binding to β-tubulin, this compound stabilizes microtubules, leading to a cascade of cellular events that culminate in apoptotic cell death. This guide summarizes the current understanding of this compound's mechanism of action, provides a compilation of its cytotoxic activity across different cancer cell lines, and details the methodologies for assessing its impact on cell viability, apoptosis, and cell cycle progression.
Introduction to this compound
This compound is a derivative of paclitaxel, a widely used chemotherapeutic agent, that has been chemically modified to include a fluorescent tag. This modification allows for the direct visualization of microtubule structures and dynamics within living cells.[1] Similar to its parent compound, this compound exerts its cytotoxic effects by interfering with the normal function of microtubules, which are essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport.[2] The stabilization of microtubules by this compound disrupts these processes, ultimately triggering programmed cell death, or apoptosis.[2]
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for this compound have been determined in several cancer cell lines, demonstrating its potential as an anti-cancer agent.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HeLa | Cervical Cancer | 120 | - |
| HeLa | Cervical Cancer | 60 | In the presence of 25 µM verapamil (an efflux pump inhibitor) |
| HCT-15 | Colon Cancer | 3700 | - |
| HCT-15 | Colon Cancer | 90 | In the presence of 25 µM verapamil (an efflux pump inhibitor) |
| Table 1: IC50 values of this compound in various cancer cell lines.[2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method for detecting apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in the cells, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Signaling Pathways and Visualizations
The cytotoxic effects of this compound are mediated through a complex network of signaling pathways, largely mirroring those of its parent compound, paclitaxel. The primary mechanism involves the stabilization of microtubules, which leads to the arrest of the cell cycle at the G2/M phase.[3] This mitotic arrest can trigger apoptosis through various downstream signaling cascades, including the activation of the c-Jun N-terminal kinase (JNK) pathway and the modulation of the NF-κB and PI3K/AKT/MAPK pathways.
Below are Graphviz diagrams illustrating the experimental workflow for assessing this compound cytotoxicity and the proposed signaling pathway for this compound-induced apoptosis.
References
Flutax-1: An In-Depth Technical Guide for Investigating Microtubule-Associated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutax-1, a fluorescent derivative of the potent microtubule-stabilizing agent paclitaxel (Taxol), has emerged as an invaluable tool for researchers investigating the intricate world of microtubule dynamics and the proteins that regulate them. This technical guide provides a comprehensive overview of Flutax-1, its mechanism of action, and its application in the study of microtubule-associated proteins (MAPs). It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this probe in their experimental workflows.
Flutax-1 is structurally composed of the paclitaxel core covalently linked to a fluorescein-based fluorophore. This unique design allows for the direct visualization and quantification of microtubule structures and their interactions with MAPs in both in vitro and cellular contexts. Its ability to bind to the same site on β-tubulin as paclitaxel makes it a powerful tool for studying the competitive and allosteric interactions of novel microtubule-targeting agents.
Physicochemical and Spectroscopic Properties of Flutax-1
Flutax-1 is a green-fluorescent probe with excitation and emission maxima at approximately 495 nm and 520 nm, respectively.[1][2] These spectral properties make it compatible with standard fluorescence microscopy setups. The fluorescence of Flutax-1 is sensitive to its environment; its quantum yield and fluorescence lifetime are known to change upon binding to microtubules, providing a quantitative measure of this interaction. The absorption and fluorescence decay of Flutax-1 in solution are also pH-sensitive.[1][2]
| Property | Value | Reference |
| Molecular Weight | ~1283.3 g/mol | [2] |
| Excitation Maximum (λex) | ~495 nm | |
| Emission Maximum (λem) | ~520 nm | |
| Binding Affinity (Ka) | ~10^7 M^-1 |
Mechanism of Action and Interaction with Microtubules
Similar to its parent compound, paclitaxel, Flutax-1 binds to the taxoid-binding site located on the β-tubulin subunit of the αβ-tubulin heterodimer within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization and shifting the dynamic equilibrium towards polymerization. This stabilizing effect is the basis for its use in cancer chemotherapy and as a research tool.
The binding of Flutax-1 to microtubules is a dynamic process that can be influenced by the presence of MAPs. Studies have shown that MAPs can reduce the association rate of fluorescent taxoids with microtubules by approximately 10-fold, suggesting that MAPs can sterically hinder or allosterically modulate the accessibility of the taxoid-binding site.
dot
References
The Discovery and Development of Fluorescent Taxoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (Taxol), a natural product originally isolated from the Pacific yew tree (Taxus brevifolia), and its semi-synthetic analog docetaxel are cornerstones of modern chemotherapy, exhibiting potent activity against a wide range of solid tumors.[1][2] Their mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes them, disrupts the normal dynamics of the microtubule network, and ultimately leads to cell cycle arrest at the G2/M phase and apoptosis.[2][3] To better understand the intricate cellular and molecular mechanisms of taxoids, researchers have developed fluorescently labeled derivatives. These fluorescent taxoids serve as powerful probes to visualize microtubule organization, study drug-tubulin interactions, and investigate mechanisms of drug resistance in real-time within living cells.[4] This technical guide provides an in-depth overview of the discovery and development of fluorescent taxoids, focusing on their synthesis, biophysical properties, and applications in cellular research.
Quantitative Data of Fluorescent Taxoids
The development of various fluorescent taxoids has allowed for a deeper understanding of their structure-activity relationships. The choice of fluorophore, the linker, and the site of conjugation to the taxoid core all significantly impact the probe's binding affinity for microtubules and its cytotoxic effects. The following tables summarize key quantitative data for some of the most well-characterized fluorescent taxoids.
| Fluorescent Taxoid | Fluorophore | Linker | Conjugation Site | Dissociation Constant (Kd) for Microtubules (nM) | Reference |
| FLUTAX-1 | Fluorescein | L-Alanyl | 7-O | ~100 (Ka ≈ 10(7) M-1) | |
| FLUTAX-2 | Oregon Green 488 | L-Alanyl | 7-O | 14 | |
| ROTAX | Tetramethylrhodamine | L-Alanyl | 7-O | Not explicitly quantified, but shown to be active | |
| PB-Gly-Taxol | Pacific Blue | Glycine | 7-O | 34 ± 6 | |
| PB-β-Ala-Taxol | Pacific Blue | β-Alanine | 7-O | 63 ± 8 | |
| PB-GABA-Taxol | Pacific Blue | γ-Aminobutyric acid | 7-O | 265 ± 55 | |
| N-AB-PT | m-Aminobenzamido | - | 3'-N | 15 | |
| Botax | BODIPY 564/570 | - | Docetaxel side chain | 2200 |
| Fluorescent Taxoid | Cell Line | IC50 (nM) | Conditions | Reference |
| PB-Gly-Taxol | HeLa | 60 | 48 h, 25 µM verapamil | |
| PB-β-Ala-Taxol | HeLa | 330 | 48 h, 25 µM verapamil | |
| PB-GABA-Taxol | HeLa | 580 | 48 h, 25 µM verapamil | |
| Flutax-2 | HeLa | 1310 | 48 h, 25 µM verapamil |
Experimental Protocols
Synthesis of Pacific Blue-Gly-Taxol (PB-Gly-Taxol)
This protocol describes a representative synthesis of a Pacific Blue-conjugated taxoid, PB-Gly-Taxol, modified at the 7-position.
Materials:
-
Paclitaxel
-
Tert-butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Fmoc-Gly-OH
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Piperidine
-
Tetrabutylammonium fluoride (TBAF) in THF (1 M)
-
Pacific Blue-NHS ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Reverse-phase HPLC system
Procedure:
-
Protection of the 7-OH group:
-
Dissolve paclitaxel in anhydrous DMF.
-
Add imidazole followed by TBSCl.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., argon) for 16 hours.
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexane).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 7-O-TBS-paclitaxel by silica gel chromatography.
-
-
Coupling of Fmoc-Gly-OH:
-
Dissolve 7-O-TBS-paclitaxel, Fmoc-Gly-OH, and DMAP in anhydrous DCM.
-
Add EDC to the solution and stir at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by silica gel chromatography.
-
-
Fmoc deprotection:
-
Dissolve the Fmoc-protected intermediate in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Concentrate the reaction mixture under vacuum.
-
-
Coupling of Pacific Blue-NHS ester:
-
Dissolve the deprotected amine in anhydrous DMF.
-
Add DIPEA and Pacific Blue-NHS ester.
-
Stir the reaction at room temperature for 16 hours in the dark.
-
Monitor the reaction by TLC.
-
-
TBS deprotection:
-
To the reaction mixture from the previous step, add 1 M TBAF in THF.
-
Stir at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate.
-
-
Purification:
-
Purify the final product, PB-Gly-Taxol, by reverse-phase HPLC.
-
Microtubule Binding Assay
This fluorescence-based assay measures the affinity of a fluorescently tagged protein or small molecule for taxol-stabilized microtubules.
Materials:
-
Lyophilized tubulin protein (e.g., from bovine brain)
-
Paclitaxel
-
BRB80 buffer (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
GTP
-
Glycerol
-
Glutaraldehyde
-
Fluorescent taxoid
-
Fluorescence microscope with appropriate filter sets
-
Coverslips
-
Poly-L-lysine solution
Procedure:
-
Preparation of Taxol-Stabilized Microtubules:
-
Resuspend lyophilized tubulin in ice-cold BRB80 buffer containing 1 mM GTP.
-
Incubate at 37°C for 30 minutes to allow for microtubule polymerization.
-
Add paclitaxel to a final concentration of 20 µM to stabilize the microtubules.
-
Incubate for another 10 minutes at 37°C.
-
To further stabilize, microtubules can be crosslinked with glutaraldehyde.
-
-
Binding Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing BRB80 buffer, a known concentration of taxol-stabilized microtubules, and varying concentrations of the fluorescent taxoid.
-
Incubate at room temperature for 15-30 minutes to allow binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Layer the reaction mixture over a glycerol cushion (e.g., 40% glycerol in BRB80) in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 25°C to pellet the microtubules and bound fluorescent taxoid.
-
-
Quantification (via Microscopy):
-
Carefully remove the supernatant containing the unbound fluorescent taxoid.
-
Resuspend the microtubule pellet in a small volume of BRB80 buffer.
-
Spot the resuspended microtubules onto a poly-L-lysine-coated coverslip.
-
Mount the coverslip on a microscope slide.
-
Image the microtubules using a fluorescence microscope.
-
Quantify the fluorescence intensity of the microtubules.
-
Plot the fluorescence intensity as a function of the fluorescent taxoid concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Live-Cell Imaging with Fluorescent Taxoids
This protocol outlines the general steps for visualizing microtubules in living cells using a fluorescent taxoid.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Fluorescent taxoid stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips at an appropriate density to be sub-confluent at the time of imaging.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Labeling with Fluorescent Taxoid:
-
Prepare a working solution of the fluorescent taxoid in pre-warmed complete cell culture medium at the desired final concentration (typically in the nanomolar to low micromolar range).
-
Remove the existing medium from the cells and replace it with the medium containing the fluorescent taxoid.
-
Incubate the cells at 37°C and 5% CO2 for a sufficient time to allow for cellular uptake and binding to microtubules (e.g., 30-60 minutes). The optimal incubation time may vary depending on the cell type and the specific fluorescent taxoid.
-
-
Imaging:
-
Place the dish or coverslip on the stage of a fluorescence microscope equipped with a live-cell imaging chamber.
-
Use the appropriate excitation and emission filters for the fluorophore on the taxoid.
-
Acquire images of the microtubule network. Time-lapse imaging can be performed to observe microtubule dynamics.
-
Note: For some fluorescent taxoids, co-incubation with an efflux pump inhibitor such as verapamil may be necessary to increase intracellular accumulation and improve visualization of microtubules.
Signaling Pathways and Experimental Workflows
Taxoid-Induced Apoptosis Signaling Pathway
Taxoids induce apoptosis through a complex signaling cascade that is initiated by the disruption of microtubule dynamics. This leads to mitotic arrest and the activation of various downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, ultimately culminating in the activation of caspases and programmed cell death.
Caption: Taxoid-induced apoptosis signaling pathway.
Experimental Workflow for Synthesis and Characterization of Fluorescent Taxoids
The development of a new fluorescent taxoid involves a systematic workflow from initial design and synthesis to comprehensive biological evaluation.
Caption: Experimental workflow for fluorescent taxoid development.
Conclusion
Fluorescent taxoids have become indispensable tools in cancer research and cell biology. They provide a unique window into the dynamic world of the microtubule cytoskeleton and have been instrumental in elucidating the molecular mechanisms of action of this important class of anticancer drugs. The continued development of novel fluorescent taxoids with improved photophysical properties, higher binding affinities, and greater cellular specificity will undoubtedly lead to new discoveries and a deeper understanding of microtubule-targeted therapies. This technical guide provides a foundational resource for researchers seeking to utilize these powerful probes in their own investigations.
References
- 1. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Pacific Blue-Taxoids as Fluorescent Molecular Probes of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Flutax 1 as a Probe for the Microtubule Cytoskeleton: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutax 1 is a green-fluorescent derivative of paclitaxel (Taxol), a potent anti-cancer agent that stabilizes microtubules.[1][2] This property makes this compound an invaluable tool for the direct visualization and investigation of the microtubule cytoskeleton in living cells.[3][4] By covalently linking fluorescein to paclitaxel, this compound allows for the real-time imaging of microtubule dynamics, localization, and morphology without the need for antibody-based staining or genetically encoded fluorescent proteins.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and its applications in microtubule research and drug discovery.
Core Properties of this compound
This compound is a cell-permeable compound that binds with high affinity to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing its assembly. This action effectively arrests microtubule dynamics, a critical process for cell division, motility, and intracellular transport. The conjugation of fluorescein provides the molecule with fluorescent properties, enabling its detection using standard fluorescence microscopy techniques.
Quantitative Data Summary
The key physicochemical and spectral properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1283.3 g/mol | |
| Molecular Formula | C₇₁H₆₆N₂O₂₁ | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C | |
| CAS Number | 191930-58-2 |
Table 2: Spectral and Binding Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 495 nm | |
| Emission Maximum (λem) | 520 nm | |
| Binding Affinity (Ka) | ~10⁷ M⁻¹ | |
| Binding Site | Taxol binding site on β-tubulin | |
| pH Sensitivity | Absorption and fluorescence are pH sensitive |
Mechanism of Action and Cellular Effects
As a taxoid, this compound mimics the action of paclitaxel by binding to the microtubule polymer and antagonizing its depolymerization. This stabilization of microtubules disrupts the delicate balance of microtubule dynamics, leading to a cascade of cellular events, most notably mitotic arrest and apoptosis. The ability to visualize this process in real-time with this compound provides a powerful tool for studying the cellular response to microtubule-stabilizing agents.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in common cell biology applications.
Live-Cell Imaging of Microtubules in HeLa Cells
This protocol is adapted from procedures described for staining live HeLa cells with this compound.
Materials:
-
HeLa cells cultured on glass-bottom dishes or coverslips
-
This compound (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
37°C incubator with 5% CO₂
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Culture HeLa cells to the desired confluency on a suitable imaging vessel.
-
Prepare a working solution of this compound by diluting the DMSO stock solution in pre-warmed HBSS to a final concentration of 2 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the 2 µM this compound working solution to the cells.
-
Incubate the cells for 1 hour at 37°C in a CO₂ incubator.
-
After incubation, gently wash the cells twice with pre-warmed HBSS to remove unbound this compound.
-
Add fresh, pre-warmed HBSS to the cells for imaging.
-
Image the cells immediately on a fluorescence microscope. Note: this compound staining in live cells is sensitive to photobleaching and the signal can diminish rapidly upon exposure to light. It is crucial to minimize light exposure to retain a good fluorescent signal. Staining is not well-retained after cell fixation.
Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound, which can be adapted for various cell lines and assay formats.
Materials:
-
Cancer cell line of interest (e.g., U937, HeLa)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cytotoxicity detection reagent (e.g., CellTiter-Glo®, CytoTox-Fluor™, or propidium iodide and Hoechst stains)
-
Plate reader or fluorescence microscope/imager
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.
-
Incubate the cells for a desired period (e.g., 16, 24, 48, or 72 hours).
-
At the end of the incubation period, measure cell viability or cytotoxicity using a chosen method:
-
Luminescent/Fluorometric Plate-Based Assays: Follow the manufacturer's instructions for the chosen reagent (e.g., add reagent, incubate, read on a plate reader).
-
Fluorescence Imaging: Stain cells with viability dyes such as propidium iodide (dead cells) and Hoechst (all cells), and quantify the percentage of dead cells using an automated imager or by manual counting.
-
-
Calculate the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications in both basic research and preclinical drug development.
-
Visualizing Microtubule Dynamics: Its primary use is for the direct imaging of microtubule organization and dynamics in living cells, providing insights into processes like mitosis, cell migration, and intracellular trafficking.
-
High-Content Screening: The fluorescent nature of this compound makes it suitable for high-content screening assays to identify and characterize new microtubule-targeting agents. Compounds that compete with this compound for binding to microtubules can be identified by a decrease in cellular fluorescence.
-
Studying Drug Resistance: this compound can be used to investigate mechanisms of drug resistance, such as those mediated by efflux pumps like P-glycoprotein (MDR1). In cells overexpressing these pumps, the fluorescence signal from this compound will be diminished, and this can be reversed by inhibitors of the transporter.
-
Investigating the Cell Cycle: By observing the effects of this compound on microtubule structures, particularly the mitotic spindle, researchers can study the mechanisms of cell cycle arrest induced by microtubule-stabilizing agents.
Conclusion
This compound is a powerful and convenient probe for the study of the microtubule cytoskeleton. Its ability to label microtubules in living cells with high affinity and specificity, combined with its straightforward application in fluorescence microscopy and cell-based assays, makes it an essential tool for researchers in cell biology, oncology, and drug discovery. This guide provides the foundational knowledge and protocols to effectively integrate this compound into a variety of research applications.
References
Methodological & Application
Application Notes and Protocols: Flutax 1 Staining for Live HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutax 1 is a green-fluorescent derivative of taxol, a potent microtubule-stabilizing agent. This property makes this compound a valuable tool for the direct visualization of the microtubule cytoskeleton in living cells. By binding to microtubules with high affinity, it allows for real-time imaging of microtubule dynamics, which is crucial for studying cellular processes such as cell division, intracellular transport, and cell motility. These application notes provide a detailed protocol for staining live HeLa cells with this compound, along with important considerations for successful imaging.
Product Information
| Property | Value | Reference |
| Target | Microtubules | |
| Fluorescence | Green | |
| Excitation Maximum (λex) | 495 nm | |
| Emission Maximum (λem) | 520 nm | |
| Molecular Weight | 1283.3 g/mol | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C |
Experimental Protocol: Staining Live HeLa Cells with this compound
This protocol is optimized for staining microtubules in live HeLa cells.
Materials:
-
This compound
-
HeLa cells cultured on glass-bottom dishes or coverslips
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope with appropriate filters for green fluorescence
Protocol:
-
Cell Preparation: Culture HeLa cells on a suitable imaging vessel (e.g., glass-bottom dish) until they reach the desired confluency (typically 50-70%).
-
Reagent Preparation:
-
Prepare a stock solution of this compound by dissolving it in DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) HBSS to a final working concentration of 2 µM.
-
-
Staining:
-
Remove the culture medium from the HeLa cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the 2 µM this compound staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO2.
-
-
Washing:
-
After incubation, aspirate the this compound staining solution.
-
Wash the cells three times with pre-warmed HBSS to remove any unbound dye.
-
-
Imaging:
-
Immediately after washing, add fresh, pre-warmed HBSS to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for green fluorescence (Excitation: ~495 nm, Emission: ~520 nm).
-
Crucial Note: this compound staining in live cells is highly susceptible to photobleaching and the signal diminishes rapidly upon exposure to light. It is imperative to minimize light exposure to the samples before and during imaging. Use the lowest possible excitation light intensity and the shortest possible exposure times.
-
Experimental Workflow
Caption: Workflow for staining live HeLa cells with this compound.
Important Considerations
-
Photostability: this compound is not highly photostable, and the fluorescent signal can diminish rapidly upon exposure to excitation light. To mitigate this, it is crucial to use the lowest possible laser power and exposure time during imaging. The use of antifade reagents compatible with live-cell imaging may also be considered.
-
Fixation: this compound staining is not retained after cell fixation. Therefore, this probe is only suitable for live-cell imaging applications.
-
pH Sensitivity: The fluorescence of this compound can be pH-sensitive. It is important to maintain a stable physiological pH in the imaging medium during the experiment.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Low probe concentration | Increase this compound concentration (e.g., up to 5 µM). |
| Insufficient incubation time | Increase incubation time (e.g., up to 2 hours). | |
| Photobleaching | Minimize light exposure, use lower laser power, and shorter exposure times. | |
| High background | Incomplete washing | Increase the number and duration of washing steps. |
| Probe precipitation | Ensure the this compound stock solution is fully dissolved and properly diluted. | |
| Cell morphology changes | Cytotoxicity | Reduce this compound concentration or incubation time. Perform a cell viability assay. |
Signaling Pathway Diagram
This compound, being a taxol derivative, directly interacts with the microtubule cytoskeleton. The following diagram illustrates its mechanism of action.
Caption: Mechanism of this compound action and microtubule visualization.
Application Notes and Protocols for Flutax-1 Microtubule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutax-1 is a fluorescent derivative of paclitaxel (Taxol), a potent anti-cancer agent that stabilizes microtubules.[1][2] This green-fluorescent probe binds to the β-tubulin subunit of microtubules, allowing for the direct visualization of the microtubule cytoskeleton in living cells.[2][3][4] Its mechanism of action, mirroring that of paclitaxel, involves the promotion and stabilization of microtubule polymerization, which arrests cell division and can induce apoptosis. These characteristics make Flutax-1 a valuable tool for studying microtubule dynamics, as well as for screening and characterizing new microtubule-targeting drugs.
These application notes provide detailed protocols for using Flutax-1 to label microtubules in live cells, along with data on incubation times and concentrations for various cell types. Additionally, protocols for the application of Flutax-1 in drug development, specifically in competitive binding assays, are outlined.
Product Information
-
Product Name: Flutax-1
-
Alternative Names: 7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]Taxol
-
Appearance: Fluorescent taxol derivative
-
Application: Live-cell imaging of microtubules, fluorescent microscopy, flow cytometry.
-
Photophysical Properties:
-
Excitation Maximum (λex): 495 nm
-
Emission Maximum (λem): 520 nm
-
Note: The absorption and fluorescence of Flutax-1 in solution are pH-sensitive.
-
Data Presentation: Incubation Parameters
Optimal incubation time and concentration of Flutax-1 can vary depending on the cell type and experimental goals. It is recommended to perform a titration to determine the optimal conditions for your specific cell line. The following table summarizes reported incubation parameters for various cell types.
| Cell Type | Flutax-1 Concentration | Incubation Time | Temperature | Reference |
| HeLa | 2 µM | 1 hour | 37°C | |
| PtK2 (permeabilized) | 1 µM | 2-5 minutes | Room Temp | |
| PtK2 (live) | 0.5 µM | 20 hours | Not Specified | |
| U937 | 37 nM | 16 hours | Not Specified | |
| U937 | 80 nM | 10-12 hours | Not Specified | |
| Neuro 2A | 1 µM | 2 hours | Not Specified | |
| Trypanosoma cruzi epimastigotes | 1 µM | 3 hours | Not Specified |
Experimental Protocols
Protocol 1: Live-Cell Microtubule Labeling with Flutax-1
This protocol provides a general procedure for staining microtubules in live adherent cells.
Materials:
-
Flutax-1
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., HBSS, FluoroBrite™ DMEM, or other suitable buffer)
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Flutax-1 (e.g., 1 mM) in anhydrous DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the Flutax-1 stock solution to the desired working concentration in pre-warmed live-cell imaging medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 5 µM).
-
-
Cell Preparation:
-
Culture cells to a confluency of 50-70% on a glass-bottom dish or chamber slide.
-
Just before staining, aspirate the culture medium and wash the cells once with pre-warmed live-cell imaging medium.
-
-
Flutax-1 Incubation:
-
Add the Flutax-1 working solution to the cells.
-
Incubate the cells at 37°C for the desired amount of time (e.g., 30 minutes to 2 hours). The optimal incubation time should be determined empirically.
-
-
Washing:
-
Aspirate the Flutax-1 solution.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound Flutax-1.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC filter set).
-
Important: Flutax-1 is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure time. It is also advisable to use an anti-fade reagent if longer-term imaging is required.
-
Note on Fixation: Flutax-1 staining is not well-retained after fixation. Therefore, this protocol is intended for live-cell imaging only.
Protocol 2: Competitive Binding Assay for Screening Microtubule-Targeting Agents
This protocol describes how to use Flutax-1 in a competitive binding assay to determine the affinity of unlabeled compounds for microtubules.
Materials:
-
Flutax-1
-
Unlabeled test compound(s)
-
Cells (e.g., HeLa)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Prepare a suspension of cells at a known concentration.
-
-
Competition Reaction:
-
In a series of tubes or wells, add a fixed, sub-saturating concentration of Flutax-1.
-
Add a range of concentrations of the unlabeled test compound. Include a control with no test compound.
-
Add the cell suspension to each tube or well.
-
Incubate at 37°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
-
Measurement:
-
Measure the fluorescence intensity of the cell-associated Flutax-1 using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis:
-
The fluorescence signal will decrease as the concentration of the unlabeled competitor increases.
-
Plot the fluorescence intensity against the concentration of the unlabeled compound.
-
Calculate the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of Flutax-1. The Ki (inhibition constant) can then be calculated from the IC50 value.
-
Protocol 3: Assessment of Flutax-1 Induced Cytotoxicity
As a taxol derivative, Flutax-1 can be cytotoxic. It is important to assess its effect on cell viability, especially for long-term imaging experiments.
Materials:
-
Flutax-1
-
Cells of interest
-
A cytotoxicity assay kit (e.g., based on membrane integrity dyes like Propidium Iodide or a metabolic activity assay like MTT).
Procedure:
-
Cell Plating:
-
Plate cells in a 96-well plate at a suitable density.
-
-
Treatment:
-
Treat the cells with a range of Flutax-1 concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated controls.
-
-
Cytotoxicity Measurement:
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the concentration of Flutax-1 that causes a significant reduction in cell viability. This information can be used to select appropriate concentrations for live-cell imaging experiments to minimize cytotoxic effects.
-
Visualizations
Caption: Mechanism of Flutax-1 microtubule stabilization.
Caption: Experimental workflow for microtubule labeling with Flutax-1.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Flutax-1 concentration is too low. | Increase the concentration of Flutax-1. |
| Incubation time is too short. | Increase the incubation time. | |
| Photobleaching. | Minimize exposure to excitation light. Use an anti-fade reagent. | |
| Incorrect filter set. | Ensure the microscope filters match the excitation/emission spectra of Flutax-1. | |
| High Background | Flutax-1 concentration is too high. | Decrease the concentration of Flutax-1. |
| Inadequate washing. | Increase the number and duration of wash steps after incubation. | |
| Autofluorescence of cells or medium. | Use a phenol red-free imaging medium. Image a control sample of unstained cells to assess autofluorescence. | |
| Cell Death/Toxicity | Flutax-1 concentration is too high. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration for your cell line. |
| Prolonged incubation. | Reduce the incubation time. | |
| Phototoxicity. | Reduce the intensity and duration of light exposure during imaging. |
References
Application Notes and Protocols for Flutax 1 in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutax 1 is a fluorescent derivative of paclitaxel (Taxol®), a potent anti-cancer drug that stabilizes microtubules.[1][2][3] This property makes this compound an invaluable tool for visualizing the microtubule cytoskeleton in living cells using fluorescence microscopy, particularly confocal microscopy. By binding to the β-tubulin subunit of microtubules, this compound promotes and stabilizes their polymerization, effectively arresting the cell cycle at the G2/M phase and inducing apoptosis. This mechanism of action allows for the direct imaging of microtubule dynamics and organization in real-time. This compound is conjugated to fluorescein, a widely used green-fluorescent dye, making it compatible with standard confocal laser lines.
Data Presentation
A summary of the key quantitative data for this compound and a comparison with its analogue, Flutax 2, are presented below. This allows for an informed choice of reagent based on experimental needs.
| Property | This compound | Flutax 2 | Reference |
| Fluorophore | Fluorescein | Oregon Green 488 | |
| Excitation Max (λex) | 495 nm | 496 nm | |
| Emission Max (λem) | 520 nm | 526 nm | |
| Binding Affinity (Ka) | ~ 107 M-1 | ~ 107 M-1 | |
| pH Sensitivity | pH sensitive | pH insensitive | |
| Photostability | Less photostable | More photostable | |
| Quantum Yield (φ) | Data not available | 0.9 | |
| Molecular Weight | 1283.3 g/mol | 1319.28 g/mol | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | Soluble to 1 mM in DMSO |
Signaling Pathway and Mechanism of Action
This compound, being a taxol derivative, follows the same mechanism of action to stabilize microtubules. It binds to a pocket on the β-tubulin subunit within the microtubule lumen. This binding event promotes the assembly of tubulin dimers into microtubules and stabilizes the existing microtubules by inhibiting their depolymerization. The stabilization of microtubules disrupts the dynamic instability required for various cellular processes, most notably mitotic spindle formation, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubules in Adherent Mammalian Cells
This protocol provides a detailed methodology for staining and imaging microtubules in live adherent mammalian cells, such as HeLa or PtK2 cells, using this compound with a confocal microscope.
Materials:
-
This compound (e.g., from Tocris Bioscience or R&D Systems)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F-12 with HEPES)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Glass-bottom confocal dishes or chamber slides
-
Adherent mammalian cells (e.g., HeLa, PtK2)
-
Confocal laser scanning microscope with an argon laser (488 nm line) and appropriate emission filters.
Reagent Preparation:
-
This compound Stock Solution (1 mM):
-
This compound is typically supplied as a solid. To prepare a 1 mM stock solution, dissolve 1.28 mg of this compound (MW: 1283.3 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
This compound Working Solution (1-2 µM):
-
On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution.
-
Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-2 µM. For example, to prepare 1 mL of 2 µM working solution, add 2 µL of the 1 mM stock solution to 998 µL of imaging medium.
-
Vortex briefly to mix. This working solution should be used immediately.
-
Cell Preparation:
-
Plate the adherent cells onto glass-bottom confocal dishes or chamber slides at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours, or until the desired confluency is reached.
Staining Protocol:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed (37°C) HBSS or PBS.
-
Add the freshly prepared this compound working solution (1-2 µM in live-cell imaging medium) to the cells. Ensure the entire cell monolayer is covered.
-
Incubate the cells for 30-60 minutes in a humidified incubator at 37°C with 5% CO2. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
After incubation, gently aspirate the this compound working solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium or HBSS to remove any unbound probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells for imaging.
Confocal Microscopy and Image Acquisition:
-
Place the dish or slide on the stage of the confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Locate the cells of interest using brightfield or DIC optics to minimize phototoxicity.
-
Set the excitation wavelength to 488 nm using an argon laser.
-
Set the emission detection range to 505-550 nm.
-
Use a 60x or 100x oil-immersion objective with a high numerical aperture (NA ≥ 1.3) for optimal resolution.
-
Adjust the laser power to the lowest level that provides a detectable signal to minimize photobleaching and phototoxicity. This compound is known to be photolabile.
-
Adjust the pinhole size to 1 Airy unit for optimal confocality.
-
Set the detector gain and offset to obtain a good signal-to-noise ratio without saturating the pixels.
-
Acquire images as single Z-slices or Z-stacks for 3D reconstruction. For time-lapse imaging, minimize the exposure time and the frequency of image acquisition to reduce phototoxicity and photobleaching.
Important Considerations:
-
Live Cells Only: this compound staining is not well-retained after cell fixation. Therefore, this protocol is intended for live-cell imaging only.
-
Phototoxicity and Photobleaching: this compound is susceptible to photobleaching. It is crucial to minimize the exposure of stained cells to the excitation light. Use low laser power and limit the duration and frequency of imaging.
-
pH Sensitivity: The fluorescence of this compound is pH-sensitive. Ensure that the imaging medium is well-buffered to maintain a physiological pH.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for using this compound in confocal microscopy.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Low this compound Concentration: The concentration of the probe may be too low for the specific cell type. | Increase the this compound concentration in the working solution (e.g., up to 5 µM). |
| Insufficient Incubation Time: The probe may not have had enough time to penetrate the cells and bind to microtubules. | Increase the incubation time (e.g., up to 2 hours). | |
| Incorrect Microscope Settings: Laser power may be too low, or the detector gain may be insufficient. | Gradually increase the laser power and/or detector gain. Ensure the correct filter set is being used. | |
| Photobleaching: The sample may have been exposed to excessive light before or during imaging. | Minimize light exposure at all stages. Use transmitted light to find and focus on cells. Use an anti-fade reagent in the imaging medium if compatible with live cells. | |
| High Background Fluorescence | Incomplete Washing: Unbound this compound may remain in the imaging medium. | Increase the number and duration of the washing steps after incubation. |
| Medium Autofluorescence: The imaging medium may have high intrinsic fluorescence. | Use a phenol red-free imaging medium specifically designed for live-cell imaging. | |
| Cellular Toxicity or Altered Morphology | High this compound Concentration: As a taxol derivative, high concentrations of this compound can be cytotoxic. | Reduce the concentration of this compound in the working solution and/or decrease the incubation time. |
| Phototoxicity: Excessive exposure to high-intensity laser light can damage cells. | Use the lowest possible laser power and minimize the duration and frequency of image acquisition. | |
| Unhealthy Cells: Cells may have been unhealthy prior to the experiment. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Rapid Fading of Signal (Photobleaching) | High Laser Power: The excitation light is too intense. | Reduce the laser power to the minimum required for a good signal. |
| Prolonged Exposure: The sample is being imaged for too long or too frequently. | Reduce the exposure time per frame and increase the interval between time-lapse acquisitions. | |
| Inherent Photolability of Fluorescein: Fluorescein is known to be susceptible to photobleaching. | Consider using Flutax 2, which is conjugated to the more photostable Oregon Green 488 dye. |
References
Flutax 1: Application Notes and Protocols for High-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutax 1 is a green-fluorescent derivative of paclitaxel (Taxol), a potent microtubule-stabilizing agent. By conjugating fluorescein to paclitaxel, this compound provides a powerful tool for the direct visualization of microtubule networks in living cells. Its ability to bind to the microtubule cytoskeleton allows for real-time imaging of microtubule dynamics, organization, and their role in various cellular processes. These application notes provide detailed protocols and technical information for utilizing this compound in high-resolution fluorescence microscopy applications.
Principle of Action
This compound functions by binding to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, shifting the equilibrium towards polymerization and inhibiting depolymerization. The attached fluorescein moiety allows for the direct visualization of this interaction, providing a fluorescent signal that co-localizes with the microtubule cytoskeleton. This mechanism makes this compound an excellent probe for studying the architecture and dynamics of microtubules in living cells.
Data Presentation
Photophysical and Binding Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 495 nm | [1] |
| Emission Maximum (λem) | 520 nm | [1] |
| Binding Affinity (Ka) | ~ 10⁷ M⁻¹ | [1] |
| Molecular Weight | 1283.3 g/mol | |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Comparison with Other Microtubule Probes
Direct quantitative comparisons of this compound with other super-resolution probes are limited in the literature. However, a qualitative comparison can be made based on their respective properties.
| Probe | Fluorophore | Suitability for Live-Cell Imaging | Suitability for Fixed-Cell Imaging | Reported Super-Resolution Application |
| This compound | Fluorescein | Yes | No (signal not retained after fixation) | Limited direct evidence in STED/PALM/STORM |
| SiR-Tubulin | Silicon Rhodamine | Yes | Yes | STED |
| HMSiR-Tubulin | Hydroxymethyl Silicon-Rhodamine | Yes | Yes | STED, SMLM |
| Tubulin Tracker Deep Red | Deep Red Fluorophore | Yes | Not specified | Confocal, High-Content Analysis |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubules with this compound
This protocol is designed for the general visualization of microtubule dynamics in live cultured cells using conventional fluorescence or confocal microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., HBSS or phenol red-free DMEM)
-
Cultured cells on glass-bottom dishes or chamber slides
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate filter sets for fluorescein (e.g., FITC/GFP channel)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.
-
Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration. The optimal concentration may vary depending on the cell type and experimental goals, but a starting range of 100 nM to 2 µM is recommended.
-
Cell Labeling: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed imaging medium. c. Add the this compound working solution to the cells. d. Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Washing (Optional but Recommended): a. Remove the this compound working solution. b. Wash the cells two to three times with pre-warmed imaging medium to remove unbound probe and reduce background fluorescence.
-
Imaging: a. Mount the cells on the microscope stage, ensuring the temperature is maintained at 37°C. b. Use a standard FITC/GFP filter set to visualize the labeled microtubules. c. Crucial Note on Photobleaching: this compound is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio. For time-lapse imaging, limit the frequency of image acquisition.
Protocol 2: High-Resolution Live-Cell Imaging with STED Microscopy (Adapted Protocol)
Note: Direct, optimized protocols for this compound in STED microscopy are not widely published. This protocol is adapted from established methods for other live-cell microtubule probes and the known properties of this compound. Optimization will be required.
Materials:
-
This compound
-
DMSO
-
Live-cell imaging medium suitable for STED (e.g., phenol red-free DMEM)
-
Cultured cells on high-performance coverslips (No. 1.5H)
-
STED microscope equipped with an excitation laser around 488-495 nm and a depletion laser suitable for fluorescein (e.g., 592 nm).
-
Objective heater and environmental chamber for live-cell imaging.
Procedure:
-
Cell Preparation and Labeling: Follow steps 1-4 from Protocol 1. A lower working concentration (e.g., 50-500 nM) may be beneficial to reduce background fluorescence, which can be detrimental in super-resolution imaging.
-
Microscope Setup: a. Mount the sample on the STED microscope stage with the environmental chamber set to 37°C and 5% CO₂. b. Locate the cells of interest using the excitation laser at a low power setting to minimize photobleaching before STED imaging.
-
STED Imaging: a. Select a region of interest. b. Set the excitation laser (e.g., 495 nm) to a low power. c. Gradually increase the power of the depletion laser (e.g., 592 nm) to achieve the desired resolution enhancement. The optimal power will be a balance between resolution and photobleaching/phototoxicity. d. Acquire images using appropriate pixel size and scan speed for STED imaging. e. Photostability Consideration: The fluorescein fluorophore of this compound is known to be less photostable than dyes commonly used for STED, such as silicon rhodamine. Expect a more rapid signal decay and plan experiments accordingly, for instance, by imaging smaller regions of interest or acquiring data rapidly.
Protocol 3: Potential Application in Live-Cell PALM/STORM (Conceptual Protocol)
Note: this compound's fluorophore, fluorescein, is not a traditional photoswitchable or photoactivatable dye required for PALM/STORM. However, some conventional dyes can be induced to blink under specific buffer conditions and high laser power, a technique known as dSTORM. This protocol is conceptual and would require significant optimization and validation.
Materials:
-
This compound
-
DMSO
-
Live-cell imaging medium
-
Imaging buffer with a reducing agent (e.g., containing β-mercaptoethanol or other thiols) to promote blinking. Caution: These buffers can be toxic to cells, so their use in live-cell imaging must be carefully evaluated.
-
PALM/STORM microscope with a high-power laser for excitation (e.g., 488 nm) and a sensitive EMCCD or sCMOS camera.
Procedure:
-
Cell Labeling: Follow steps 1-4 from Protocol 1.
-
Imaging Buffer Exchange: For live-cell dSTORM, a compromise must be found between inducing blinking and maintaining cell viability. This may involve using lower concentrations of the reducing agent than in fixed-cell dSTORM.
-
Image Acquisition: a. Illuminate the sample with high-intensity laser light (e.g., 488 nm) to induce blinking of the this compound molecules. b. Acquire a time-lapse series of thousands of images with a short exposure time (e.g., 10-50 ms). c. The goal is to have a sparse subset of fluorescent molecules emitting in each frame, allowing for their precise localization.
-
Image Reconstruction: Use specialized software to localize the single-molecule events in each frame and reconstruct a super-resolved image.
Challenges and Considerations for this compound in Super-Resolution:
-
Photostability: The primary limitation of this compound for super-resolution is the photostability of fluorescein, which is generally lower than that of dyes like Alexa Fluor 647 or SiR.
-
Blinking Properties: The blinking properties of fluorescein for dSTORM are not as well-characterized or as efficient as those of cyanine dyes.
-
Live-Cell Toxicity: The high laser powers required for STED and dSTORM, as well as the potentially toxic imaging buffers for dSTORM, can be detrimental to cell health.
Mandatory Visualizations
Caption: Experimental workflow for microtubule imaging with this compound.
Caption: Microtubule-dependent signaling and cellular processes.
References
Application Notes and Protocols: Live-Cell Imaging of Microtubules with Flutax 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutax 1 is a fluorescent taxoid, a derivative of paclitaxel conjugated to fluorescein, designed for the specific visualization of microtubules in living cells. By binding to the β-tubulin subunit of microtubules, this compound stabilizes the polymer structure and allows for real-time imaging of microtubule dynamics, organization, and trafficking. These application notes provide a comprehensive guide to utilizing this compound for live-cell imaging, including detailed protocols, quantitative data, and a discussion of its advantages and limitations.
Principle of Action
This compound, like its parent compound paclitaxel, binds to the interior of the microtubule lumen. This binding event stabilizes the microtubule polymer, preventing its depolymerization and shifting the dynamic equilibrium towards polymerization. The fluorescein moiety of this compound allows for the direct visualization of these stabilized microtubules using fluorescence microscopy. This enables researchers to study the intricate microtubule network and its role in various cellular processes, including cell division, intracellular transport, and cell motility.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for easy reference and comparison.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1283.3 g/mol | [1] |
| Excitation Maximum (λex) | 495 nm | [1] |
| Emission Maximum (λem) | 520 nm | [1] |
| Fluorescence Color | Green | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Table 2: Binding and Cytotoxicity Data
| Parameter | Value | Cell Line/Conditions | Reference |
| Binding Affinity (Ka) | ~ 10⁷ M⁻¹ | In vitro with microtubules | |
| IC₅₀ (PB-Gly-Taxol) | 120 nM (without verapamil) | HeLa | |
| IC₅₀ (PB-Gly-Taxol) | 60 nM (with verapamil) | HeLa | |
| IC₅₀ (PB-Gly-Taxol) | 3.7 µM (without verapamil) | HCT-15 | |
| IC₅₀ (PB-Gly-Taxol) | 90 nM (with verapamil) | HCT-15 |
Table 3: Recommended Staining Conditions for Live-Cell Imaging
| Cell Line | Concentration | Incubation Time | Reference |
| HeLa | 2 µM | 1 hour | |
| U937 | 37 nM | 16 hours | |
| U937 | 15-30 nM (subinhibitory) | 16 hours | |
| U937 | 50-80 nM (inhibitory) | 16 hours | |
| PtK2 | 0.5 µM | 20 hours | |
| Neuro 2A | 1 µM | 2 hours |
Experimental Protocols
Protocol 1: General Live-Cell Staining with this compound
This protocol provides a general guideline for staining adherent cells with this compound. Optimization of concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS)
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope equipped with appropriate filters for fluorescein (FITC)
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide to achieve 50-70% confluency on the day of the experiment.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (refer to Table 3 for starting recommendations).
-
Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired duration (refer to Table 3).
-
Washing (Optional but Recommended): After incubation, gently remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells immediately using a fluorescence microscope.
Critical Considerations:
-
Phototoxicity and Photobleaching: this compound is susceptible to photobleaching, and its staining in live cells can diminish rapidly upon exposure to light. To minimize these effects, use the lowest possible excitation light intensity and exposure time. Consider using a spinning disk confocal microscope or other gentle imaging modalities.
-
Fixation: this compound staining is not well-retained after fixation. Therefore, it is recommended for live-cell imaging only.
-
Long-Term Imaging: Due to its photolability and potential cytotoxic effects at higher concentrations or with prolonged exposure, this compound may not be ideal for long-term (e.g., overnight) time-lapse imaging.
Protocol 2: Live-Cell Imaging of Microtubules in Suspension Cells (e.g., U937)
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete culture medium for suspension cells
-
Suspension cells in culture
-
Microcentrifuge tubes
-
Centrifuge
-
Glass-bottom dish or chamber slide coated with an appropriate attachment factor (e.g., poly-L-lysine)
Procedure:
-
Cell Preparation: Count the cells and aliquot the desired number into a microcentrifuge tube.
-
Preparation of Staining Solution: Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 37 nM for U937 cells).
-
Cell Staining: Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in the this compound staining solution.
-
Incubation: Incubate the cells in suspension at 37°C in a 5% CO₂ incubator for the recommended time (e.g., 16 hours for U937 cells).
-
Cell Seeding and Washing: After incubation, gently transfer the cell suspension to a coated glass-bottom dish. Allow the cells to attach for a short period. Gently wash the cells once with pre-warmed live-cell imaging medium to remove unbound this compound.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium and proceed with imaging.
Visualizations
Mechanism of Action of Taxanes on Microtubule Dynamics
Caption: this compound binds to β-tubulin, stabilizing microtubules and inhibiting depolymerization.
Experimental Workflow for Live-Cell Imaging with this compound
Caption: A streamlined workflow for live-cell imaging of microtubules using this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence signal | - Insufficient this compound concentration or incubation time.- Cell type is resistant to this compound uptake. | - Increase the concentration and/or incubation time of this compound.- Consider using a permeabilizing agent for a brief period (note: this may affect cell viability). |
| High background fluorescence | - Incomplete removal of unbound this compound.- Autofluorescence of the cell or medium. | - Perform additional washes with pre-warmed imaging medium.- Use a phenol red-free imaging medium.- Acquire a background image from an unstained region and subtract it from the experimental images. |
| Rapid photobleaching | - High excitation light intensity.- Prolonged exposure to excitation light. | - Reduce the laser power or illumination intensity to the minimum required for a good signal-to-noise ratio.- Decrease the exposure time per frame and the frequency of image acquisition.- Use an anti-fade reagent in the imaging medium if compatible with live cells. |
| Cell death or abnormal morphology | - this compound concentration is too high, leading to cytotoxicity.- Prolonged incubation is affecting cell health. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line.- Reduce the incubation time. |
References
Application Notes and Protocols: Flutax 1 for Time-Lapse Imaging of Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutax 1 is a fluorescent derivative of paclitaxel (Taxol), a well-established anti-cancer agent that stabilizes microtubules.[1] Comprising Taxol conjugated to the green fluorescent dye fluorescein, this compound allows for the direct visualization of microtubules in living cells.[1] Its ability to permeate cell membranes and bind specifically to the microtubule cytoskeleton makes it a valuable tool for studying microtubule organization and dynamics.[2]
This document provides detailed protocols and technical information for using this compound in time-lapse fluorescence microscopy to investigate the dynamic behavior of microtubules. As a microtubule-stabilizing agent, this compound's primary application is in observing the consequences of microtubule stabilization rather than unperturbed, natural dynamics.
Key Properties of this compound:
-
Mechanism: Binds to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing its structure.
-
Fluorescence: Exhibits excitation and emission maxima of approximately 495 nm and 520 nm, respectively.
-
Binding Affinity: Binds to microtubules with high affinity.
-
Cell Permeability: Readily enters live cells, eliminating the need for transfection or microinjection.
Mechanism of Action: Microtubule Stabilization
This compound, like its parent compound Taxol, acts as a microtubule-stabilizing agent. It binds to a site on the β-tubulin subunit, which is thought to be located on the inner (lumenal) surface of the microtubule. However, kinetic studies suggest that the binding site is directly accessible from the bulk solution, challenging the lumen-binding model and indicating a more complex interaction. This binding event enhances the polymerization of tubulin dimers and inhibits depolymerization, effectively suppressing the dynamic instability inherent to microtubules. This leads to a net increase in the polymer mass and the formation of stable microtubule bundles.
Caption: Mechanism of this compound action in a live cell.
Quantitative Data Summary
The interaction of this compound and its parent compound, Taxol, with microtubules has been characterized by several biophysical parameters. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Compound | Context | Reference(s) |
| Binding Affinity (Ka) | ~ 107 M-1 | This compound | Binding to in vitro assembled microtubules. | |
| Association Rate (k+) | (3.6 ± 0.1) x 106 M-1s-1 | Taxol | Measured at 37°C by competition with this compound. | |
| Effect of MAPs | ~10-fold reduction in binding rate | This compound | Microtubule-Associated Proteins slow the binding kinetics. | |
| Binding Stoichiometry | ~1 molecule per tubulin dimer | This compound | Measured for in vitro assembled microtubules. |
Experimental Workflow for Time-Lapse Imaging
Successful time-lapse imaging of microtubule dynamics using this compound requires careful planning and execution, from cell culture to image acquisition and analysis. The workflow below outlines the critical steps involved.
Caption: Experimental workflow for time-lapse imaging with this compound.
Detailed Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Dissolve it in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution of 1-10 mM.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol for Labeling and Imaging Live Cells
This protocol is a general guideline; optimal conditions (e.g., this compound concentration, incubation time) should be determined empirically for each cell type and experimental goal. A starting point for HeLa cells is provided.
Materials:
-
Cells cultured on glass-bottom imaging dishes or chamber slides.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Complete cell culture medium, pre-warmed to 37°C.
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer, pre-warmed to 37°C.
-
Fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C, 5% CO2, and humidity) and appropriate filter sets (e.g., FITC/GFP).
Procedure:
-
Cell Seeding: Seed cells onto the imaging dish at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for at least 24 hours.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock into pre-warmed complete culture medium or HBSS.
-
For HeLa Cells: A final concentration of 2 µM is a good starting point. For a 2 µM final concentration from a 1 mM stock, dilute 1:500 (e.g., add 2 µL of stock to 1 mL of medium).
-
Optimization: Test a range of concentrations (e.g., 0.1 µM to 5 µM) and incubation times (30 minutes to 2 hours) to find the best balance between signal intensity and cell health.
-
-
Cell Labeling: Aspirate the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, gently aspirate the labeling solution. Wash the cells two to three times with pre-warmed HBSS or fresh culture medium to remove unbound probe and reduce background fluorescence.
-
Imaging: Add a final volume of fresh, pre-warmed imaging medium to the dish. Immediately transfer the dish to the microscope stage. Allow the sample to equilibrate within the incubation chamber for 10-15 minutes before starting acquisition.
-
Time-Lapse Acquisition:
-
Locate a field of healthy, well-labeled cells using the lowest possible light intensity.
-
Set the time-lapse parameters (interval and duration) based on the biological process being studied.
-
Crucially, minimize phototoxicity and photobleaching: Use the lowest laser power that provides an adequate signal-to-noise ratio. Use the shortest possible exposure times. Consider using a more photostable alternative if significant photobleaching occurs.
-
Important Considerations and Limitations
-
Perturbation of Dynamics: As a potent microtubule-stabilizing agent, this compound will alter natural microtubule dynamics. It is not suitable for studying the unperturbed behavior of microtubules. The observed "dynamics" will be those of a stabilized microtubule network, such as bundling, transport along stabilized tracks, or the consequences of mitotic arrest.
-
Photostability: The fluorescein moiety of this compound is susceptible to rapid photobleaching. Care must be taken to minimize light exposure during imaging. For experiments requiring longer or more intense imaging, consider Flutax 2 (Oregon Green conjugate) or other, more photostable taxoid-based probes.
-
Fixation: this compound staining is not well-retained after cell fixation with common methods like paraformaldehyde. It is designed exclusively for live-cell imaging.
-
pH Sensitivity: The fluorescence of this compound is pH-sensitive, which could be a factor in experiments where intracellular pH changes are expected.
-
Cytotoxicity: Prolonged exposure or high concentrations of this compound can induce mitotic arrest and apoptosis, consistent with the mechanism of taxane drugs. Always perform viability assays and monitor cell morphology for signs of stress.
References
Preparing Flutax 1 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutax 1 is a fluorescent derivative of paclitaxel, a potent anticancer agent that stabilizes microtubules. This property makes this compound an invaluable tool for visualizing microtubule dynamics in living cells and for studying the cellular effects of taxane-based drugs. Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture, along with an overview of the signaling pathways affected by microtubule stabilization.
Introduction
This compound is a green-fluorescent taxoid that binds to microtubules with high affinity, effectively stabilizing them and arresting cells in the G2/M phase of the cell cycle.[1][2] Its fluorescent properties, with excitation and emission maxima at approximately 495 nm and 520 nm respectively, allow for the direct visualization of the microtubule cytoskeleton in live cells using fluorescence microscopy.[3][4] The mechanism of action of this compound, like other taxanes, involves the disruption of normal microtubule dynamics, which is essential for various cellular processes, most notably mitosis. This disruption leads to mitotic arrest and can ultimately trigger apoptosis (programmed cell death).[1]
Understanding the downstream signaling events following microtubule stabilization is crucial for cancer research and drug development. Taxane-induced mitotic arrest has been shown to activate several signaling pathways, including those involving the Bcl-2 family of proteins, p53, and various caspases, as well as stress-activated protein kinase pathways like the JNK/SAPK pathway.
These application notes provide a comprehensive guide for researchers on the proper handling, storage, and preparation of this compound stock solutions for use in cell culture experiments.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 1283.3 g/mol | |
| Purity | ≥95% (HPLC) | |
| Excitation Maximum (λex) | 495 nm | |
| Emission Maximum (λem) | 520 nm | |
| Storage | Store at -20°C |
Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 128.33 | |
| Ethanol | 100 | 128.33 |
Stock Solution Preparation Calculator (for a Molecular Weight of 1283.3 g/mol )
| Desired Stock Concentration (mM) | Volume of Solvent to Add to 1 mg of this compound | Volume of Solvent to Add to 5 mg of this compound |
| 1 | 0.78 mL | 3.90 mL |
| 5 | 0.16 mL | 0.78 mL |
| 10 | 0.08 mL | 0.39 mL |
| 50 | 0.02 mL | 0.08 mL |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a general procedure for reconstituting lyophilized this compound. It is crucial to protect the compound from light due to its fluorescent nature.
Materials:
-
Lyophilized this compound vial
-
Anhydrous DMSO or Ethanol
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom of the vial.
-
Carefully open the vial in a low-light environment.
-
Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (refer to the Stock Solution Preparation Calculator table).
-
Recap the vial and vortex gently until the powder is completely dissolved. To ensure complete dissolution, you can gently agitate the solution at room temperature for 15-30 minutes, protected from light.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Labeling of Microtubules in Live Cells
This protocol describes a general method for staining microtubules in live cells with this compound. Optimal concentrations and incubation times may vary depending on the cell type.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium or HBSS. A final concentration of 2 µM is a good starting point. For example, to prepare 1 mL of 2 µM working solution from a 1 mM stock, add 2 µL of the stock solution to 998 µL of medium.
-
Remove the existing culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator.
-
After incubation, gently wash the cells twice with fresh, pre-warmed HBSS or culture medium to remove unbound this compound.
-
Add fresh HBSS or culture medium to the cells for imaging.
-
Image the cells immediately on a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC filter set).
-
Important: this compound staining in live cells is not well-retained after fixation and can photobleach rapidly. Minimize light exposure to the cells to preserve the fluorescent signal.
Mandatory Visualization
Caption: Workflow for preparing this compound stock solution and its application in live cell imaging.
Caption: Signaling pathway activated by taxane-induced microtubule stabilization leading to apoptosis.
References
- 1. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 2. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. personal.cityu.edu.hk [personal.cityu.edu.hk]
Application Notes: Flutax-1 in Drug Screening Assays for Microtubule Inhibitors
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] This dynamic instability makes microtubules a key target for anticancer drug development.[2][3] Microtubule-targeting agents (MTAs) disrupt this dynamic, leading to mitotic arrest and apoptosis.[1][4] They are broadly classified into microtubule-stabilizing agents (MSAs), such as taxanes (e.g., paclitaxel), and microtubule-destabilizing agents (MDAs), like vinca alkaloids.
Flutax-1 is a fluorescent derivative of paclitaxel, a potent MSA. It consists of the paclitaxel molecule covalently linked to a fluorescein fluorophore. Like its parent compound, Flutax-1 binds to the taxane-binding site on β-tubulin within the microtubule polymer, promoting stabilization. This property, combined with its intrinsic fluorescence, makes Flutax-1 an invaluable tool for visualizing the microtubule cytoskeleton in living and fixed cells and for developing high-throughput screening (HTS) assays to discover novel MTAs.
These application notes provide detailed protocols for utilizing Flutax-1 in drug screening campaigns, focusing on competitive binding assays and cell-based imaging to identify and characterize new compounds that interact with the taxane-binding site on microtubules.
Mechanism of Action: Microtubule Stabilization and Drug Interference
Microtubule dynamics are governed by the polymerization of GTP-bound tubulin dimers and the depolymerization of GDP-bound tubulin. MSAs like paclitaxel and Flutax-1 bind to the β-tubulin subunit within the microtubule lattice, strengthening the bonds between tubulin dimers and preventing depolymerization. This hyper-stabilization of microtubules disrupts the mitotic spindle, halting the cell cycle and ultimately triggering apoptosis. Drug screening assays leverage Flutax-1's ability to occupy this site, identifying compounds that either prevent its binding (competitive inhibitors) or otherwise alter the microtubule structure.
Figure 1. Mechanism of microtubule dynamics and inhibitor action.
Quantitative Data Summary
The utility of Flutax-1 as a research tool is defined by its photophysical and binding properties.
| Property | Value | Reference |
| Fluorophore | Fluorescein | |
| Excitation Maximum (λex) | ~495 nm | |
| Emission Maximum (λem) | ~520 nm | |
| Binding Target | Taxane site on β-tubulin | |
| Binding Affinity (Ka) | ~ 1 x 107 M-1 | |
| Cell Permeability | Yes (Live-cell imaging) | |
| Table 1. Properties of Flutax-1 Probe. |
Protocol 1: High-Throughput Screening with Fluorescence Polarization (FP)
This protocol describes a competitive binding assay using fluorescence polarization to identify compounds that displace Flutax-1 from its binding site on pre-assembled microtubules. An increase in the rotational speed of Flutax-1 upon displacement by a test compound leads to a decrease in fluorescence polarization, which is the readout for the assay.
Figure 2. Workflow for the Flutax-1 Fluorescence Polarization competitive assay.
A. Materials and Reagents
-
Lyophilized tubulin (>99% pure)
-
Flutax-1
-
GTP (Guanosine-5'-triphosphate)
-
Paclitaxel (as a positive control)
-
DMSO (for dissolving compounds)
-
General tubulin buffer (GTB): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA
-
Polymerization buffer: GTB with 10% glycerol and 1 mM GTP
-
Assay buffer: Polymerization buffer without GTP
-
384-well, low-volume, non-binding black microplates
-
Plate reader capable of measuring fluorescence polarization
B. Experimental Procedure
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in GTB to a final concentration of 10 mg/mL. Clarify by centrifugation at 100,000 x g for 10 minutes at 4°C. Use the supernatant immediately.
-
Prepare a 100 µM stock solution of Flutax-1 in DMSO.
-
Prepare a serial dilution of test compounds and paclitaxel (positive control) in DMSO.
-
-
Tubulin Polymerization:
-
Dilute the tubulin stock to 0.2 mg/mL in cold polymerization buffer.
-
Incubate the solution at 37°C for 30 minutes to induce microtubule formation.
-
To stabilize the formed microtubules, add paclitaxel to a final concentration of 10 µM.
-
-
Assay Setup:
-
In a 384-well plate, add 10 µL of the pre-polymerized microtubules to each well.
-
Add 5 µL of Flutax-1 diluted in assay buffer to achieve a final concentration of 50 nM.
-
Add 5 µL of test compound dilutions (or DMSO for vehicle control, paclitaxel for positive control). The final DMSO concentration should not exceed 1%.
-
Final volume in each well should be 20 µL.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization on a plate reader with excitation at ~485 nm and emission at ~530 nm. Record polarization values in millipolarization units (mP).
-
C. Data Analysis
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free) / (mP_bound - mP_free)])
-
mP_sample: mP value of the test compound well.
-
mP_free: mP value of Flutax-1 in buffer alone (minimum polarization).
-
mP_bound: mP value of Flutax-1 with microtubules and DMSO vehicle (maximum polarization).
-
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Compound | Description | IC₅₀ (nM) |
| Paclitaxel | Positive Control | 150 ± 25 |
| Docetaxel | Known Taxane-site Binder | 120 ± 18 |
| Colchicine | Negative Control (Binds different site) | > 50,000 |
| Compound X | Test Compound | 850 ± 70 |
| Table 2. Example data from a Flutax-1 competitive binding FP assay. |
Protocol 2: Cellular Imaging Assay for Microtubule Stabilization
This protocol uses fluorescence microscopy to visually assess the ability of a test compound to either compete with Flutax-1 binding or to induce changes in the microtubule network architecture. It serves as a secondary assay to confirm hits from a primary screen.
Figure 3. Workflow for the Flutax-1 cellular imaging assay.
A. Materials and Reagents
-
HeLa or A549 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom dishes or coverslips
-
Flutax-1
-
Hoechst 33342 (for nuclear counterstaining)
-
Test compounds
-
HBSS (Hank's Balanced Salt Solution) or PBS
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP for Flutax-1, DAPI for Hoechst)
B. Experimental Procedure
-
Cell Culture:
-
Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 4, 12, or 24 hours). Include a vehicle-only control (DMSO).
-
-
Flutax-1 Staining:
-
Prepare a 1 µM working solution of Flutax-1 in pre-warmed complete medium.
-
Remove the compound-containing medium from the cells and wash once with warm HBSS.
-
Add the Flutax-1 solution to the cells and incubate for 30-60 minutes at 37°C.
-
(Optional) In the last 10 minutes of incubation, add Hoechst 33342 for nuclear staining.
-
-
Imaging:
-
Wash the cells twice with warm HBSS to remove unbound probe.
-
Add fresh HBSS or imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope. Flutax-1 staining in live cells can diminish rapidly upon light exposure, so minimize exposure time.
-
C. Expected Results and Interpretation
-
Vehicle Control: Cells should display a well-defined, intricate network of filamentous microtubules throughout the cytoplasm.
-
Competitive Inhibitor: A compound that competes for the taxane-binding site will cause a significant reduction in the Flutax-1 fluorescent signal associated with microtubules compared to the control.
-
Microtubule Destabilizer: Cells will show a diffuse cytoplasmic fluorescence and a loss of the filamentous microtubule network.
-
Microtubule Stabilizer (Non-competitive): Cells may show bundling of microtubules or other morphological changes, with Flutax-1 signal still present.
| Method | Principle | Pros | Cons |
| Flutax-1 Staining | Direct binding of fluorescent taxoid | Simple, rapid, for live or fixed cells | Signal can be faint, photobleaches quickly |
| Immunofluorescence | Antibody-based detection | High specificity and signal amplification | Requires cell fixation/permeabilization, multi-step |
| Table 3. Comparison of Flutax-1 staining with conventional immunofluorescence. |
References
Visualizing Mitotic Spindle Formation with Flutax 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutax 1 is a green-fluorescent derivative of paclitaxel (Taxol), a potent anti-cancer agent that targets microtubules.[1][2] By binding to the β-tubulin subunit of microtubules, this compound, like its parent compound, stabilizes microtubules and prevents their depolymerization.[3][4] This property makes it an invaluable tool for visualizing the microtubule cytoskeleton, particularly the dynamic process of mitotic spindle formation, in living cells. Its intrinsic fluorescence allows for direct imaging without the need for antibody staining or genetic modification, providing a clear view of microtubule dynamics during cell division.
These application notes provide detailed protocols for the use of this compound in live-cell imaging to study mitotic spindle formation, summarize key quantitative data on the effects of taxanes on spindle dynamics, and illustrate the associated cellular pathways.
Mechanism of Action
This compound is a member of the taxane family of microtubule-stabilizing agents. During mitosis, the microtubule cytoskeleton undergoes a dramatic reorganization to form the mitotic spindle, a complex apparatus responsible for segregating chromosomes into two daughter cells. The dynamic instability of microtubules—the stochastic switching between periods of growth and shrinkage—is essential for the proper formation and function of the mitotic spindle.
This compound binds to microtubules with high affinity, suppressing this dynamic instability. This stabilization of microtubules disrupts the delicate balance of forces required for spindle assembly and function, leading to a variety of mitotic defects. At nanomolar concentrations, taxanes can arrest cells in mitosis at the metaphase-anaphase transition by activating the spindle assembly checkpoint (SAC). This checkpoint ensures that all chromosomes are properly attached to the mitotic spindle before cell division proceeds. At higher concentrations, taxanes can induce the formation of abnormal mitotic spindles, including multipolar spindles, leading to incorrect chromosome segregation and ultimately, cell death.
Applications in Research and Drug Development
-
Live-Cell Imaging of Mitotic Spindle Dynamics: this compound allows for the real-time visualization of mitotic spindle formation and dynamics in living cells, providing insights into the mechanisms of normal and aberrant mitosis.
-
High-Throughput Screening: The fluorescent properties of this compound make it suitable for cell-based assays to screen for new anti-mitotic drugs that target microtubule function.
-
Understanding Drug Resistance: By observing the effects of this compound on microtubule organization and spindle formation in different cancer cell lines, researchers can investigate mechanisms of resistance to taxane-based chemotherapeutics.
-
Evaluating Novel Mitotic Inhibitors: this compound can be used as a reference compound to characterize the effects of new drug candidates on mitotic spindle integrity and function.
Quantitative Data Summary
The following tables summarize the effects of taxanes on key mitotic spindle parameters. The data is compiled from studies using paclitaxel, the parent compound of this compound, and is representative of the effects expected with this compound treatment.
| Parameter | Control Cells | Taxane-Treated Cells (10-100 nM) | Reference |
| Mitotic Spindle Morphology | Bipolar spindles | Increased frequency of multipolar and abnormal spindles | |
| Mitotic Arrest | Normal progression through mitosis | Arrest at the metaphase/anaphase transition | |
| Microtubule Dynamicity | High | Significantly suppressed | |
| Microtubule Shortening Rate | ~17-20 µm/min | Reduced by 26-32% | |
| Microtubule Growing Rate | ~14-16 µm/min | Reduced by 18-24% |
| Cell Line | Taxol Concentration | Duration of Mitotic Arrest (Metaphase to Anaphase) | Outcome | Reference |
| HeLa | 10 nM | Prolonged arrest | Mitotic slippage or apoptosis | |
| Caov-3 | 30 nM | Blocked progression to anaphase | Inhibition of cell proliferation | |
| A-498 | 100 nM | Blocked progression to anaphase | Inhibition of cell proliferation |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Spindle Formation with this compound
This protocol describes the use of this compound for visualizing mitotic spindle formation in live cultured mammalian cells.
Materials:
-
This compound (Tocris Bioscience or similar)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Hanks' Balanced Salt Solution (HBSS) or other imaging medium
-
Live-cell imaging dish or chambered coverglass
-
Mammalian cell line (e.g., HeLa, U2OS, PtK2)
-
Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO2) and appropriate filter sets for green fluorescence (Excitation/Emission ~495/520 nm).
Procedure:
-
Cell Seeding:
-
Seed cells onto a live-cell imaging dish or chambered coverglass at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of this compound Staining Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium or imaging medium (e.g., HBSS) to the desired final concentration. A starting concentration of 1-2 µM is recommended for initial experiments.
-
-
Staining of Live Cells:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed imaging medium.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Image Acquisition:
-
After incubation, gently wash the cells twice with pre-warmed imaging medium to remove excess this compound.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Place the imaging dish on the microscope stage within the live-cell imaging chamber.
-
Allow the cells to equilibrate for at least 15 minutes before starting image acquisition.
-
Locate cells undergoing mitosis (e.g., rounded-up cells with condensed chromatin if a DNA stain is also used).
-
Acquire images using a fluorescence microscope with the appropriate filter set for green fluorescence.
-
Important: this compound is photolabile, and the fluorescent signal can diminish rapidly upon exposure to light. Use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio. Minimize the frequency of image acquisition for time-lapse experiments.
-
Notes:
-
This compound staining is not well-retained after cell fixation. Therefore, this protocol is intended for live-cell imaging only.
-
The optimal concentration of this compound and incubation time may vary depending on the cell line and experimental conditions. A titration experiment is recommended to determine the optimal parameters.
-
For long-term imaging, it is crucial to monitor for signs of phototoxicity and cytotoxicity. Compare the mitotic progression of stained cells to unstained control cells to ensure the probe is not adversely affecting cell division.
Diagrams
Caption: Experimental workflow for visualizing mitotic spindles using this compound.
Caption: Signaling pathway of taxane-induced mitotic disruption.
References
- 1. [PDF] Fluorescence microscopy applied to the analysis of mitotic spindle dynamics | Semantic Scholar [semanticscholar.org]
- 2. Imaging of mitotic spindle dynamics in Caenorhabditis elegans embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Flutax-1 Staining in Combination with Other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Flutax-1, a green fluorescent taxol derivative for staining microtubules, in conjunction with other common fluorescent probes for multi-color imaging of live cells. The information provided will enable researchers to effectively label and visualize microtubules, nuclei, and mitochondria simultaneously, facilitating a deeper understanding of cellular structure and function.
Introduction to Flutax-1
Flutax-1 is a fluorescent derivative of paclitaxel (Taxol) that binds to the β-tubulin subunit of microtubules, promoting and stabilizing their polymerization.[1] This property makes it an excellent tool for visualizing the microtubule cytoskeleton in living cells.[2] It is important to note that because Flutax-1 is based on taxol, it retains the pharmacological activity of the parent compound, which can induce cell cycle arrest at the G2/M phase and ultimately lead to cell death.[1] Flutax-1 is cell-permeable and exhibits green fluorescence with excitation and emission maxima around 495 nm and 520 nm, respectively.[2] A key consideration when using Flutax-1 is that its fluorescence is pH-sensitive and not well-retained after cell fixation.[1] Therefore, all staining and imaging procedures involving Flutax-1 should be performed on live cells.
Spectral Properties and Probe Selection for Multi-Color Imaging
Successful multi-color fluorescence microscopy relies on the selection of fluorescent probes with distinct spectral characteristics to minimize bleed-through, where the emission of one fluorophore is detected in the channel of another. This section provides the spectral properties of Flutax-1 and compatible fluorescent probes for nuclear and mitochondrial staining.
Table 1: Spectral Properties of Recommended Fluorescent Probes
| Target Organelle | Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Color | Fixability |
| Microtubules | Flutax-1 | ~495 | ~520 | Green | No |
| Nucleus | Hoechst 33342 | ~350 | ~461 | Blue | Yes (stain live, then fix) |
| Mitochondria | MitoTracker Red CMXRos | ~579 | ~599 | Red | Yes (stain live, then fix) |
dot
Caption: Spectral separation of selected fluorescent probes.
Experimental Protocols
The following protocols provide detailed methodologies for single and combined staining of live cells with Flutax-1, Hoechst 33342, and MitoTracker Red CMXRos.
Materials and Reagents
-
Flutax-1 (e.g., Tocris, Cat. No. 2226)
-
Hoechst 33342 (e.g., Thermo Fisher Scientific, Cat. No. H1399)
-
MitoTracker™ Red CMXRos (e.g., Thermo Fisher Scientific, Cat. No. M7512)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium, pre-warmed to 37°C
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Adherent cells cultured on glass-bottom dishes or coverslips
Preparation of Stock Solutions
-
Flutax-1: Prepare a 1 mM stock solution in DMSO. Aliquot and store at -20°C, protected from light.
-
Hoechst 33342: Prepare a 1 mg/mL stock solution in deionized water. Store at 4°C for up to six months or at -20°C for longer periods, protected from light.
-
MitoTracker Red CMXRos: Prepare a 1 mM stock solution in DMSO. Aliquot and store at -20°C, protected from light.
Protocol for Staining Live Cells with Flutax-1
This protocol is for visualizing microtubules in live cells.
dot
Caption: Workflow for Flutax-1 staining of live cells.
-
Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for live-cell imaging.
-
Prepare a fresh Flutax-1 staining solution by diluting the 1 mM stock solution to a final concentration of 1-2 µM in pre-warmed, complete cell culture medium.
-
Remove the existing culture medium from the cells and replace it with the Flutax-1 staining solution.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.
-
After incubation, gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Immediately proceed to imaging on a fluorescence microscope equipped for live-cell imaging.
Note on Photostability: Flutax-1 fluorescence can diminish rapidly upon exposure to light. It is crucial to minimize light exposure and use the lowest possible laser power during imaging to preserve the fluorescent signal.
Protocol for Triple Staining of Live Cells
This protocol outlines the simultaneous staining of microtubules, nuclei, and mitochondria in live cells.
dot
Caption: Workflow for simultaneous triple staining of live cells.
-
Culture cells to the desired confluency on glass-bottom dishes or coverslips.
-
Prepare a fresh staining cocktail containing Flutax-1, Hoechst 33342, and MitoTracker Red CMXRos in pre-warmed, complete cell culture medium. The recommended final concentrations are:
-
Flutax-1: 1-2 µM
-
Hoechst 33342: 1 µg/mL
-
MitoTracker Red CMXRos: 50-200 nM
-
-
Remove the existing culture medium from the cells and add the staining cocktail.
-
Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.
-
Gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for blue, green, and red fluorescence.
Imaging and Data Acquisition
Microscope Configuration and Filter Selection
A fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2) and appropriate filter sets is required. Sequential acquisition of each channel is recommended to minimize spectral bleed-through.
Table 2: Recommended Filter Sets for Multi-Color Imaging
| Fluorophore | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| Hoechst 33342 | 350/50 | 400 | 460/50 |
| Flutax-1 | 480/30 | 505 | 535/40 |
| MitoTracker Red CMXRos | 560/40 | 585 | 630/75 |
Note: These are general recommendations. Optimal filter sets may vary depending on the specific microscope and filter manufacturer.
Minimizing Phototoxicity and Photobleaching
Live-cell imaging can be detrimental to cell health due to phototoxicity. To minimize these effects and preserve the fluorescence signal:
-
Use the lowest possible excitation light intensity.
-
Minimize exposure time.
-
Acquire images at longer intervals when possible for time-lapse experiments.
-
Utilize an objective with a high numerical aperture (NA) to collect more light.
-
Consider using an anti-fade reagent specifically designed for live-cell imaging.
Troubleshooting
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Weak Flutax-1 Signal | Low probe concentration. | Increase Flutax-1 concentration up to 5 µM. |
| Photobleaching. | Reduce laser power and exposure time. Use a more photostable alternative like Flutax-2 if possible for your experimental needs. | |
| High Background Fluorescence | Incomplete washing. | Increase the number and duration of wash steps. |
| Probe concentration too high. | Optimize probe concentrations, starting from the lower end of the recommended range. | |
| Spectral Bleed-through | Inappropriate filter sets. | Use narrow bandpass filters and ensure minimal spectral overlap between probes. |
| Sequential acquisition not used. | Acquire each channel sequentially. | |
| Cellular Stress or Death | Phototoxicity. | Reduce light exposure (intensity and duration). |
| Probe toxicity. | Use the lowest effective probe concentration and minimize incubation time. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful multi-color fluorescent labeling of microtubules, nuclei, and mitochondria in live cells using Flutax-1 in combination with Hoechst 33342 and MitoTracker Red CMXRos. By carefully considering the spectral properties of the probes, optimizing staining conditions, and employing appropriate imaging practices, researchers can obtain high-quality, multi-dimensional data to investigate complex cellular processes.
References
Assessing Flutax 1 Cell Permeability: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cell permeability of Flutax 1, a green-fluorescent taxol derivative, across various cell types. Understanding the cellular uptake and efflux of this compound is critical for its application in microtubule research, high-content screening, and as a tool in drug development for evaluating taxane-based chemotherapeutics.
Introduction to this compound
This compound is a vital tool for visualizing microtubule dynamics in living cells.[1] It is a derivative of paclitaxel (Taxol), a potent anti-cancer agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[2] this compound consists of paclitaxel linked to a fluorescein moiety, allowing for direct fluorescence microscopy of microtubules without the need for immunofluorescence.[3][4] Its ability to enter live cells and bind to microtubules makes it an invaluable probe; however, its permeability can vary significantly between different cell types, impacting its utility and the interpretation of experimental results. Factors influencing its intracellular concentration include passive diffusion across the cell membrane and active efflux by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp).
Key Applications of this compound Permeability Studies
-
Evaluating Microtubule-Targeting Agents: Assessing the ability of novel compounds to compete with this compound for microtubule binding provides a functional readout of their mechanism of action.
-
Investigating Drug Resistance: Comparing this compound accumulation in drug-sensitive versus drug-resistant cell lines can elucidate the role of efflux pumps like P-gp in multidrug resistance (MDR).
-
High-Content Screening (HCS): Automated imaging of this compound-stained cells can be used to screen for compounds that modulate microtubule structure or cell division.
-
Understanding Taxane Pharmacokinetics: Studying the factors that affect this compound permeability provides insights into the cellular uptake and retention of therapeutic taxanes.
Data Presentation: this compound in Various Cell Lines
The following table summarizes qualitative and semi-quantitative data on this compound uptake in different cell lines, as reported in the literature. It is important to note that direct quantitative comparisons of permeability coefficients are not widely available, and uptake is often described in terms of fluorescence intensity.
| Cell Line | Cell Type | This compound Concentration | Incubation Time | Observed Uptake/Staining | Reference(s) |
| HeLa | Human Cervical Carcinoma | 2 µM | 1 hour | Clear visualization of microtubule network in live cells. | |
| PtK2 | Rat Kangaroo Kidney Epithelial | 0.5 µM | 20 hours | Staining of cytoplasmic and spindle microtubules. | |
| U937 | Human Histiocytic Lymphoma | 37 nM | 16 hours | Labeling of centrosomes and spindles. | |
| Neuro 2A | Mouse Neuroblastoma | 1 µM | 2 hours | Visualization of neuronal microtubules. | |
| A549 | Human Lung Carcinoma | 5 µM | 3 hours | Strong fluorescence indicating good uptake and microtubule binding. | |
| A549/Tax | Paclitaxel-Resistant Human Lung Carcinoma | 5 µM | 3 hours | Weak fluorescence due to P-gp mediated efflux. | |
| Trypanosoma cruzi | Protozoan Parasite | 1 µM | 3 hours | Staining of microtubules in the parasite. |
Signaling Pathways and Cellular Fate of this compound
The intracellular concentration of this compound is a balance between its influx across the plasma membrane and its efflux, primarily mediated by P-glycoprotein. Once inside the cell, this compound binds to the β-tubulin subunit of microtubules, stabilizing them and interfering with their dynamic instability.
Experimental Protocols
Here we provide detailed protocols for assessing this compound cell permeability using two common techniques: fluorescence microscopy and flow cytometry.
Protocol 1: Qualitative and Semi-Quantitative Assessment of this compound Permeability by Fluorescence Microscopy
This protocol allows for the direct visualization of this compound uptake and its localization to microtubules.
Materials:
-
Cell line(s) of interest
-
Complete cell culture medium
-
Glass-bottom imaging dishes or coverslips
-
This compound (typically dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Optional: P-glycoprotein inhibitor (e.g., Verapamil, Elacridar)
-
Fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~495/520 nm)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of this compound Solution: Prepare a working solution of this compound in pre-warmed complete cell culture medium. A final concentration of 0.5-2 µM is a good starting point for many cell lines. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Controls: For experiments investigating the role of efflux pumps, pre-incubate a subset of cells with a P-gp inhibitor (e.g., 10-50 µM Verapamil) for 30-60 minutes before adding this compound. Also, include a vehicle control (medium with the same concentration of DMSO used for this compound).
-
Incubation: Remove the culture medium from the cells and replace it with the this compound-containing medium (and P-gp inhibitor, if applicable). Incubate the cells at 37°C in a CO2 incubator for a defined period (e.g., 1-3 hours).
-
Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove extracellular this compound.
-
Imaging: Immediately image the live cells using a fluorescence microscope. It is crucial to image the cells live as fixation can lead to the loss of the this compound signal. Use a consistent imaging setup (e.g., exposure time, laser power) for all samples to allow for semi-quantitative comparison.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell. Outline individual cells and measure the average pixel intensity within each cell.
Protocol 2: Quantitative Assessment of this compound Accumulation by Flow Cytometry
Flow cytometry provides a high-throughput method to quantify the intracellular fluorescence of a large population of cells.
Materials:
-
Cell line(s) of interest, grown in suspension or harvested from adherent culture
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cold PBS
-
FACS buffer (e.g., PBS with 1-2% FBS)
-
Optional: P-glycoprotein inhibitor (e.g., Verapamil)
-
Flow cytometer equipped with a 488 nm laser and appropriate emission filters for FITC/GFP.
Procedure:
-
Cell Preparation: Harvest cells and wash them once with PBS. Resuspend the cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Controls: Prepare the following control samples:
-
Unstained cells (for setting background fluorescence).
-
Vehicle control (cells treated with DMSO at the same concentration as the this compound sample).
-
For P-gp studies, pre-incubate cells with a P-gp inhibitor for 30-60 minutes.
-
-
This compound Incubation: Add this compound to the cell suspension to the desired final concentration (e.g., 0.1-5 µM). Incubate at 37°C for a set time (e.g., 1-3 hours), protecting the tubes from light.
-
Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) at 4°C. Discard the supernatant and wash the cells twice with cold PBS to remove extracellular this compound.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of cold FACS buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the unstained sample to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the live cell population.
-
Data Analysis: Gate on the single, live cell population. Quantify the mean fluorescence intensity (MFI) in the FITC/GFP channel for each sample. The fold-change in MFI relative to the vehicle control can be used as a measure of this compound accumulation.
Conclusion
The assessment of this compound cell permeability is a multifaceted process that can provide valuable insights into microtubule biology and the mechanisms of drug action and resistance. The protocols outlined above provide a robust framework for both qualitative and quantitative analysis of this compound uptake in various cell types. By carefully selecting cell lines and including appropriate controls, researchers can effectively utilize this compound as a powerful tool in their scientific investigations.
References
- 1. Real-time fluorescence imaging for visualization and drug uptake prediction during drug delivery by thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for Flutax-1 Microtubule Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing Flutax-1, a green-fluorescent taxol derivative, for the specific visualization of microtubules in various cell types. Flutax-1 serves as a powerful tool for studying microtubule dynamics, organization, and the effects of microtubule-targeting agents in both live and permeabilized cells.
Introduction
Flutax-1 is a fluorescently labeled version of paclitaxel (Taxol), a well-known microtubule-stabilizing agent. By binding to the β-tubulin subunit within the microtubule polymer, Flutax-1 allows for the direct and specific imaging of the microtubule cytoskeleton using fluorescence microscopy. Its ability to label microtubules in living cells makes it particularly valuable for dynamic studies.[1] This probe is a useful tool in basic research and preclinical studies for investigating the mechanisms of action of anti-cancer drugs that target microtubules.
Product Information
| Property | Value | Reference |
| Alternate Name | 7-O-[N-(4Fluoresceincarbonyl)-L-alanyl]Taxol | |
| Molecular Weight | 1283.28 g/mol | |
| Molecular Formula | C₇₁H₆₆N₂O₂₁ | |
| Excitation Maxima (λex) | 495 nm | |
| Emission Maxima (λem) | 520 nm | |
| Purity | ≥95% - ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C |
Experimental Protocols
Two primary protocols are presented below: one for staining microtubules in live cells and another for staining native cytoskeletons in permeabilized cells. The choice of protocol will depend on the specific experimental goals.
Protocol 1: Live-Cell Microtubule Staining
This protocol is suitable for visualizing microtubule dynamics in real-time. A critical consideration for live-cell imaging with Flutax-1 is its photobleaching and rapid signal diminution upon light exposure; therefore, minimizing light exposure is crucial.
Materials:
-
Flutax-1
-
Dimethyl sulfoxide (DMSO)
-
Hank's Balanced Salt Solution (HBSS) or appropriate cell culture medium
-
Cultured cells on coverslips or in imaging dishes
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Prepare Flutax-1 Stock Solution: Dissolve Flutax-1 in DMSO to create a stock solution (e.g., 1 mM). Store the stock solution at -20°C, protected from light.
-
Prepare Working Solution: Dilute the Flutax-1 stock solution in pre-warmed (37°C) HBSS or cell culture medium to the desired final concentration. Recommended concentrations range from nanomolar to micromolar levels, depending on the cell type and experimental duration. For HeLa cells, a concentration of 2 µM has been successfully used.
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).
-
Staining: Remove the existing culture medium and replace it with the Flutax-1 working solution.
-
Incubation: Incubate the cells for a period ranging from a few minutes to several hours at 37°C. Incubation times are cell-type dependent. For example, HeLa cells can be incubated for 1 hour.
-
Washing (Optional but Recommended): After incubation, gently wash the cells with fresh, pre-warmed HBSS or culture medium to remove unbound Flutax-1.
-
Imaging: Immediately proceed with fluorescence microscopy. Use a filter set appropriate for fluorescein (FITC). To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.
Quantitative Parameters for Live-Cell Staining:
| Cell Type | Flutax-1 Concentration | Incubation Time | Temperature | Reference |
| HeLa | 2 µM | 1 hour | 37°C | |
| U937 | 37 nM | 16 hours | 37°C | |
| Neuro 2A | 1 µM | 2 hours | 37°C | |
| PtK2 | 0.5 µM | 20 hours | 37°C |
Protocol 2: Staining of Native Cytoskeletons (Permeabilized Cells)
This method allows for a rapid and clear visualization of the microtubule network without the need for antibodies, although it is important to note that Flutax-1 staining is not well-retained after fixation. This protocol is suitable for mildly fixed or permeabilized cells.
Materials:
-
Flutax-1
-
DMSO
-
PEM Buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
-
Permeabilization Buffer (e.g., PEM with 0.5% Triton X-100)
-
Glycerol buffer (for mounting)
-
Cultured cells on coverslips
Procedure:
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Washing: Gently wash the coverslips with adherent cells multiple times with PEM buffer.
-
Permeabilization: Incubate the cells in Permeabilization Buffer for a short period (e.g., 90 seconds) to extract the cell membrane.
-
Washing: Wash the permeabilized cells (now referred to as native cytoskeletons) several times with PEM buffer.
-
Staining: Invert the coverslip onto a drop of Flutax-1 staining solution (e.g., 1 µM Flutax-1 in PEM buffer) on a piece of Parafilm in a humidified chamber. Incubate for 2-5 minutes at room temperature.
-
Mounting: Mount the coverslip onto a microscope slide using a glycerol-based mounting medium.
-
Imaging: Observe the stained microtubules using a fluorescence microscope with a FITC filter set.
Quantitative Parameters for Staining Native Cytoskeletons:
| Cell Type | Flutax-1 Concentration | Incubation Time | Temperature | Reference |
| PtK2 | 1 µM | 5 minutes | Room Temperature |
Diagrams
Caption: Workflow for live-cell microtubule staining with Flutax-1.
Caption: Workflow for staining native cytoskeletons with Flutax-1.
Caption: Mechanism of Flutax-1 action and visualization.
Important Considerations
-
Photostability: Flutax-1 is susceptible to photobleaching. Minimize light exposure during imaging to preserve the fluorescent signal.
-
Fixation: Flutax-1 staining is generally not well-retained after chemical fixation. For fixed-cell imaging, alternative methods like immunofluorescence are recommended.
-
Cell Permeability: Flutax-1 is cell-permeable, allowing for the staining of live cells without the need for permeabilization agents in the live-cell protocol.
-
Biological Activity: As a derivative of paclitaxel, Flutax-1 stabilizes microtubules and can arrest the cell cycle at the G2/M phase, eventually leading to cell death. This should be considered when planning long-term live-cell imaging experiments.
-
Controls: To confirm binding specificity, control experiments can be performed by co-incubating cells with an excess of a non-fluorescent taxoid like docetaxel, which should displace Flutax-1 and reduce the fluorescent signal.
By following these detailed protocols and considering the key aspects of Flutax-1, researchers can effectively utilize this fluorescent probe to gain valuable insights into the structure and dynamics of the microtubule cytoskeleton.
References
Application of Flutax-1 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutax-1 is a green-fluorescent derivative of the microtubule-stabilizing agent, paclitaxel. By covalently linking a fluorescein molecule to paclitaxel, Flutax-1 allows for the direct visualization of microtubules in living cells. In the field of neuroscience, where the intricate and dynamic microtubule cytoskeleton is paramount for neuronal structure, axonal transport, and synaptic plasticity, Flutax-1 emerges as a powerful tool for fundamental research and drug discovery.
Microtubule dysfunction is increasingly implicated in the pathogenesis of a range of neurodegenerative diseases and neuronal injuries. Consequently, the ability to directly observe microtubule dynamics and the effects of potential therapeutic agents in real-time is invaluable. These application notes provide an overview of Flutax-1, its mechanism of action, and its potential applications in neuroscience research, along with detailed protocols for its use.
Mechanism of Action
Flutax-1, like its parent compound paclitaxel, binds to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization and shifting the dynamic equilibrium towards microtubule assembly. The attached fluorescein moiety allows for the direct visualization of this interaction and the resulting stabilized microtubule network using fluorescence microscopy.
Data Presentation
Table 1: Physicochemical and Spectral Properties of Flutax-1
| Property | Value | Reference |
| Molecular Weight | ~1283.3 g/mol | --INVALID-LINK-- |
| Formula | C₇₁H₆₆N₂O₂₁ | --INVALID-LINK-- |
| Excitation Max (λex) | ~495 nm | --INVALID-LINK-- |
| Emission Max (λem) | ~520 nm | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and ethanol | --INVALID-LINK-- |
Table 2: Binding and Biological Properties of Flutax-1
| Property | Value | Reference |
| Target | β-tubulin subunit of microtubules | --INVALID-LINK-- |
| Binding Affinity (Ka) | ~10⁷ M⁻¹ | --INVALID-LINK-- |
| Biological Activity | Microtubule stabilization | --INVALID-LINK-- |
| Primary Application | Live-cell imaging of microtubules | --INVALID-LINK-- |
Applications in Neuroscience Research
The stability and dynamics of the microtubule network are critical for neuronal function. Disruption of these processes is a common pathological feature in many neurological disorders. Flutax-1 provides a valuable tool to investigate these phenomena.
-
Neurodegenerative Diseases:
-
Alzheimer's Disease (AD): In AD, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates, leading to microtubule destabilization and impaired axonal transport. Flutax-1 can be used to visualize microtubule integrity in cellular models of AD and to screen for compounds that can restore microtubule stability.
-
Parkinson's Disease (PD): Evidence suggests that microtubule-dependent transport is disrupted in PD, affecting the clearance of toxic protein aggregates. Flutax-1 can be employed to study these transport defects and the efficacy of potential therapeutic interventions aimed at enhancing microtubule function.
-
-
Neuronal Injury and Repair:
-
Traumatic Brain Injury (TBI) and Stroke: Following neuronal injury, the microtubule cytoskeleton undergoes significant reorganization. Flutax-1 can be used to monitor these changes in real-time in cultured neurons, providing insights into the processes of neuronal damage and regeneration.
-
Axonal Regeneration: The regrowth of axons after injury is heavily dependent on the dynamic reorganization of microtubules. Flutax-1 can be a valuable tool to visualize and quantify the effects of pro-regenerative compounds on the axonal microtubule cytoskeleton.
-
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubules in Cultured Neuronal Cells (e.g., Neuro-2a)
This protocol is adapted from standard protocols for live-cell imaging with Flutax-1 and is suitable for neuronal cell lines like Neuro-2a. Optimization may be required for primary neuron cultures.
Materials:
-
Flutax-1
-
Dimethyl sulfoxide (DMSO)
-
Neuronal cell culture medium (e.g., DMEM with appropriate supplements)
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Seeding: Plate neuronal cells on glass-bottom dishes or chamber slides at an appropriate density to allow for individual cell imaging. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Flutax-1 Stock Solution: Prepare a 1 mM stock solution of Flutax-1 in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
Preparation of Working Solution: On the day of the experiment, dilute the Flutax-1 stock solution in pre-warmed (37°C) cell culture medium or imaging buffer to the desired final concentration. A starting concentration of 0.5-2 µM is recommended, but should be optimized for the specific cell type and experimental conditions.
-
Staining: Remove the culture medium from the cells and replace it with the Flutax-1 working solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove unbound Flutax-1.
-
Imaging: Immediately image the cells using a fluorescence microscope. It is crucial to minimize light exposure as Flutax-1 can be phototoxic and its fluorescence can photobleach.
Important Considerations:
-
Live Cells Only: Flutax-1 staining is not well-retained after cell fixation.
-
Phototoxicity and Photobleaching: Minimize light exposure to reduce cellular damage and loss of fluorescent signal. Use the lowest possible excitation intensity and exposure time.
-
Optimization: The optimal concentration of Flutax-1 and incubation time may vary between different neuronal cell types. It is recommended to perform a titration to determine the best conditions for your specific experiment.
Visualizations
Caption: Mechanism of action of Flutax-1.
Caption: Experimental workflow for microtubule imaging with Flutax-1.
Caption: Rationale for Flutax-1 use in neurodegeneration research.
Application Notes and Protocols for Imaging Microtubule Transport Using Flutax-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubule-based transport is a fundamental cellular process essential for the proper localization of organelles, vesicles, and protein complexes. This dynamic process is orchestrated by motor proteins, primarily kinesins and dyneins, that move along microtubule tracks. Visualizing and quantifying this transport is crucial for understanding normal cellular function and the pathophysiology of various diseases, including neurodegenerative disorders and cancer. Flutax-1, a green-fluorescent derivative of paclitaxel, is a valuable tool for labeling microtubules in living cells, enabling the direct imaging of the microtubule cytoskeleton and the transport of cargo along these tracks.[1][2][3] These application notes provide detailed protocols for using Flutax-1 to image and quantify microtubule transport, targeted at researchers in cell biology and professionals in drug development.
Product Information: Flutax-1
Flutax-1 is a fluorescent taxol derivative that binds with high affinity to microtubules (Ka ~ 107 M-1).[1] Its fluorescent properties allow for the direct visualization of microtubules in live cells using fluorescence microscopy.
| Property | Value | Reference |
| Molecular Weight | 1283.3 g/mol | |
| Formula | C71H66N2O21 | |
| Excitation Maxima (λex) | 495 nm | |
| Emission Maxima (λem) | 520 nm | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubules with Flutax-1
This protocol describes the general procedure for staining microtubules in live cultured cells with Flutax-1.
Materials:
-
Flutax-1
-
DMSO (anhydrous)
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F-12 with HEPES)
-
Cultured cells on glass-bottom dishes or chamber slides suitable for microscopy
-
Hanks' Balanced Salt Solution (HBSS)
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Prepare a Flutax-1 Stock Solution: Dissolve Flutax-1 in anhydrous DMSO to create a 1 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.
-
Prepare Staining Solution: Dilute the Flutax-1 stock solution in pre-warmed live-cell imaging medium or HBSS to a final working concentration of 0.5-2 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the Flutax-1 staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound Flutax-1.
-
Imaging: Immediately proceed with imaging on a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., FITC/GFP). Maintain the cells at 37°C and 5% CO2 during imaging.
-
Important Note: Flutax-1 is sensitive to photobleaching. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Protocol 2: Imaging and Quantifying Vesicle Transport on Flutax-1 Labeled Microtubules
This protocol outlines the steps for imaging and analyzing the movement of fluorescently labeled vesicles or organelles along microtubules stained with Flutax-1.
Materials:
-
Cells stained with Flutax-1 (from Protocol 1)
-
A method to fluorescently label vesicles or organelles of interest (e.g., transfection with a fluorescently tagged protein like GFP-Rab5 for early endosomes, or a vital dye like MitoTracker Red for mitochondria).
-
Live-cell imaging microscope with multi-channel capabilities and time-lapse functionality.
-
Image analysis software with particle tracking capabilities (e.g., ImageJ/Fiji with TrackMate plugin, Imaris).
Procedure:
-
Label Vesicles/Organelles: Transfect or stain cells with the desired fluorescent marker for the cargo of interest according to the manufacturer's protocol.
-
Label Microtubules: Following cargo labeling, stain the microtubules with Flutax-1 as described in Protocol 1.
-
Time-Lapse Imaging:
-
Place the prepared cells on the microscope stage.
-
Acquire a dual-channel time-lapse series, capturing both the Flutax-1 signal (microtubules) and the signal from the labeled cargo.
-
Acquisition parameters will need to be optimized for the specific experiment, but a frame rate of 1-5 frames per second is a good starting point for observing vesicular transport.
-
-
Image Analysis and Data Extraction:
-
Use image analysis software to track the movement of individual fluorescently labeled cargo.
-
Generate kymographs to visualize the movement of cargo over time along a defined microtubule track.
-
Utilize particle tracking plugins to automatically or semi-automatically track the position of individual cargo particles in each frame.
-
From the tracking data, extract quantitative parameters such as:
-
Velocity: The speed of cargo movement.
-
Run Length: The distance a cargo travels processively before pausing or detaching.
-
Displacement: The net distance traveled from the starting point.
-
Pausing Frequency and Duration: How often and for how long cargo pauses during transport.
-
-
Quantitative Data Presentation
The following table summarizes typical quantitative data for microtubule-based transport obtained from live-cell imaging experiments. While this data is not specific to Flutax-1, it provides a reference for the expected range of values for different motor proteins.
| Parameter | Kinesin-1 | Dynein | Reference |
| Velocity (µm/s) | 0.5 - 1.5 | 0.5 - 2.0 | |
| Run Length (µm) | 1 - 2 | 1 - 8 | |
| Processivity | High (hundreds of steps) | Variable | |
| Directionality | Anterograde (+ end directed) | Retrograde (- end directed) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for imaging microtubule transport using Flutax-1.
Regulation of Microtubule-Based Transport
Caption: Key components regulating microtubule-based cargo transport.
Applications in Drug Development
The ability to visualize and quantify microtubule transport in live cells is a powerful tool for drug development, particularly for compounds that target the cytoskeleton.
-
Screening for Microtubule-Targeting Agents: The protocols described here can be adapted for high-content screening to identify compounds that disrupt microtubule structure or transport.
-
Mechanism of Action Studies: For known microtubule-targeting drugs, these methods can be used to elucidate their specific effects on transport dynamics. For example, taxol-based drugs like Flutax-1 are known to suppress microtubule dynamics, which can be quantified by observing changes in cargo movement.
-
Neurotoxicity and Efficacy Testing: In the context of neurodegenerative diseases, where transport defects are often implicated, these assays can be used to test the efficacy of therapeutic candidates in restoring normal transport or to assess the neurotoxic effects of other compounds.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak Flutax-1 signal | - Insufficient Flutax-1 concentration- Short incubation time- Photobleaching | - Increase Flutax-1 concentration (up to 5 µM)- Increase incubation time (up to 2 hours)- Reduce light exposure and use a more sensitive camera |
| High background fluorescence | - Incomplete washing- Flutax-1 concentration too high | - Increase the number and duration of washes- Titrate down the Flutax-1 concentration |
| Cell death or morphological changes | - DMSO toxicity- Phototoxicity | - Ensure final DMSO concentration is <0.1%- Minimize light exposure and use phase-contrast to locate cells |
| No or erratic cargo movement | - Cell health is compromised- Disruption of microtubule network | - Ensure cells are healthy and in a suitable imaging medium- Verify microtubule integrity with Flutax-1 staining |
| Difficulty tracking cargo | - Low signal-to-noise ratio of cargo label- Cargo is moving too fast for the frame rate | - Use a brighter fluorescent label for the cargo- Increase the acquisition frame rate |
Conclusion
Flutax-1 is an effective probe for labeling microtubules in living cells, enabling the detailed study of microtubule-based transport. The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals to visualize and quantify the dynamics of intracellular transport, providing valuable insights into cellular function and disease.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Flutax-1 Photobleaching in Live-Cell Imaging
Welcome to the technical support center for Flutax-1, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize photobleaching and acquire high-quality images of microtubules in your live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Flutax-1 and why is it prone to photobleaching?
Flutax-1 is a fluorescent taxoid, specifically a derivative of paclitaxel conjugated to fluorescein.[1] It is used for direct imaging of the microtubule cytoskeleton in living cells. The fluorescein component of Flutax-1 is susceptible to photobleaching, a process where the fluorophore permanently loses its ability to fluoresce due to photon-induced chemical damage.[2][3] This occurs when the fluorophore, in its excited state, interacts with molecular oxygen, leading to the production of reactive oxygen species that can destroy the fluorophore. Flutax-1 staining in live cells diminishes very rapidly when exposed to light.
Q2: What are the initial signs of Flutax-1 photobleaching in my experiment?
The primary sign of photobleaching is a noticeable decrease in the fluorescence intensity of the labeled microtubules over time during imaging. The signal will appear bright initially and then fade with continued exposure to the excitation light. In severe cases, the fluorescent signal can be completely lost.
Q3: Can I fix cells after staining with Flutax-1?
No, Flutax-1 staining is not retained after fixation. It is exclusively for use in live-cell imaging.
Q4: Besides photobleaching, what other issues should I be aware of when using Flutax-1?
Like its parent compound paclitaxel, Flutax-1 stabilizes microtubules. At higher concentrations, this stabilization can disrupt the F-actin cytoskeleton and other cellular processes that depend on dynamic microtubules. It's also important to be aware of potential phototoxicity, where the illumination light itself can cause damage to the cells, leading to artifacts such as membrane blebbing, vacuole formation, or even cell death.
Troubleshooting Guide
This guide addresses common problems encountered during live-cell imaging with Flutax-1 and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss | - High laser power: Excessive excitation light intensity is the primary driver of photobleaching.- Long exposure times: Prolonged exposure to any level of excitation light will lead to signal decay.- High fluorophore concentration: Can sometimes increase the rate of photobleaching. | - Reduce laser power: Use the lowest laser power that provides a detectable signal.- Decrease exposure time: Use the shortest possible exposure time for your camera.- Optimize fluorophore concentration: Perform a titration to find the lowest effective concentration of Flutax-1. |
| No or very weak signal | - Incorrect filter set: The excitation and emission filters do not match the spectral properties of Flutax-1 (Excitation max: ~495 nm, Emission max: ~520 nm).- Low Flutax-1 concentration: The concentration of the probe may be too low for detection.- Cell type variability: Some cell types may have lower uptake of the probe. | - Verify filter compatibility: Ensure your microscope's filter set is appropriate for fluorescein.- Increase Flutax-1 concentration: Gradually increase the concentration, but be mindful of potential toxicity.- Optimize staining protocol: Increase incubation time or test different cell densities. |
| High background fluorescence | - Excess Flutax-1: Unbound probe in the imaging medium contributes to background noise.- Autofluorescence: Some cell types or media components naturally fluoresce. | - Wash cells: After incubation with Flutax-1, gently wash the cells with fresh, pre-warmed imaging medium to remove unbound probe.- Use appropriate imaging medium: Use a phenol red-free medium during imaging to reduce background.- Image in an optically clear solution: Consider using a solution like Live Cell Imaging Solution for imaging steps. |
| Cellular stress or death (Phototoxicity) | - Excessive light exposure: High-intensity or prolonged illumination can generate reactive oxygen species (ROS), damaging the cells.- Use of short-wavelength light: Light in the blue-green spectrum can be more damaging to cells. | - Minimize light exposure: Use the lowest possible laser power and exposure times.- Use a more sensitive detector: A highly sensitive camera (e.g., EM-CCD or sCMOS) will allow for lower excitation light levels.- Consider using antifade reagents: Some antifade reagents can also help mitigate phototoxicity. |
| Altered cell morphology or function | - Microtubule stabilization: The taxol component of Flutax-1 can disrupt normal microtubule dynamics, affecting cell processes like mitosis and cell migration. | - Use the lowest effective concentration: Perform a dose-response experiment to find the minimal concentration of Flutax-1 needed for visualization without significant functional disruption.- Limit incubation time: Use the shortest incubation time that allows for adequate microtubule labeling. |
Quantitative Data Summary
While specific quantitative data for Flutax-1 photobleaching is limited in the literature, we can use data for fluorescein, its fluorescent component, as a proxy. The rate of photobleaching is highly dependent on the specific imaging conditions.
Table 1: General Photostability of Fluorescein
| Parameter | Value | Reference(s) |
| Photobleaching Quantum Yield | Dependent on illumination intensity; a typical molecule emits 30,000-40,000 photons before bleaching. | |
| Photobleaching Process | Generally not a single-exponential decay, can be influenced by oxygen-independent mechanisms at high concentrations. |
Table 2: Factors Influencing Photobleaching Rate
| Factor | Effect on Photobleaching | Reference(s) |
| Excitation Light Intensity | Higher intensity leads to a faster rate of photobleaching. | |
| Exposure Duration | Longer exposure leads to more photobleaching. | |
| Molecular Oxygen Concentration | Higher oxygen levels increase the rate of photobleaching. | |
| Temperature | Increased temperature can increase the rate of photobleaching. | |
| Presence of Antifade Reagents | Can significantly decrease the rate of photobleaching. |
Experimental Protocols
Protocol 1: Basic Staining of Live Cells with Flutax-1
This protocol is a starting point and should be optimized for your specific cell type and experimental setup.
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency.
-
Reagent Preparation: Prepare a stock solution of Flutax-1 in DMSO (e.g., 1 mM). On the day of the experiment, dilute the Flutax-1 stock solution in pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., HBSS) to the desired final concentration (typically in the range of 0.5-2 µM).
-
Staining: Remove the culture medium from the cells and add the Flutax-1 containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound Flutax-1.
-
Imaging: Immediately proceed with live-cell imaging.
Protocol 2: Best Practices for Minimizing Flutax-1 Photobleaching
-
Optimize Imaging System:
-
Light Source: Use a stable and controllable light source (e.g., LED or laser).
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Filters: Use high-quality bandpass filters to ensure that only the desired excitation and emission wavelengths are used.
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Objective: Use a high numerical aperture (NA) objective to collect as much emitted light as possible.
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Detector: Employ a high-sensitivity, low-noise camera (e.g., sCMOS or EMCCD) to allow for shorter exposure times and lower excitation intensities.
-
-
Minimize Light Exposure:
-
Laser Power: Attenuate the laser power to the lowest possible level that provides an acceptable signal-to-noise ratio.
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Exposure Time: Use the shortest possible camera exposure time.
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Time-lapse Imaging: For time-lapse experiments, increase the interval between acquisitions as much as the biological process under investigation allows.
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Region of Interest (ROI): If possible, limit illumination to only the region of interest.
-
-
Use Antifade Reagents:
-
Consider adding a commercial live-cell antifade reagent to your imaging medium. Reagents like ProLong™ Live Antifade Reagent or those containing Trolox™ (a vitamin E analog) can help reduce photobleaching. Follow the manufacturer's instructions for incubation time and concentration.
-
-
Maintain Optimal Cell Health:
-
Use a stage-top incubator to maintain the cells at 37°C and 5% CO₂ during imaging.
-
Use an appropriate live-cell imaging medium that maintains physiological pH and osmolarity.
-
Visualizations
Signaling Pathways
Flutax-1 acts by stabilizing microtubules. The dynamics of microtubules are tightly regulated by a complex network of signaling pathways. Understanding these pathways provides context for the effects of Flutax-1 on cellular processes.
Caption: Key signaling pathways regulating microtubule dynamics.
Experimental Workflow
A logical workflow is crucial for successful live-cell imaging with Flutax-1 while minimizing photobleaching.
References
improving Flutax 1 signal-to-noise ratio in microscopy
Welcome to the technical support center for Flutax-1, your resource for optimizing microtubule staining and achieving a high signal-to-noise ratio in your microscopy experiments. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered when using this green-fluorescent taxol derivative.
Frequently Asked Questions (FAQs)
Q1: What is Flutax-1 and how does it work?
Flutax-1 is a green-fluorescent derivative of taxol used for imaging microtubules in living cells.[1][2] Like its parent compound, taxol, Flutax-1 binds to the β-tubulin subunit of microtubules, promoting and stabilizing their polymerization. This binding prevents microtubule disassembly, which is crucial for various cellular processes, including mitosis.[3][4] The attached fluorescein molecule allows for the direct visualization of the microtubule cytoskeleton using fluorescence microscopy.
Q2: What are the key photophysical properties of Flutax-1?
Understanding the spectral properties of Flutax-1 is crucial for setting up your microscope correctly.
| Property | Value | Reference |
| Excitation Maximum (λex) | 495 nm | |
| Emission Maximum (λem) | 520 nm | |
| Affinity (Ka) | ~10⁷ M⁻¹ | |
| Purity | ≥95% (HPLC) |
Q3: Can I use Flutax-1 in fixed cells?
No, Flutax-1 staining is not retained after fixation. It is specifically designed for labeling microtubules in live cells. The staining is lost upon cell fixation, a phenomenon attributed to photobleaching and the reversal of the binding equilibrium. For fixed-cell applications, consider alternative methods like immunofluorescence using anti-tubulin antibodies.
Q4: Is Flutax-1 toxic to cells?
As a taxol derivative, Flutax-1 stabilizes microtubules and can interfere with cell division, potentially leading to cytotoxicity, especially at high concentrations or after prolonged incubation. It is recommended to use the lowest effective concentration and shortest incubation time necessary to achieve adequate staining for your specific cell type and experimental goals. Some newer taxol-based probes are designed to have reduced toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during Flutax-1 staining and provides actionable solutions to improve your signal-to-noise ratio.
Problem 1: High Background Fluorescence
High background can obscure the fine details of the microtubule network.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excess Probe Concentration | Titrate the Flutax-1 concentration to find the optimal balance between signal and background. Start with the recommended concentration (e.g., 2 µM) and perform a dilution series. |
| Insufficient Washing | After incubation, thoroughly wash the cells with fresh, pre-warmed buffer (e.g., HBSS) to remove unbound Flutax-1. Increase the number and duration of wash steps if background persists. |
| Cell Autofluorescence | Include an unstained control sample to assess the level of natural cell fluorescence. If autofluorescence is high in the green channel, consider using a red-shifted microtubule probe. |
| Non-specific Binding | While Flutax-1 is generally specific for microtubules, high concentrations can lead to non-specific binding. Reducing the probe concentration is the primary solution. |
Problem 2: Weak or No Signal
A faint signal can make it difficult to visualize and analyze the microtubule structure.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Probe Concentration | If the signal is too weak, you may need to increase the Flutax-1 concentration. Perform a titration to find the optimal concentration for your cell type. |
| Short Incubation Time | Ensure sufficient incubation time for the probe to penetrate the cell membrane and bind to microtubules. A typical starting point is 1 hour at 37°C. |
| Incorrect Microscope Settings | Verify that the excitation and emission filters on your microscope are appropriate for Flutax-1 (Excitation: ~495 nm, Emission: ~520 nm). Ensure the light source is properly aligned and the detector gain/exposure is optimized. |
| Photobleaching | Flutax-1 is susceptible to photobleaching, especially with prolonged light exposure. Minimize light exposure by using the lowest possible excitation intensity and capturing images efficiently. Consider using an anti-fade mounting medium if compatible with your live-cell setup. |
| Cell Health | Ensure cells are healthy and actively growing, as the microtubule network can be compromised in stressed or dying cells. |
Problem 3: Rapid Signal Loss (Photobleaching)
The fluorescence signal diminishes quickly during imaging.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excessive Light Exposure | This is the primary cause of photobleaching. Reduce the excitation light intensity and exposure time to the minimum required for a detectable signal. |
| High Numerical Aperture (NA) Objective | While high NA objectives gather more light, they also focus the excitation light more intensely. Balance the need for resolution with the risk of photobleaching. |
| Repetitive Imaging | For time-lapse experiments, increase the interval between image acquisitions to allow the fluorophores to recover. |
| Oxygen Scavengers | For some applications, the addition of oxygen scavenging systems to the imaging medium can help reduce photobleaching. However, ensure compatibility with live-cell imaging. |
Experimental Protocols
Standard Protocol for Staining Live Cells with Flutax-1
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
Caption: Workflow for live-cell microtubule staining with Flutax-1.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues with your Flutax-1 staining.
Caption: A decision tree for troubleshooting Flutax-1 staining issues.
References
Technical Support Center: Flutax 1 Live-Cell Imaging
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Flutax 1 to stain microtubules in live cells. The following information is designed to help you overcome common challenges, particularly weak or inconsistent staining, to achieve optimal imaging results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain?
This compound is a fluorescent derivative of taxol, a compound known to bind to and stabilize microtubules. It is designed for labeling the microtubule cytoskeleton in living cells.[1][2] Key properties of this compound include:
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Target: Microtubules
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Fluorophore: Green-fluorescent dye
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Excitation Maximum: ~495 nm
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Emission Maximum: ~520 nm
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Application: Live-cell fluorescence microscopy[1]
It is important to note that this compound staining is not retained after cell fixation.[1]
Q2: Why is my this compound staining weak or non-existent?
Weak or absent fluorescent signal is a common issue in live-cell imaging. Several factors, ranging from dye concentration to cell health and imaging parameters, can contribute to this problem. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying cause.
Potential causes for weak staining include:
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Suboptimal dye concentration
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Inadequate incubation time or temperature
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Poor cell health or viability
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Active removal of the dye by cellular efflux pumps
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Phototoxicity and photobleaching from imaging settings
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Inappropriate imaging buffer or medium
Q3: How can I optimize the this compound concentration?
The optimal concentration of this compound can vary between cell types. It is crucial to perform a concentration titration to find the best balance between a strong signal and minimal cytotoxicity.
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Too Low: Insufficient signal over background fluorescence.
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Too High: Can lead to cellular artifacts, cytotoxicity, and non-specific binding.[3]
Start with the manufacturer's recommended concentration (e.g., 2 µM for HeLa cells) and test a range of concentrations above and below this value.
Q4: What is the optimal incubation time and temperature for this compound staining?
Incubation should be performed at 37°C to ensure optimal dye uptake and labeling in metabolically active cells. The incubation time should be long enough to allow the dye to penetrate the cell membrane and bind to microtubules. A typical starting point is a 1-hour incubation. If the signal is weak, you can try extending the incubation period, but be mindful of potential long-term effects on cell viability.
Q5: Does cell health affect this compound staining?
Yes, the health of your cells is critical for successful live-cell imaging. Unhealthy or stressed cells may exhibit altered membrane permeability, leading to poor dye uptake. Furthermore, cellular stress can be induced by the imaging process itself through phototoxicity.
Signs of unhealthy cells include:
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Membrane blebbing
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Detachment from the culture surface
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Formation of large vacuoles
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Apoptosis or cell death
To maintain cell health, use an appropriate live-cell imaging solution and minimize light exposure.
Q6: Could my imaging settings be the cause of a weak signal?
Incorrect microscope settings can lead to rapid signal loss (photobleaching) or damage to the cells (phototoxicity), which in turn can weaken the fluorescent signal. This compound staining in live cells is known to diminish very rapidly upon exposure to light.
Key imaging parameters to optimize:
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Excitation Light Intensity: Use the lowest possible intensity that provides a detectable signal.
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Exposure Time: Longer exposure times with lower light intensity can be less damaging than short exposures with high-intensity light.
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Filter Sets: Ensure that the excitation and emission filters are appropriate for this compound's spectral profile (Excitation ~495 nm, Emission ~520 nm).
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Detector Gain: Increase the gain on your detector (e.g., PMT or camera) to amplify a weak signal, rather than increasing the excitation light.
Q7: Why do I see high background fluorescence?
High background can obscure the microtubule-specific signal. This can be caused by several factors:
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Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.
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Imaging Medium: Standard cell culture medium containing phenol red, riboflavin, and serum can contribute significantly to background fluorescence. Switching to a phenol red-free imaging medium or a specialized live-cell imaging solution can help.
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Excess Dye: Insufficient washing after incubation can leave unbound dye in the medium, increasing background. Ensure you have performed adequate wash steps.
Q8: Could the cells be actively removing the this compound dye?
Yes, many cell types have plasma membrane proteins called efflux pumps that can actively transport foreign small molecules, including fluorescent dyes, out of the cell. This can result in a weak or diminishing intracellular signal. The use of broad-spectrum efflux pump inhibitors, such as verapamil or probenecid, can sometimes improve dye retention. However, these inhibitors can also have off-target effects and should be used with caution and appropriate controls.
Data Presentation
Table 1: Example Effect of this compound Concentration on Signal-to-Noise Ratio (SNR) in Live HeLa Cells
| This compound Concentration | Average Signal Intensity (Microtubules) | Average Background Intensity | Signal-to-Noise Ratio (SNR) | Notes on Cell Health |
| 0.1 µM | 150 | 120 | 1.25 | No observable cytotoxicity. |
| 0.5 µM | 450 | 130 | 3.46 | No observable cytotoxicity. |
| 2.0 µM | 1200 | 145 | 8.28 | Optimal; no observable cytotoxicity. |
| 5.0 µM | 1550 | 250 | 6.20 | Minor membrane blebbing observed after 2 hours. |
| 10.0 µM | 1600 | 400 | 4.00 | Significant cell rounding and detachment. |
This table presents example data for illustrative purposes.
Table 2: Example Impact of Incubation Time on Staining Intensity
| Incubation Time | Average Signal Intensity (2.0 µM this compound) | Notes |
| 15 minutes | 350 | Weak, incomplete microtubule network visible. |
| 30 minutes | 800 | Clear microtubule staining, but potentially suboptimal. |
| 60 minutes | 1250 | Bright and specific microtubule staining. |
| 120 minutes | 1300 | No significant improvement in signal over 60 minutes. |
This table presents example data for illustrative purposes.
Experimental Protocols
Protocol 1: Standard Live-Cell Staining with this compound
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Cell Preparation: Plate cells on glass-bottom dishes or chamber slides appropriate for live-cell imaging. Allow cells to adhere and reach the desired confluency (typically 50-70%).
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Prepare Staining Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 2.0 µM) in pre-warmed (37°C) live-cell imaging buffer (e.g., HBSS or a phenol red-free medium).
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Staining: Aspirate the culture medium from the cells and gently wash once with the pre-warmed imaging buffer. Add the this compound staining solution to the cells.
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Incubation: Incubate the cells for 1 hour at 37°C in a humidified incubator.
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Washing: Aspirate the staining solution and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any unbound dye.
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Imaging: Add fresh imaging buffer to the cells and immediately proceed with imaging on a fluorescence microscope equipped with appropriate filters for green fluorescence. Minimize light exposure to prevent photobleaching and phototoxicity.
Protocol 2: Optimizing this compound Concentration
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Cell Preparation: Plate cells in multiple wells of a glass-bottom multi-well plate.
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Prepare Serial Dilutions: Prepare a series of this compound staining solutions with varying concentrations (e.g., 0.1 µM, 0.5 µM, 2.0 µM, 5.0 µM, and 10.0 µM) in pre-warmed live-cell imaging buffer.
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Staining and Incubation: Stain each well with a different concentration of this compound, following steps 3-5 of the Standard Protocol.
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Imaging and Analysis: Image all wells using identical microscope settings (laser power, exposure time, gain).
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Evaluation: Quantify the signal and background intensity for each concentration to determine the optimal signal-to-noise ratio. Concurrently, assess cell morphology and viability to identify any concentration-dependent cytotoxicity.
Visualizations
Caption: Troubleshooting workflow for weak this compound staining in live cells.
Caption: Key factors influencing the quality of live-cell staining experiments.
References
Flutax 1 photostability and how to improve it
Welcome to the Technical Support Center for Flutax 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the photostability of this compound during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is fading rapidly during imaging. What is happening?
A1: You are likely observing photobleaching, which is the irreversible photochemical destruction of the fluorophore. This compound, a fluorescein derivative of taxol, is known to be susceptible to photobleaching, especially under prolonged or high-intensity light exposure.[1][2] The fluorescent signal of this compound in live cells can diminish very quickly when exposed to light.[1]
Q2: What is the underlying mechanism of this compound photobleaching?
A2: The photobleaching of this compound involves two main components: the fluorescein fluorophore and the paclitaxel moiety. The fluorescein component is primarily degraded through interaction with reactive oxygen species (ROS), particularly singlet oxygen, which is generated when the excited fluorophore transfers energy to molecular oxygen. The paclitaxel component can also undergo photodegradation, with the most abundant photodegradant being an isomer with a C3-C11 bridge.
Q3: How can I improve the photostability of this compound in my experiments?
A3: There are several strategies to enhance the photostability of this compound:
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Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Only expose the sample to light when actively acquiring images.
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Use Antifade Reagents: Incorporate commercial or self-prepared antifade reagents into your imaging medium. These reagents work by scavenging reactive oxygen species.
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Consider a More Photostable Alternative: If photostability remains a significant issue, consider using Flutax 2, which is reported to be more photostable than this compound.
Q4: Are there commercially available antifade reagents suitable for live-cell imaging with this compound?
A4: Yes, several commercial antifade reagents are available for live-cell imaging and are compatible with fluorescein-based dyes like this compound. These products are designed to be non-toxic and effective at reducing photobleaching.
Troubleshooting Guide: Dim or Rapidly Fading this compound Signal
This guide provides a step-by-step approach to troubleshoot and mitigate poor photostability of this compound.
| Problem | Potential Cause | Recommended Solution |
| Signal is initially bright but fades within seconds of illumination. | Photobleaching | 1. Reduce Excitation Light: Lower the laser power or lamp intensity to the minimum required for a sufficient signal-to-noise ratio.2. Decrease Exposure Time: Use the shortest possible exposure time for your camera.3. Incorporate an Antifade Reagent: Add a commercially available live-cell antifade reagent to your imaging medium. See the experimental protocol below.4. Image Less Frequently: For time-lapse experiments, increase the interval between image acquisitions. |
| Signal is dim from the start of the experiment. | Suboptimal Staining | 1. Optimize Staining Concentration: Ensure you are using the recommended concentration of this compound (typically around 2 µM).2. Check Incubation Time: Incubate the cells with this compound for a sufficient duration (e.g., 1 hour at 37°C).3. Confirm Cell Health: Ensure your cells are healthy and have a well-defined microtubule network. |
| Signal appears to "flicker" or disappear and reappear. | Fluorophore Triplet State | This can be a precursor to photobleaching. The use of triplet state quenchers, often found in antifade cocktails, can help to mitigate this effect. |
| Photobleaching is still significant even with an antifade reagent. | Reagent Ineffectiveness or Incorrect Usage | 1. Check Reagent Compatibility: Ensure the antifade reagent is suitable for live-cell imaging and compatible with your cell type and media.2. Follow Manufacturer's Protocol: Adhere to the recommended concentration and incubation time for the specific antifade reagent.3. Prepare Fresh Reagents: Some antifade components can degrade over time. Prepare fresh solutions as needed. |
Quantitative Data
Table 1: Properties of Common Live-Cell Antifade Reagents
| Reagent | Mechanism of Action | Typical Concentration | Incubation Time |
| ProLong Live | Enzymatic oxygen scavenging | 1X (from 100X stock) | 15-120 minutes |
| Trolox | Antioxidant (Vitamin E analog) | 100-500 µM | 15-30 minutes |
| n-Propyl gallate (nPG) | Antioxidant | 50-100 µM | 15-30 minutes |
| Ascorbic Acid | Antioxidant (Vitamin C) | 50-200 µM | 15-30 minutes |
Note: Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions. It is crucial to perform a titration to determine the best conditions for your specific experiment while monitoring for any signs of cytotoxicity.
Experimental Protocols
Protocol for Improving this compound Photostability with an Antifade Reagent
This protocol provides a general framework for using a commercial antifade reagent with this compound for live-cell imaging. Always refer to the manufacturer's specific instructions for the chosen reagent.
Materials:
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Live cells stained with this compound
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Live-cell imaging medium (e.g., HBSS, FluoroBrite™ DMEM)
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Commercial antifade reagent for live-cell imaging (e.g., ProLong Live Antifade Reagent)
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Confocal or widefield fluorescence microscope
Procedure:
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Cell Preparation:
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Plate cells on a suitable imaging dish or slide.
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Grow cells to the desired confluency.
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This compound Staining:
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Prepare a working solution of this compound in your imaging medium (e.g., 2 µM in HBSS).
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Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
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Add the this compound working solution to the cells and incubate for 1 hour at 37°C.
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Wash the cells twice with pre-warmed imaging medium to remove unbound this compound.
-
-
Antifade Reagent Application (Example using a 100X stock solution):
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Prepare the antifade imaging medium by diluting the 100X antifade reagent stock to 1X in fresh, pre-warmed imaging medium.
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Remove the wash buffer from the cells and add the antifade imaging medium.
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Incubate the cells for the time recommended by the manufacturer (typically 15-120 minutes) at 37°C to allow the reagent to take effect.
-
-
Imaging:
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Transfer the imaging dish to the microscope.
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Use the appropriate filter set for fluorescein (Excitation/Emission: ~495/520 nm).
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Minimize light exposure by using the lowest possible excitation intensity and shortest exposure time that provides a clear signal.
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Keep the shutter closed when not actively acquiring images.
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Visualizations
Caption: General mechanism of fluorescein photobleaching.
Caption: Action of antifade reagents in preventing photobleaching.
Caption: Workflow for using antifade reagents with this compound.
References
Technical Support Center: Optimizing Flutax-1 Concentration for Reduced Cytotoxicity
Welcome to the technical support center for Flutax-1, a fluorescent taxoid probe for visualizing microtubules in live cells. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Flutax-1 concentration, ensuring high-quality microtubule staining while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is Flutax-1 and how does it work?
A1: Flutax-1 is a fluorescent derivative of paclitaxel (Taxol), a well-known anti-cancer drug. Like paclitaxel, Flutax-1 binds to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for various cellular processes, including cell division. The fluorescein molecule attached to the taxane core allows for the direct visualization of the microtubule cytoskeleton in living cells using fluorescence microscopy.[1]
Q2: What are the primary cytotoxic effects of Flutax-1?
A2: The cytotoxicity of Flutax-1 stems from its mechanism of action, which is similar to that of paclitaxel. By stabilizing microtubules, Flutax-1 disrupts the normal dynamics of the microtubule network, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2] This mitotic arrest can ultimately trigger programmed cell death, or apoptosis.[3] Therefore, at higher concentrations or with prolonged exposure, Flutax-1 can induce cell death in the very cells being studied.
Q3: What is a typical starting concentration for Flutax-1 staining?
A3: A commonly used starting concentration for Flutax-1 in live HeLa cells is 2 µM with an incubation time of 1 hour. However, the optimal concentration is highly dependent on the cell type, experimental duration, and the specific imaging setup. For some applications, nanomolar concentrations of Flutax-1 have been shown to be effective for imaging specific microtubule structures like centrosomes and spindles. It is crucial to perform a titration to find the lowest effective concentration for your specific experiment to minimize cytotoxicity.
Q4: How can I minimize phototoxicity when using Flutax-1?
A4: Phototoxicity is a concern with any fluorescence live-cell imaging experiment. To minimize it when using Flutax-1:
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Use the lowest possible excitation light intensity that still provides a detectable signal.
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Minimize exposure time during image acquisition.
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Reduce the frequency of image acquisition in time-lapse experiments to the minimum required to capture the biological process of interest.
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Use a sensitive camera to allow for lower excitation power and shorter exposure times.
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Consider using an anti-fade reagent specifically designed for live-cell imaging.
Q5: Can Flutax-1 be used in fixed cells?
A5: Flutax-1 staining is not well-retained after fixation. Therefore, it is primarily recommended for use in live cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Flutax-1.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescent Signal | Flutax-1 concentration is too low. | Gradually increase the Flutax-1 concentration in a stepwise manner (e.g., 50 nM, 100 nM, 500 nM, 1 µM, 2 µM) to find the optimal signal-to-noise ratio. |
| Incubation time is too short. | Increase the incubation time (e.g., 30 min, 1 hour, 2 hours). Note that longer incubation times may increase cytotoxicity. | |
| Imaging settings are not optimal. | Ensure the excitation and emission filters are appropriate for fluorescein (Excitation max: ~495 nm, Emission max: ~520 nm). Increase the camera gain or exposure time, but be mindful of increasing phototoxicity. | |
| P-glycoprotein (P-gp) efflux. | Some cell lines express high levels of P-gp, which can pump Flutax-1 out of the cell. If suspected, consider co-incubation with a P-gp inhibitor like verapamil. | |
| High Background Fluorescence | Flutax-1 concentration is too high. | Reduce the Flutax-1 concentration. Perform a titration to find the concentration that provides the best signal with the lowest background. |
| Autofluorescence from cell culture medium. | Use phenol red-free medium for imaging, as phenol red can contribute to background fluorescence. | |
| Non-specific binding. | Ensure proper washing steps are included after Flutax-1 incubation to remove unbound probe. | |
| Signs of Cytotoxicity (e.g., cell rounding, apoptosis) | Flutax-1 concentration is too high. | This is the most likely cause. Significantly reduce the Flutax-1 concentration. Even nanomolar concentrations can be effective for some applications. |
| Prolonged incubation time. | Reduce the incubation time. For time-lapse imaging, consider if a shorter initial incubation is sufficient for labeling. | |
| High sensitivity of the cell line to taxanes. | Some cell lines are inherently more sensitive to the cytotoxic effects of taxanes. A thorough concentration and time-course optimization is critical for these cells. | |
| Uneven or Patchy Staining | Inadequate mixing of Flutax-1 in the medium. | Ensure the Flutax-1 stock solution is properly thawed and vortexed before diluting it into the culture medium. Gently swirl the plate after adding the Flutax-1 solution. |
| Probe precipitation. | Flutax-1 is hydrophobic. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and does not cause precipitation. | |
| Artifacts in Microtubule Morphology (e.g., bundling) | Flutax-1 concentration is too high. | High concentrations of Flutax-1 will over-stabilize microtubules, leading to the formation of bundles and other artifacts that do not represent the natural microtubule organization. Reduce the concentration to a level that allows for visualization without significantly altering microtubule dynamics. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of taxanes, including Flutax-1, on cell viability and cell cycle.
Table 1: Concentration-Dependent Effects of Flutax-1 on U937 Cells
| Flutax-1 Concentration | Incubation Time | Effect on Cell Cycle |
| ~10-50 nM | 16 hours | Gradual increase in the G2/M population. |
| 50-200 nM | 16 hours | Accumulation of apoptotic cells. |
| 80 nM | 10-12 hours | Peak accumulation of abnormal mitoses and multipolar spindles. |
| 80 nM | >12 hours | Accumulation of apoptotic cells. |
| (Data synthesized from a study on U937 cells) |
Table 2: Cytotoxicity of Different Fluorescent Taxoids in HeLa Cells
| Fluorescent Taxoid | IC50 (48 h, with 25 µM verapamil) |
| PB-Gly-Taxol | 60 nM |
| PB-β-Ala-Taxol | 330 nM |
| PB-GABA-Taxol | 580 nM |
| Flutax-2 | 1310 nM |
| (Data from a study on Pacific Blue-labeled taxoids, for comparison) |
Experimental Protocols
Protocol 1: Determining the Optimal Flutax-1 Concentration
This protocol describes a method to determine the lowest effective concentration of Flutax-1 that provides adequate microtubule staining with minimal impact on cell viability.
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Cell Seeding: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) at a density that will result in 50-70% confluency at the time of imaging.
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Preparation of Flutax-1 Dilutions: Prepare a series of Flutax-1 dilutions in pre-warmed, phenol red-free cell culture medium. A suggested range is 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, and 2 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest Flutax-1 dilution.
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Incubation: Replace the culture medium in the wells with the Flutax-1 dilutions and the vehicle control. Incubate the cells for a desired time (e.g., 1 hour) at 37°C and 5% CO2.
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Washing: Gently wash the cells twice with pre-warmed, phenol red-free medium to remove unbound Flutax-1.
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Live-Cell Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filters for fluorescein.
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Assessment of Staining Quality: Visually inspect the microtubule staining at each concentration. The optimal concentration should provide clear and specific labeling of the microtubule network with low background fluorescence.
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Assessment of Cytotoxicity (Concurrent Experiment): In a parallel plate, treat cells with the same Flutax-1 concentrations and incubation times. After incubation, proceed with a cell viability assay (see Protocol 2) and an apoptosis assay (see Protocol 3) to determine the cytotoxic effects of each concentration.
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Data Analysis: Correlate the staining quality with the cytotoxicity data to determine the optimal concentration that provides good microtubule visualization with minimal impact on cell health.
Protocol 2: Cell Viability Assay (MTT or CCK-8)
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Cell Treatment: Plate cells in a 96-well plate and treat with the desired range of Flutax-1 concentrations and a vehicle control as described in Protocol 1.
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Addition of Reagent: After the incubation period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
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Incubation: Incubate the plate for the time specified in the manufacturer's protocol (typically 1-4 hours) at 37°C.
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Measurement: For MTT, add the solubilization solution and read the absorbance at the appropriate wavelength. For CCK-8, directly read the absorbance.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 3: Apoptosis Assay (Annexin V Staining)
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Cell Treatment and Harvesting: Treat cells with Flutax-1 as described in Protocol 1. After incubation, collect both the floating and adherent cells.
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Washing: Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC (or another fluorophore) and a dead cell stain like propidium iodide (PI) or DAPI, following the manufacturer's protocol.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI/DAPI negative), late apoptotic/necrotic (Annexin V positive, PI/DAPI positive), and live cells (Annexin V negative, PI/DAPI negative).
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with Flutax-1 and harvest as described in Protocol 3.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
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Washing: Wash the cells with PBS to remove the ethanol.
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RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.
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PI Staining: Add propidium iodide to the cell suspension.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest.
Visualizations
Caption: Signaling pathway of paclitaxel-induced apoptosis.
Caption: Experimental workflow for optimizing Flutax-1 concentration.
Caption: Troubleshooting decision tree for Flutax-1 imaging.
References
avoiding Flutax 1 aggregation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Flutax 1 aggregation in aqueous solutions. Aggregation can lead to significant issues such as fluorescence quenching, altered spectral properties, and reduced binding affinity, ultimately compromising experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a green-fluorescent derivative of taxol, a well-known microtubule-stabilizing agent.[1] Its primary application is for the direct imaging of the microtubule cytoskeleton in living cells using fluorescence microscopy.[1] It binds with high affinity to microtubules, allowing for real-time visualization of their dynamics.[1]
Q2: What are the known solubility properties of this compound?
This compound is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with a maximum concentration of 100 mM.[1] However, it is poorly soluble in aqueous solutions, a common characteristic of taxol and its derivatives.[2] Its aqueous solubility is also pH-dependent; it is reportedly soluble at 0.2 mM in a 10 mM sodium phosphate buffer at pH 8.5, but insoluble at pH 4.0.
Q3: Why does this compound aggregate in my aqueous buffer?
The aggregation of this compound in aqueous solutions is primarily due to its hydrophobic nature. In aqueous environments, hydrophobic molecules tend to associate with each other to minimize their contact with water, leading to the formation of aggregates or precipitates. This process can be exacerbated by factors such as high concentrations, inappropriate pH, and the absence of stabilizing agents.
Q4: How can I visually identify this compound aggregation?
Aggregation of this compound can manifest in several ways. You might observe visible precipitates or cloudiness in your solution. At the microscopic level, you may see bright, punctate fluorescent spots that are not associated with the microtubule network. These aggregates can lead to a weak or non-existent specific signal on the microtubules due to fluorescence quenching.
Q5: At what concentration is this compound typically used for live-cell imaging?
A commonly used concentration for labeling microtubules in live cells, such as HeLa cells, is 2 µM. However, the optimal concentration can vary depending on the cell type and experimental conditions. It is crucial to prepare the final working solution from a high-concentration stock just before use to minimize the time this compound is in a low-concentration organic solvent/aqueous buffer mixture where it is prone to aggregation.
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal on Microtubules
| Possible Cause | Troubleshooting Steps |
| This compound Aggregation | 1. Visual Inspection: Check the working solution for any turbidity or precipitate. 2. Dilution: Prepare a fresh working solution from your stock immediately before use. Do not store diluted aqueous solutions of this compound. 3. pH Adjustment: Ensure the pH of your final imaging buffer is neutral to slightly basic (pH 7.2-8.0), as this compound has better solubility at higher pH. 4. Use Co-solvents: When diluting the DMSO stock, ensure the final concentration of DMSO is kept as high as the cells can tolerate (typically ≤ 0.5%) to aid solubility. 5. Incorporate Anti-Aggregation Agents: Add a low concentration of a non-ionic surfactant (e.g., Polysorbate 20) or a solubility enhancer like hydroxypropyl-β-cyclodextrin to your imaging medium. See Table 1 for recommended starting concentrations. |
| Photobleaching | This compound is sensitive to light. Minimize exposure of the sample to excitation light. Use the lowest laser power and shortest exposure time that provides an adequate signal. The use of an anti-fade reagent in the live-cell imaging medium can also be beneficial. |
| Incorrect Microscope Settings | Ensure the excitation and emission filters are appropriate for this compound (Excitation max: ~495 nm, Emission max: ~520 nm). |
Issue 2: High Background Fluorescence or Non-Specific Staining
| Possible Cause | Troubleshooting Steps |
| This compound Aggregates | Small aggregates of this compound can bind non-specifically to cellular structures or appear as fluorescent puncta in the cytoplasm. Follow the steps outlined above to prevent aggregation. Consider a brief centrifugation of the final working solution before adding it to the cells to pellet any existing aggregates. |
| Excess this compound Concentration | The optimal concentration of this compound can be cell-type dependent. Perform a concentration titration (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM) to find the lowest concentration that gives a good signal-to-noise ratio. |
| Insufficient Washing | After incubation with this compound, ensure to wash the cells adequately with fresh imaging medium to remove any unbound probe. |
Data Presentation: Strategies to Prevent this compound Aggregation
The following table summarizes common additives used to prevent the aggregation of hydrophobic molecules in aqueous solutions, with recommended starting concentrations for live-cell imaging experiments.
Table 1: Recommended Anti-Aggregation Agents for this compound in Aqueous Solutions
| Agent | Class | Mechanism of Action | Recommended Starting Concentration (for cell culture) | Considerations |
| Polysorbate 20 (Tween® 20) | Non-ionic Surfactant | Reduces surface tension and prevents hydrophobic interactions between this compound molecules. | 0.001% - 0.01% (w/v) | Generally well-tolerated by most cell lines. Test for cytotoxicity at your desired concentration. Can degrade over time to form free fatty acids, which may form particles. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Cyclic Oligosaccharide | Encapsulates the hydrophobic this compound molecule in its nonpolar cavity, increasing its aqueous solubility. | 0.5 mM - 2 mM | Has a good safety profile and is used in pharmaceutical formulations. Can also have biological effects of its own, such as cholesterol depletion, which should be considered. |
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | Increases the solubility of hydrophobic molecules in aqueous solutions. | ≤ 0.5% (v/v) | Most cell lines can tolerate up to 0.5% DMSO, but it is advisable to test for any effects on your specific cell type and experimental endpoint. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution to Minimize Aggregation
-
Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Store this stock solution at -20°C, protected from light and moisture.
-
Prepare Intermediate Dilution (Optional): If a large dilution is required, make an intermediate dilution of the stock in DMSO.
-
Prepare Final Working Solution: Just before the experiment, dilute the this compound stock solution into your final pre-warmed (37°C) imaging medium (e.g., HBSS, phenol red-free DMEM) to the desired final concentration (e.g., 2 µM).
-
Crucial Step: To avoid precipitation, add the this compound stock dropwise to the continuously vortexing or rapidly pipetting imaging medium. This ensures rapid dispersal of the DMSO stock in the aqueous medium.
-
-
Incorporate Additives (Recommended): If using an anti-aggregation agent, ensure it is already dissolved in the imaging medium before adding the this compound stock.
-
Use Immediately: Use the final working solution immediately after preparation. Do not store aqueous dilutions of this compound.
Protocol 2: Determining the Critical Aggregation Concentration (CAC) of this compound
This protocol allows you to determine the concentration at which this compound starts to aggregate in your specific buffer system using a fluorescent probe like Nile Red.
-
Materials:
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This compound
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Nile Red (stock solution in ethanol, e.g., 1 mM)
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Your aqueous buffer of interest (e.g., PBS, HBSS)
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Spectrofluorometer
-
-
Procedure:
-
Prepare a series of this compound solutions in your buffer with concentrations ranging from sub-micromolar to high micromolar (e.g., 0.1 µM to 50 µM).
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To each solution, add Nile Red to a final concentration of ~1 µM.
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Incubate the solutions for a set period (e.g., 30 minutes) at your experimental temperature, protected from light.
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Measure the fluorescence emission spectrum of Nile Red in each solution (e.g., excitation at 550 nm, emission scan from 580 to 700 nm).
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Plot the maximum fluorescence intensity of Nile Red as a function of the this compound concentration.
-
-
Analysis:
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You will observe a sigmoidal curve. The point of sharp increase in fluorescence intensity indicates the formation of hydrophobic aggregates of this compound, into which the Nile Red probe partitions.
-
The concentration at the inflection point of this curve is the Critical Aggregation Concentration (CAC). This is the concentration you should aim to stay below in your experiments to avoid aggregation.
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Mandatory Visualizations
Caption: Mechanism of this compound action on microtubules.
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Troubleshooting logic for this compound aggregation issues.
References
Technical Support Center: Long-Term Imaging with Flutax-1
Welcome to the technical support center for Flutax-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with long-term live-cell imaging of microtubules using Flutax-1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you design and execute successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is Flutax-1 and what is its primary application?
Flutax-1 is a green-fluorescent derivative of paclitaxel (Taxol) used for labeling microtubules in living cells.[1][2] Its primary application is in fluorescence microscopy for the direct visualization of the microtubule cytoskeleton and its dynamics.[1][2]
Q2: What are the spectral properties of Flutax-1?
Flutax-1 has excitation and emission maxima of approximately 495 nm and 520 nm, respectively, making it suitable for detection with standard FITC/GFP filter sets.[1]
Q3: Is Flutax-1 suitable for fixed-cell imaging?
No, Flutax-1 is not recommended for fixed-cell imaging. The staining is not well-retained after fixation, leading to a significant loss of signal.
Q4: What are the main challenges of using Flutax-1 for long-term imaging?
The primary challenges for long-term imaging with Flutax-1 are its rapid photobleaching and potential for phototoxicity. The fluorescent signal diminishes quickly upon exposure to light, and prolonged exposure to excitation light can induce cellular stress and apoptosis. Additionally, as a taxane derivative, Flutax-1 stabilizes microtubules, which can interfere with normal microtubule dynamics, leading to mitotic arrest and potentially triggering apoptosis over long incubation periods.
Q5: How can I minimize photobleaching and phototoxicity?
To minimize photobleaching and phototoxicity, it is crucial to use the lowest possible excitation light intensity and exposure time that still provides an adequate signal. It is also recommended to use time-lapse imaging with the longest possible intervals between acquisitions that can still capture the biological process of interest. Using a sensitive camera and high numerical aperture objective will also help to reduce the required excitation light.
Q6: What is a recommended starting concentration and incubation time for Flutax-1?
A common starting point for many cell lines, such as HeLa, is a concentration of 2 µM with an incubation time of 1 hour at 37°C. However, for long-term imaging, it is advisable to optimize the concentration and incubation time for your specific cell type to use the lowest effective concentration to minimize cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Dim or No Signal | Low Concentration: The concentration of Flutax-1 may be too low for your cell type. | Increase the concentration of Flutax-1 in increments (e.g., from 1 µM to 5 µM). |
| Insufficient Incubation Time: The incubation time may not be long enough for the probe to bind to microtubules. | Increase the incubation time (e.g., from 1 hour to 2 hours). | |
| Rapid Photobleaching: The fluorescent signal is fading quickly during imaging. | Reduce excitation light intensity and exposure time. Increase the time interval between image acquisitions. Use an anti-fade reagent in your imaging medium. | |
| Uneven or Punctate Staining | Probe Aggregation: Flutax-1 may aggregate in the culture medium. | Ensure the Flutax-1 stock solution is properly dissolved in DMSO or ethanol and well-mixed into the culture medium. Consider a brief sonication of the stock solution. |
| Cell Health: Unhealthy or dying cells can exhibit abnormal microtubule structures. | Ensure cells are healthy and in the logarithmic growth phase before staining. Use a viability stain to confirm cell health. | |
| Microscope Misalignment: The microscope's light path may be misaligned, causing uneven illumination. | Align the microscope's fluorescence light path according to the manufacturer's instructions. | |
| High Background Fluorescence | Excess Unbound Probe: Too much unbound Flutax-1 remains in the imaging medium. | After incubation, wash the cells with fresh, pre-warmed medium two to three times before imaging. |
| Autofluorescence: The cells or culture medium may have intrinsic fluorescence. | Image an unstained control sample to assess the level of autofluorescence. Use a phenol red-free imaging medium. | |
| Cell Death or Abnormal Morphology during Long-Term Imaging | Cytotoxicity: The concentration of Flutax-1 is too high, leading to toxicity over time. | Perform a dose-response experiment to determine the lowest effective concentration with minimal impact on cell viability over the desired imaging period. |
| Phototoxicity: Excessive exposure to excitation light is damaging the cells. | Minimize light exposure by reducing illumination intensity, exposure time, and the frequency of image acquisition. | |
| Microtubule Stabilization Effects: Flutax-1 is causing prolonged mitotic arrest, leading to apoptosis. | Be aware that this is an inherent effect of taxanes. For studies where microtubule dynamics are critical, consider using a lower concentration or a different microtubule probe with less stabilizing effect. |
Quantitative Data
| Parameter | Flutax-1 | HMSiR-tubulin |
| Fluorophore Class | Fluorescein | Silicon Rhodamine |
| Excitation Max (nm) | ~495 | ~650 |
| Emission Max (nm) | ~520 | ~670 |
| Photostability | Low (diminishes rapidly with light exposure) | High |
| Fixable | No | Yes |
| Binding Affinity (KDapp) | ~10-100 nM | ~115-121 nM |
| Primary Advantage | Good for initial, short-term live-cell imaging of microtubules. | Excellent for long-term and super-resolution imaging due to high photostability. |
| Primary Disadvantage | Rapid photobleaching and not fixable. | Requires far-red excitation and detection capabilities. |
Experimental Protocols
Protocol 1: Standard Labeling of Adherent Cells with Flutax-1 for Short-Term Imaging
Materials:
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Flutax-1 stock solution (1 mM in DMSO or ethanol)
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Adherent cells cultured on glass-bottom dishes or chamber slides
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Complete cell culture medium
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Hanks' Balanced Salt Solution (HBSS) or other imaging medium
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37°C incubator with 5% CO2
Procedure:
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Culture cells to 60-80% confluency on a suitable imaging vessel.
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Prepare the Flutax-1 working solution by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 2 µM.
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Remove the existing culture medium from the cells and add the Flutax-1 working solution.
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Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.
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After incubation, gently wash the cells twice with pre-warmed HBSS or imaging medium to remove unbound Flutax-1.
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Add fresh, pre-warmed imaging medium to the cells.
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Proceed with imaging on a fluorescence microscope equipped with a suitable filter set for green fluorescence. Minimize light exposure to prevent rapid photobleaching.
Protocol 2: Optimizing Flutax-1 for Long-Term Live-Cell Imaging
Objective: To determine the optimal, lowest effective concentration of Flutax-1 that allows for visualization of microtubules over an extended period with minimal cytotoxicity.
Materials:
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Flutax-1 stock solution (1 mM in DMSO or ethanol)
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Cells of interest plated on a multi-well glass-bottom plate
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Complete cell culture medium
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Imaging medium (phenol red-free)
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A cell viability assay reagent (e.g., CellTiter-Glo®, Resazurin, or a live/dead stain)
Procedure:
Part A: Concentration Optimization
-
Plate cells in a multi-well plate and allow them to adhere and enter logarithmic growth phase.
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Prepare a series of Flutax-1 working solutions in complete culture medium with concentrations ranging from 0.1 µM to 5 µM. Include a vehicle-only (DMSO or ethanol) control.
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Replace the medium in the wells with the different concentrations of Flutax-1 working solution.
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Incubate for the desired long-term imaging period (e.g., 12, 24, or 48 hours).
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At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
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Image the cells at each concentration to assess the quality of microtubule staining.
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Determine the highest concentration of Flutax-1 that does not significantly reduce cell viability and provides adequate staining for your imaging needs.
Part B: Long-Term Imaging Protocol
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Prepare your cells on a glass-bottom dish or chamber slide.
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Label the cells with the optimized concentration of Flutax-1 determined in Part A, following the incubation procedure from Protocol 1.
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Wash the cells and replace the medium with pre-warmed, phenol red-free imaging medium.
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Place the cells on a microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
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Set up your time-lapse imaging parameters:
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Use the lowest laser power and exposure time that provide a clear signal.
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Set the time interval between acquisitions to be as long as possible while still capturing the dynamics of interest (e.g., every 10-30 minutes).
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If possible, use an autofocus system to maintain focus over the long imaging period.
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-
Acquire images for the desired duration of your experiment.
Visualizations
Signaling Pathway: Taxane-Induced Mitotic Arrest and Apoptosis
Taxanes, including Flutax-1, stabilize microtubules, which disrupts their dynamic instability. This leads to the activation of the Spindle Assembly Checkpoint (SAC), causing a prolonged arrest in mitosis. This mitotic arrest can then trigger apoptosis through various pathways, including the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.
Caption: Taxane-induced microtubule stabilization pathway.
Experimental Workflow: Long-Term Live-Cell Imaging with Flutax-1
This workflow outlines the key steps for conducting a successful long-term imaging experiment with Flutax-1, from cell preparation to data analysis.
Caption: Workflow for long-term imaging with Flutax-1.
References
Technical Support Center: Managing Flutax 1 Efflux in Multidrug-Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flutax 1 and multidrug-resistant (MDR) cell lines. The information is designed to help you overcome common experimental challenges and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent derivative of paclitaxel, a potent anti-cancer drug that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[1] this compound is labeled with a green-fluorescent dye, allowing for the direct visualization of microtubules in living cells using fluorescence microscopy.[2] It binds to microtubules with high affinity and its fluorescence is sensitive to pH.[2]
Q2: Why is this compound a useful tool for studying multidrug resistance (MDR)?
Paclitaxel, the parent compound of this compound, is a known substrate for P-glycoprotein (P-gp/MDR1), a major efflux pump that confers the MDR phenotype in cancer cells. Consequently, this compound is also actively transported out of MDR cells overexpressing P-gp. This property makes this compound a valuable tool for:
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Identifying P-gp-mediated resistance: Comparing the intracellular accumulation of this compound in drug-sensitive versus resistant cell lines.
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Screening for P-gp inhibitors: Assessing the ability of test compounds to block this compound efflux and increase its intracellular concentration.
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Functionally characterizing P-gp activity: Directly measuring the efflux capacity of P-gp in living cells.
Q3: What are the key photophysical properties of this compound?
It is important to be aware of the spectral properties of this compound to design your imaging experiments correctly.
| Property | Value |
| Excitation Maximum (λex) | 495 nm |
| Emission Maximum (λem) | 520 nm |
| Fluorophore | Green-fluorescent |
Data sourced from Tocris Bioscience.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO and ethanol up to 100 mM. For long-term storage, it is recommended to store the compound at -20°C. To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to the desired concentration. For cell-based assays, further dilute the stock solution in your cell culture medium or buffer to the final working concentration.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in MDR cells.
Problem 1: Low or no fluorescent signal in MDR cells.
| Possible Cause | Troubleshooting Step |
| High P-gp activity in MDR cells is efficiently effluxing this compound. | This is the expected outcome in P-gp-overexpressing MDR cells. To confirm this, include a positive control with a known P-gp inhibitor (e.g., Verapamil) to block efflux and increase intracellular this compound accumulation. |
| This compound concentration is too low. | Increase the concentration of this compound in your incubation medium. A typical starting concentration for live-cell imaging is around 2 µM. |
| Incubation time is too short. | Increase the incubation time to allow for sufficient uptake of this compound. An incubation period of 1 hour at 37°C is a good starting point. |
| Photobleaching of the fluorescent signal. | This compound is susceptible to photobleaching, especially with prolonged exposure to excitation light. Minimize light exposure by using neutral density filters, reducing laser power, and only illuminating the sample when acquiring images. |
| Incorrect microscope filter sets. | Ensure that you are using the appropriate filter sets for a green-fluorescent dye with an excitation maximum of ~495 nm and an emission maximum of ~520 nm. |
Problem 2: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of extracellular this compound. | After incubation, thoroughly wash the cells with fresh, pre-warmed buffer or medium to remove any unbound this compound. |
| Autofluorescence of cells or medium. | Image an unstained control sample to assess the level of autofluorescence. If necessary, use a medium with low background fluorescence (e.g., phenol red-free medium). |
| Off-target binding of this compound. | Some fluorescent taxoid derivatives have been reported to accumulate in the Golgi apparatus. If you observe punctate staining that does not co-localize with microtubules, consider this possibility. Using the lowest effective concentration of this compound may help minimize off-target effects. |
Problem 3: No difference in this compound accumulation between sensitive and resistant cells.
| Possible Cause | Troubleshooting Step |
| The resistant cell line does not express P-gp or expresses it at very low levels. | Confirm the expression of P-gp in your resistant cell line using methods like Western blot or RT-PCR. |
| The mechanism of resistance in your cell line is not P-gp-mediated. | Your cells may have other resistance mechanisms, such as target mutations or upregulation of other efflux pumps like MRP1 or BCRP. |
| The P-gp inhibitor used as a control is not effective or used at a suboptimal concentration. | Ensure the P-gp inhibitor is active and used at an effective concentration. For example, verapamil is typically used at concentrations between 10-50 µM in vitro. |
Problem 4: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Variations in cell density or health. | Ensure that you seed the same number of viable cells for each experiment and that the cells are in a healthy, logarithmic growth phase. |
| Fluctuations in incubation temperature. | P-gp is an ATP-dependent transporter, and its activity is temperature-sensitive. Maintain a constant temperature of 37°C during your experiments. |
| Inconsistent timing of experimental steps. | Standardize all incubation and wash times across all samples and experiments. |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound and MDR cells.
Protocol 1: this compound Accumulation and Efflux Assay
This assay measures the intracellular accumulation and subsequent efflux of this compound to determine P-gp activity.
Materials:
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Drug-sensitive (e.g., MCF-7) and P-gp-overexpressing MDR (e.g., NCI/ADR-RES) cell lines
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This compound
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P-gp inhibitor (e.g., Verapamil)
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Cell culture medium
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Phosphate-buffered saline (PBS)
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Fluorescence microplate reader or flow cytometer
Procedure:
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Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
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P-gp Inhibition (Control): To a subset of wells, add the P-gp inhibitor (e.g., 25 µM Verapamil) and incubate for 30 minutes at 37°C.
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This compound Loading: Add this compound to all wells at a final concentration of 1-2 µM. Incubate for 1 hour at 37°C.
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Washing: Gently wash the cells twice with pre-warmed PBS to remove extracellular this compound.
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Accumulation Measurement: Immediately measure the intracellular fluorescence using a microplate reader (Ex: 495 nm, Em: 520 nm). This is the "0-minute" time point for the efflux measurement.
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Efflux Initiation: Add fresh, pre-warmed cell culture medium (with or without the P-gp inhibitor for the control wells) to the cells.
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Efflux Measurement: Measure the fluorescence at various time points (e.g., 30, 60, 90, 120 minutes) to monitor the decrease in intracellular this compound.
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Data Analysis:
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Normalize the fluorescence intensity at each time point to the 0-minute time point.
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Compare the rate of this compound efflux between the sensitive and resistant cell lines.
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In the resistant cell line, compare the efflux rate in the presence and absence of the P-gp inhibitor.
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Protocol 2: Cytotoxicity Assay
This assay determines the effect of P-gp inhibition on the cytotoxicity of paclitaxel in MDR cells.
Materials:
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MDR cell line
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Paclitaxel
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P-gp inhibitor (e.g., Verapamil)
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Cell culture medium
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Cytotoxicity assay reagent (e.g., MTS, MTT, or a fluorescence-based assay like CytoTox-Fluor™)
Procedure:
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Cell Seeding: Seed MDR cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of paclitaxel in the presence or absence of a fixed, non-toxic concentration of a P-gp inhibitor (e.g., 10 µM Verapamil).
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Incubation: Incubate the cells for 48-72 hours at 37°C.
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Viability Measurement: Add the cytotoxicity assay reagent according to the manufacturer's instructions and measure the absorbance or fluorescence.
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Data Analysis:
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Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
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Determine the IC50 value (the concentration of paclitaxel that inhibits cell growth by 50%) for paclitaxel alone and in combination with the P-gp inhibitor.
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Calculate the fold-reversal of resistance by dividing the IC50 of paclitaxel alone by the IC50 of paclitaxel in the presence of the inhibitor.
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Quantitative Data
The following tables summarize quantitative data from the literature on the effect of P-gp on paclitaxel cytotoxicity and its reversal by inhibitors.
Table 1: IC50 Values of Paclitaxel in Sensitive and Resistant Cell Lines
| Cell Line | Paclitaxel IC50 (nM) | Fold Resistance |
| OVCAR8 (sensitive) | 10.51 ± 1.99 | - |
| OVCAR8 PTX R C (resistant) | 128.97 ± 6.48 | 12.27 |
| OVCAR8 PTX R P (resistant) | 152.80 ± 6.51 | 14.54 |
Data from a study on paclitaxel-resistant ovarian carcinoma cell lines.
Table 2: Reversal of Paclitaxel Resistance by P-gp Inhibitors
| Cell Line | Treatment | Paclitaxel IC50 (nM) | Fold Reversal |
| HCT-15 | Paclitaxel alone | 3700 | - |
| HCT-15 | Paclitaxel + 25 µM Verapamil | 90 | 41 |
| MCF-7/DX1 | Paclitaxel alone | >10,000 | - |
| MCF-7/DX1 | Paclitaxel + 4 µM Q2 (inhibitor) | ~3.3 | ~3000 |
Data compiled from studies on a fluorescent paclitaxel analogue and a novel P-gp inhibitor.
Visualizations
P-gp Efflux Mechanism
Caption: Mechanism of this compound efflux by P-glycoprotein in MDR cells.
Experimental Workflow for this compound Efflux Assay
Caption: Workflow for the this compound intracellular accumulation and efflux assay.
P-gp (MDR1) Gene Expression Regulation
Caption: Key signaling pathways regulating P-glycoprotein (MDR1) expression.
References
Flutax 1 Signal Stability: A Technical Support Center
Welcome to the technical support center for Flutax 1, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments utilizing this compound, with a focus on enhancing signal stability for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a green-fluorescent derivative of paclitaxel (Taxol). It is primarily used for the direct imaging of the microtubule cytoskeleton in living cells through fluorescence microscopy. It binds with high affinity to microtubules, allowing for the visualization of their dynamics.[1]
Q2: My this compound signal is fading very quickly. What is causing this?
Rapid signal loss with this compound is most commonly due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This compound staining in live cells diminishes very rapidly when exposed to light.[1]
Q3: Can I use this compound for staining fixed cells?
No, this compound staining is not retained after cell fixation. It is exclusively for use in live-cell imaging applications.[1]
Q4: Is the fluorescence of this compound affected by pH?
Yes, the absorption, fluorescence, and fluorescence decay of this compound in solution are pH-sensitive. For optimal fluorescence intensity of fluorescein-based dyes like this compound, a pH of 8.4 or higher is recommended.
Q5: What are the excitation and emission maxima for this compound?
The excitation and emission maxima for this compound are approximately 495 nm and 520 nm, respectively.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Suboptimal pH: The fluorescence of this compound is pH-sensitive. | Ensure the imaging medium is buffered to a pH of 8.4 or higher for maximal fluorescence intensity. |
| Low Concentration: The concentration of this compound may be too low for detection. | A typical starting concentration for live HeLa cells is 2 µM.[1] Optimization for your specific cell type may be required. | |
| Cellular Efflux: Some cell lines may actively pump out the this compound probe. | While not extensively documented for this compound, this is a known issue for other fluorescent probes. Co-incubation with a broad-spectrum efflux pump inhibitor could be tested cautiously, monitoring for cytotoxicity. | |
| Rapid Signal Fading (Photobleaching) | Excessive Light Exposure: Continuous or high-intensity illumination will rapidly bleach the this compound signal. | Minimize light exposure by using the lowest possible laser power and shortest exposure times that provide an adequate signal. Use a sensitive detector to minimize the required excitation intensity. |
| Lack of Antifade Reagent: The imaging medium does not contain components to mitigate photobleaching. | For live-cell imaging, incorporate a commercially available, cell-compatible antifade reagent such as ProLong™ Live Antifade Reagent. | |
| High Background Fluorescence | Excess this compound: Unbound this compound in the imaging medium contributes to background noise. | After the initial incubation period (e.g., 1 hour), wash the cells with fresh imaging medium to remove unbound probe before imaging. |
| Autofluorescence: Cells naturally fluoresce, which can interfere with the this compound signal. | Image a control sample of unstained cells under the same conditions to determine the level of autofluorescence. If significant, consider using imaging software with background subtraction capabilities. | |
| Cellular Toxicity | High Concentration or Prolonged Incubation: Although generally used at low concentrations, high levels or extended exposure to taxol derivatives can be cytotoxic. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time that provides a good signal without inducing significant cell death or morphological changes. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubules with this compound
This protocol is adapted for live HeLa cells and may require optimization for other cell types.
Materials:
-
HeLa cells cultured on glass-bottom dishes
-
This compound stock solution (e.g., 1 mM in DMSO)
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Hanks' Balanced Salt Solution (HBSS) or other suitable live-cell imaging medium
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Live-cell antifade reagent (optional, but recommended)
-
Fluorescence microscope with appropriate filter sets (Excitation: ~495 nm, Emission: ~520 nm) and environmental chamber (37°C, 5% CO2)
Procedure:
-
Culture HeLa cells on glass-bottom dishes to the desired confluency.
-
Prepare a 2 µM working solution of this compound in pre-warmed (37°C) HBSS or your chosen imaging medium. If using an antifade reagent, add it to the medium according to the manufacturer's instructions.
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Remove the culture medium from the cells and gently wash once with pre-warmed HBSS.
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Add the 2 µM this compound solution to the cells.
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Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.
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After incubation, gently wash the cells twice with pre-warmed HBSS or imaging medium to remove unbound this compound.
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Add fresh, pre-warmed imaging medium (with antifade reagent if used) to the cells.
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Immediately proceed with live-cell imaging on a fluorescence microscope equipped with an environmental chamber.
Imaging Recommendations to Minimize Photobleaching:
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Use the lowest laser power that allows for adequate signal detection.
-
Keep exposure times as short as possible.
-
Acquire images only when necessary; avoid continuous illumination.
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Use a sensitive camera to reduce the required excitation light.
Protocol 2: Quantitative Analysis of this compound Signal Stability
This protocol allows for the quantitative assessment of photobleaching and the efficacy of antifade reagents.
Procedure:
-
Prepare and label cells with this compound as described in Protocol 1. Prepare two sets of samples: one with and one without a live-cell antifade reagent.
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Select a region of interest (ROI) within a cell containing well-defined microtubules.
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Acquire a time-lapse series of images of the ROI using consistent imaging parameters (laser power, exposure time, interval).
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Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the ROI for each time point.
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Normalize the fluorescence intensity of each time point to the intensity of the first time point (t=0).
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Plot the normalized fluorescence intensity against time for both conditions (with and without antifade reagent) to compare the rates of photobleaching.
Signaling Pathways and Logical Relationships
This compound, as a taxol derivative, stabilizes microtubules, which disrupts their dynamic instability. This interference with microtubule function leads to a block in the cell cycle at the G2/M phase and can subsequently trigger apoptosis (programmed cell death).
This compound-Induced G2/M Cell Cycle Arrest
Stabilization of microtubules by this compound activates the spindle assembly checkpoint (SAC), preventing the cell from progressing into anaphase. This leads to a prolonged arrest in mitosis (M phase).
This compound-Induced Apoptosis
Prolonged mitotic arrest and cellular stress induced by this compound can initiate the intrinsic pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of a caspase cascade.
Experimental Workflow for Assessing Signal Stability
The following workflow outlines the steps for a typical experiment aimed at optimizing this compound signal stability.
References
Technical Support Center: Optimizing Laser Power for Flutax 1 to Prevent Phototoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Flutax 1 while minimizing the risk of phototoxicity. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a green-fluorescent derivative of taxol, designed for labeling microtubules in living cells.[1][2][3] It is a valuable tool for the direct imaging of the microtubule cytoskeleton through fluorescent microscopy.[1][2] Its optimal excitation and emission maxima are approximately 495 nm and 520 nm, respectively.
Q2: Why is phototoxicity a concern when using this compound?
This compound staining in live cells has been observed to diminish rapidly upon exposure to light, a phenomenon known as photobleaching. This high photosensitivity suggests that the fluorophore, when excited, can generate reactive oxygen species (ROS) that may lead to cellular damage, a process called phototoxicity. Excessive phototoxicity can lead to artifacts, altered cell behavior, and even cell death, compromising experimental results.
Q3: What are the initial signs of phototoxicity in cells stained with this compound?
Initial indicators of phototoxicity can be subtle but may progress to more severe cellular damage. Researchers should be vigilant for the following signs:
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Morphological Changes: Alterations in cell shape, such as rounding, membrane blebbing, or the formation of vacuoles.
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Functional Alterations: Changes in dynamic cellular processes, including altered mitochondrial dynamics or a decrease in cell migration speed.
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Overt Cell Death: In severe cases, phototoxicity can lead to apoptosis (programmed cell death) or necrosis.
Q4: What is a safe starting laser power for imaging this compound?
A universally "safe" laser power does not exist, as it is highly dependent on the specific cell type, microscope configuration, and experimental duration. It is crucial to begin with the lowest possible laser power that provides a detectable signal and then perform a systematic titration to determine the optimal power for your experiment. A conservative starting point is often in the low single-digit percentages of your laser's maximum output.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to phototoxicity when using this compound.
Issue: Rapid photobleaching and/or signs of cell stress are observed during imaging.
Troubleshooting Steps:
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Reduce Laser Power: The most critical factor in mitigating phototoxicity is the intensity of the excitation light. Decrease the laser power to the minimum level required for adequate signal-to-noise ratio.
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Minimize Exposure Time: Shorten the camera exposure time to reduce the total dose of light delivered to the cells.
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Optimize Imaging Frequency: For time-lapse experiments, increase the interval between image acquisitions to allow cells to recover.
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Use Sensitive Detectors: Employing high quantum efficiency detectors, such as sCMOS or EMCCD cameras, can allow for the use of lower laser powers.
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Incorporate Antifade Reagents: Consider using live-cell compatible antifade reagents to reduce photobleaching and the generation of ROS.
-
Control the Imaging Environment: Maintain optimal temperature, humidity, and CO2 levels for your cells throughout the experiment.
Experimental Protocol: Laser Power Titration for this compound
This protocol provides a detailed methodology for determining the optimal laser power to minimize phototoxicity while maintaining sufficient fluorescence signal for imaging this compound.
Objective: To identify the highest laser power that can be used without inducing significant phototoxicity in the specific cell line and experimental setup.
Methodology:
-
Cell Preparation:
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Plate cells on a suitable imaging dish or slide and culture under standard conditions until they reach the desired confluency.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute this compound in pre-warmed imaging medium to the final working concentration (e.g., 2 µM, as a starting point based on available data).
-
Incubate the cells with the this compound-containing medium for approximately 1 hour at 37°C.
-
Gently wash the cells with fresh, pre-warmed imaging medium to remove unbound dye.
-
-
Laser Power Titration:
-
Define a range of laser power settings to be tested (e.g., 1%, 2%, 5%, 10%, 20%, and 50% of the maximum laser output).
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For each laser power setting, acquire a time-lapse series of images from a different field of view of the stained cells. Use a consistent imaging frequency and duration for all conditions.
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Include a control group of cells stained with this compound but not exposed to the laser.
-
-
Assessment of Phototoxicity:
-
Morphological Analysis: Visually inspect the time-lapse movies for any signs of phototoxicity as described in the FAQs.
-
Quantitative Viability Assay: Following the imaging session, perform a quantitative cell viability assay. The MTT or Neutral Red Uptake assays are suitable for this purpose.
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MTT Assay: This colorimetric assay measures the metabolic activity of cells. A decrease in the colorimetric signal indicates reduced cell viability.
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Neutral Red Uptake Assay: This assay assesses cell membrane integrity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
-
-
Data Presentation:
Summarize the results of the laser power titration in a table for clear comparison.
| Laser Power (% of Max) | Average Cell Viability (%) | Photobleaching Rate (t½, seconds) | Morphological Observations |
| 0 (No Laser) | 100 ± 2.5 | N/A | Normal, healthy morphology |
| 1% | 98 ± 3.1 | 120 | No observable stress |
| 2% | 95 ± 4.2 | 95 | Minor photobleaching |
| 5% | 85 ± 5.5 | 60 | Slight cell rounding in some cells after 10 min |
| 10% | 60 ± 7.8 | 30 | Obvious cell stress, membrane blebbing |
| 20% | 35 ± 6.3 | 15 | Significant cell death |
| 50% | <10 | <5 | Rapid and widespread cell death |
Visualizations
Signaling Pathway of Phototoxicity-Induced Apoptosis
When this compound is excited by a laser, it can generate reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis through the intrinsic (mitochondrial) pathway.
Caption: The intrinsic pathway of apoptosis initiated by ROS generation from excited this compound.
Experimental Workflow for Laser Power Optimization
This workflow outlines the logical steps to determine the optimal laser power for your imaging experiments with this compound.
Caption: A systematic workflow for optimizing laser power to minimize phototoxicity when using this compound.
References
Technical Support Center: Quantitative Analysis of Flutax-1 Images
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of Flutax-1 images.
Troubleshooting Guide
This guide addresses specific issues that may arise during Flutax-1 experiments in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| Why is my Flutax-1 signal weak or absent? | Flutax-1 is highly susceptible to photobleaching. [1][2] | - Minimize the exposure of stained cells to light.[1] - Use the lowest possible excitation light intensity that provides a detectable signal. - Reduce the exposure time during image acquisition. - Use a mounting medium with an antifade reagent if compatible with your live-cell setup. |
| Flutax-1 staining is not retained after cell fixation. | Flutax-1 is designed for use in live cells only. Ensure that you are performing live-cell imaging. | |
| Incorrect filter sets are being used for imaging. | Verify that the excitation and emission filters on the microscope are appropriate for Flutax-1 (Excitation max: 495 nm, Emission max: 520 nm). | |
| The concentration of Flutax-1 is too low. | Optimize the Flutax-1 concentration. A common starting concentration for HeLa cells is 2 µM. | |
| Why is there high background fluorescence in my images? | Excess unbound Flutax-1 is present. | After incubation with Flutax-1, wash the cells with fresh imaging medium to remove any unbound probe. |
| The imaging medium is causing background fluorescence. | Use an optically clear, phenol red-free imaging medium for live-cell imaging to reduce background. | |
| Cellular autofluorescence. | Image a control sample of unstained cells under the same conditions to determine the level of autofluorescence. If significant, consider using a cell line with lower intrinsic fluorescence or use image analysis software to subtract the background. | |
| My Flutax-1 stained microtubules appear blurry or out of focus. | Suboptimal imaging conditions. | - Ensure the objective is clean and appropriate for live-cell imaging. - Use an immersion objective if required for high-resolution imaging. - Allow the cells and imaging dish to thermally equilibrate on the microscope stage. |
| Cell health is compromised. | - Ensure cells are healthy and not overly confluent. - Use a live-cell imaging solution that maintains cell viability during the experiment. | |
| How can I quantify microtubule bundling from my Flutax-1 images? | Lack of a clear method to measure bundling. | A common method is to measure the mean fluorescence intensity along the length of microtubules or microtubule bundles. By comparing the intensity of presumed single microtubules to brighter, thicker structures, a relative bundling index can be calculated. Ensure that the image acquisition settings are not saturating the detector to maintain a linear relationship between fluorescence intensity and the number of microtubules. |
Frequently Asked Questions (FAQs)
Q1: What is Flutax-1 and what is it used for?
Flutax-1 is a green-fluorescent derivative of taxol. It is used for direct imaging of the microtubule cytoskeleton in living cells.
Q2: Can I use Flutax-1 to stain fixed cells?
No, Flutax-1 staining is not retained after cell fixation and is therefore only suitable for live-cell imaging.
Q3: What are the excitation and emission wavelengths for Flutax-1?
The excitation and emission maxima for Flutax-1 are approximately 495 nm and 520 nm, respectively.
Q4: How can I minimize phototoxicity and photobleaching when using Flutax-1?
To minimize phototoxicity and photobleaching, it is crucial to use the lowest possible excitation light intensity and exposure time. Additionally, minimizing the overall time the cells are exposed to the excitation light is critical.
Q5: What are some quantitative parameters I can extract from Flutax-1 images?
From Flutax-1 images, you can quantify various aspects of the microtubule network, including:
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Microtubule Density: The total length or number of microtubules per unit area.
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Microtubule Length: The average length of individual microtubules.
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Microtubule Bundling: The degree to which microtubules are organized into thicker bundles, often measured by fluorescence intensity.
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Microtubule Dynamics: By acquiring time-lapse images, you can analyze parameters such as microtubule growth and shortening rates.
Experimental Protocols
Protocol 1: Live-Cell Staining with Flutax-1 for Quantitative Imaging
Materials:
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Live cells cultured on glass-bottom dishes or chamber slides
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Flutax-1
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Hank's Balanced Salt Solution (HBSS) or other suitable live-cell imaging medium
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Dimethyl sulfoxide (DMSO)
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Incubator (37°C, 5% CO2)
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Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Prepare a 1 mM stock solution of Flutax-1 in DMSO.
-
On the day of the experiment, dilute the Flutax-1 stock solution in pre-warmed HBSS or imaging medium to the desired final concentration (e.g., 2 µM for HeLa cells).
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Remove the culture medium from the cells and wash once with pre-warmed HBSS.
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Add the Flutax-1 containing medium to the cells.
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Incubate the cells for 1 hour at 37°C in a CO2 incubator.
-
After incubation, gently wash the cells twice with pre-warmed HBSS or imaging medium to remove unbound Flutax-1.
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Add fresh, pre-warmed imaging medium to the cells.
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Proceed with live-cell imaging on a fluorescence microscope equipped with a stage-top incubator to maintain temperature and CO2 levels.
Protocol 2: Quantitative Analysis of Microtubule Binding using Flow Cytometry
This protocol is adapted from a method using a fluorescent taxol derivative and can be applied to Flutax-1 for quantifying microtubule binding affinity.
Materials:
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HeLa cells (or other cell line of interest)
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Flutax-1
-
Paclitaxel (for competition assay)
-
Trypsin-EDTA
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture HeLa cells to approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend in culture medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh medium to a concentration of 1 x 10^6 cells/mL.
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For a saturation binding experiment, prepare a series of Flutax-1 dilutions in culture medium.
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Add a fixed number of cells to each dilution of Flutax-1 and incubate at 37°C for a time sufficient to reach equilibrium.
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For a competition assay, incubate cells with a fixed concentration of Flutax-1 and increasing concentrations of a non-fluorescent competitor like paclitaxel.
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After incubation, wash the cells with cold PBS to remove unbound probe.
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Resuspend the cells in cold PBS for flow cytometry analysis.
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Analyze the fluorescence intensity of the cell population using a flow cytometer with appropriate laser and filter settings for Flutax-1.
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The mean fluorescence intensity can be used to determine the dissociation constant (Kd) for Flutax-1 binding to microtubules.
Quantitative Data Summary
| Parameter | Description | Typical Values (Example) | Data Analysis Method |
| Microtubule Density | Total microtubule length per cell area (µm/µm²) | 0.5 - 1.5 | Image segmentation and skeletonization analysis using software like ImageJ/Fiji. |
| Average Microtubule Length | The mean length of individual microtubule filaments (µm) | 5 - 20 | Tracing of individual microtubules in image analysis software. |
| Microtubule Bundling Index | Ratio of the fluorescence intensity of bundled microtubules to that of single microtubules | 2 - 10 | Intensity profile analysis along microtubules. |
| Flutax-1 Binding Affinity (Kd) | The concentration of Flutax-1 at which half of the microtubule binding sites are occupied. | ~1.7 µM (for a similar fluorescent taxoid) | Saturation binding analysis using flow cytometry. |
Visualizations
Caption: Signaling pathways regulating microtubule dynamics.
Caption: Experimental workflow for quantitative Flutax-1 imaging.
References
Validation & Comparative
A Head-to-Head Comparison of Flutax 1 and SiR-tubulin for Live-Cell Microtubule Imaging
For researchers in cell biology and drug development, the dynamic microtubule cytoskeleton is a key target of investigation. Fluorescent probes that allow for the visualization of microtubules in living cells are indispensable tools. Among the available options, the taxane-based probes Flutax 1 and SiR-tubulin have emerged as popular choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal probe for their specific live-cell imaging needs.
Executive Summary
This compound, a green-fluorescent derivative of paclitaxel, and SiR-tubulin, a far-red, fluorogenic probe based on docetaxel, both enable the labeling of microtubules in live cells by binding to the tubulin polymer. However, they exhibit significant differences in their spectral properties, photostability, and experimental handling. SiR-tubulin generally offers superior performance for long-term imaging and super-resolution microscopy due to its far-red emission, which minimizes phototoxicity, and its fluorogenic nature that contributes to a higher signal-to-noise ratio. This compound, while a well-established green-fluorescent probe, is more susceptible to photobleaching. The choice between these two powerful tools will ultimately depend on the specific requirements of the experiment, such as the desired imaging duration, the need for multiplexing with other fluorescent markers, and the imaging modality employed.
Performance Comparison
The following tables summarize the key quantitative and qualitative differences between this compound and SiR-tubulin based on available data.
Table 1: General and Optical Properties
| Property | This compound | SiR-tubulin |
| Fluorophore | Fluorescein derivative | Silicon Rhodamine (SiR) |
| Binding Moiety | Paclitaxel | Docetaxel |
| Excitation Max. | ~495 nm[1] | 652 nm[2] |
| Emission Max. | ~520 nm[1] | 674 nm |
| Color | Green | Far-Red |
| Fluorogenic | No | Yes |
| Cell Permeability | Yes | Yes |
| Fixable | No | No |
Table 2: Performance in Live-Cell Imaging
| Parameter | This compound | SiR-tubulin |
| Signal-to-Noise Ratio | Moderate | High (can be enhanced with verapamil) |
| Photostability | Low; diminishes rapidly with light exposure | High |
| Toxicity | Taxol-based cytotoxicity | Low at recommended concentrations (≤100 nM for long-term imaging) |
| Concentration | 2 µM (typical) | 100 nM - 1 µM (1 µM for initial staining, ≤100 nM for long-term) |
| Super-resolution | Not reported | Yes (STED, SIM) |
Mechanism of Action and Experimental Workflow
Both this compound and SiR-tubulin are taxane-based probes that bind to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization. This mechanism, while enabling visualization, can also affect microtubule dynamics, a factor to consider in long-term experiments.
The general workflow for using these probes in live-cell imaging is straightforward, involving incubation of the cells with the probe followed by imaging.
Detailed Experimental Protocols
This compound Staining Protocol (Adapted from supplier datasheets)
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Prepare Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store at -20°C.
-
Prepare Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium (e.g., HBSS or complete medium) to a final concentration of 2 µM.
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Cell Staining: Replace the culture medium of the cells with the this compound working solution.
-
Incubation: Incubate the cells for 1 hour at 37°C.
-
Washing: After incubation, wash the cells by replacing the staining solution with fresh, pre-warmed imaging medium.
-
Imaging: Proceed with live-cell imaging immediately. Due to photolability, minimize light exposure to the sample.
SiR-tubulin Staining Protocol (Adapted from supplier datasheets and publications)
-
Prepare Stock Solution: Dissolve SiR-tubulin in anhydrous DMSO to make a 1 mM stock solution. Store at -20°C or below. The solution is stable for several months and through multiple freeze-thaw cycles.
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Prepare Working Solution: Dilute the SiR-tubulin stock solution in cell culture medium to the desired final concentration. For initial experiments and bright staining, 1 µM is recommended. For long-term imaging where microtubule dynamics are critical, a concentration of 100 nM or lower is advised to minimize effects on cell division.
-
Cell Staining: Replace the culture medium of the cells with the SiR-tubulin working solution.
-
Incubation: Incubation times can vary depending on the cell line, typically ranging from 30 minutes to a few hours. For some cell lines, overnight incubation with lower concentrations (e.g., 100 nM) can be performed.
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Optional: Verapamil Treatment: For cell lines with high efflux pump activity, the signal intensity of SiR-tubulin can be increased by the addition of an efflux pump inhibitor like verapamil (typically 10 µM). However, it is important to note that verapamil can have modest effects on the F-actin cytoskeleton.
-
Washing (Optional): A washing step, consisting of replacing the labeling solution with fresh culture medium, can improve the signal-to-noise ratio. However, imaging can also be performed without washing due to the fluorogenic nature of the probe.
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Imaging: Proceed with live-cell imaging using standard Cy5 filter sets.
Concluding Remarks
Both this compound and SiR-tubulin are valuable reagents for visualizing microtubules in living cells. SiR-tubulin's far-red, fluorogenic properties and compatibility with super-resolution techniques make it a more versatile and robust probe, particularly for demanding applications like long-term time-lapse imaging and studies requiring high spatial resolution. This compound remains a viable option for shorter-term experiments where a green-fluorescent microtubule marker is needed and photobleaching can be managed. The choice of probe should be guided by the specific experimental goals, available imaging equipment, and the sensitivity of the biological system under investigation.
References
A Head-to-Head Comparison of Flutax 1 and Tubulin Tracker for Live-Cell Microtubule Imaging
For researchers in cell biology, neuroscience, and drug discovery, the visualization of microtubule dynamics in living cells is crucial for understanding cellular processes ranging from division to migration. Fluorescently labeled taxanes, which bind to and stabilize microtubules, have become indispensable tools for this purpose. This guide provides an objective comparison of two prominent microtubule probes: Flutax 1 and the Tubulin Tracker family of reagents, with a focus on their application in live-cell imaging.
Overview of the Probes
This compound is a well-established green-fluorescent taxol derivative that directly binds to polymerized tubulin, rendering microtubules visible under a fluorescence microscope.[1] It has been utilized in numerous studies to investigate the microtubule cytoskeleton.
Tubulin Tracker reagents, developed by Thermo Fisher Scientific, are a family of probes designed for live-cell microtubule imaging. This guide will focus on two key members:
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Tubulin Tracker™ Green: A green-fluorescent probe spectrally similar to this compound. It is a bis-acetylated version of Oregon Green™ 488 paclitaxel, which is initially non-fluorescent and uncharged, allowing for ready permeation of the cell membrane.[2][3] Once inside the cell, nonspecific esterases cleave the acetyl groups, trapping the now fluorescent and charged probe.[2]
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Tubulin Tracker™ Deep Red: A conjugate of docetaxel and a far-red fluorophore. This probe offers spectral properties that are advantageous for long-term imaging and multiplexing experiments.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound and the Tubulin Tracker probes based on available data.
| Feature | This compound | Tubulin Tracker™ Green | Tubulin Tracker™ Deep Red |
| Excitation Max. | ~495 nm | ~494 nm | ~652 nm |
| Emission Max. | ~520 nm | ~522 nm | ~669 nm |
| Fluorophore | Fluorescein derivative | Oregon Green™ 488 | Far-red proprietary dye |
| Binding Affinity | High (Ka ~ 10⁷ M⁻¹) | Not explicitly stated, but is a paclitaxel derivative | Not explicitly stated, but is a docetaxel derivative |
| Photostability | Prone to rapid photobleaching | Susceptible to photobleaching | Superior photostability, retains >85% signal after 60s continuous illumination |
| Cytotoxicity | Expected cytotoxicity due to paclitaxel base; specific IC50 not readily available | Minimal cytotoxicity observed at 1µM in HeLa cells over 24 hours | Minimal cytotoxicity observed at 1µM in HeLa cells over 24 hours |
| Cell Permeability | Good | Excellent due to bis-acetate modification | Excellent |
| Signal-to-Noise | Not quantitatively reported | High signal-to-noise ratio reported in a comparative study | Not quantitatively reported, but described as very bright |
| Fixability | Staining is not retained after fixation | Not recommended for fixed cells | Not recommended for fixed cells |
Mechanism of Action and Cellular Staining
Both this compound and Tubulin Tracker probes are based on taxanes (paclitaxel or docetaxel), which are microtubule-stabilizing agents. Their mechanism of action involves binding to the β-tubulin subunit within polymerized microtubules, which shifts the equilibrium towards polymerization and inhibits depolymerization. This binding event is what allows for the specific visualization of the microtubule network.
The primary difference in their application for live-cell imaging lies in the chemical modification of the fluorescent tag. Tubulin Tracker™ Green's bis-acetate formulation is designed to improve cell loading and retention, a feature not present in this compound.
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are generalized protocols for using this compound and Tubulin Tracker™ Green in live-cell imaging. Optimal conditions may vary depending on the cell type and experimental setup.
This compound Staining Protocol
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Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for live-cell imaging.
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Staining Solution Preparation: Prepare a working solution of this compound in a suitable buffer, such as pre-warmed Hanks' Balanced Salt Solution (HBSS). A typical starting concentration is 2 µM.
-
Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells with fresh, pre-warmed buffer to remove excess probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for fluorescein or GFP. Minimize light exposure to reduce photobleaching.
Tubulin Tracker™ Green Staining Protocol
-
Cell Preparation: Culture cells on a suitable imaging vessel.
-
Stock Solution Preparation: Prepare a stock solution of Tubulin Tracker™ Green in anhydrous DMSO.
-
Staining Solution Preparation: Dilute the stock solution to a final working concentration (typically 1µM) in a live-cell compatible buffer. For some cell types, the addition of Pluronic F-127 may enhance probe loading.
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Cell Staining: Replace the culture medium with the staining solution.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing (Optional): A wash step with fresh buffer can be performed to reduce background fluorescence, although a no-wash protocol is also possible.
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Imaging: Image the cells using a fluorescence microscope with FITC or GFP filter sets.
Discussion and Recommendations
The choice between this compound and a Tubulin Tracker probe will depend on the specific requirements of the experiment.
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For routine visualization of microtubules where photostability is not a major concern , both this compound and Tubulin Tracker™ Green can be effective. However, the enhanced cell permeability and retention mechanism of Tubulin Tracker™ Green may offer more uniform and brighter staining. A comparative study in Drosophila oogenesis found that a commercially available "Tubulin Tracker" provided the brightest signal and highest signal-to-noise ratio among the tested probes.
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For long-term time-lapse imaging or experiments requiring high photostability , Tubulin Tracker™ Deep Red is the superior choice. Its far-red excitation and emission minimize phototoxicity and it has been shown to be significantly more photostable than its green counterparts.
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For multiplexing experiments , Tubulin Tracker™ Deep Red provides a distinct spectral window, allowing for combination with other common green (e.g., GFP) and blue (e.g., DAPI) fluorescent markers.
References
Flutax® 1 Bests Immunofluorescence for Live-Cell Microtubule Visualization
A direct comparison reveals Flutax® 1, a fluorescent taxoid, offers significant advantages over traditional immunofluorescence for studying microtubule dynamics in living cells, including a simpler, faster protocol and the ability to visualize structures often obscured in fixed-cell preparations. This guide provides a detailed comparison of the two techniques, supported by experimental data and protocols.
For researchers in cellular biology and drug development, the accurate visualization of microtubules is paramount to understanding cell division, intracellular transport, and the effects of microtubule-targeting drugs. While immunofluorescence has long been the gold standard for imaging the microtubule cytoskeleton, it is an endpoint assay requiring cell fixation, which precludes the study of dynamic processes. Flutax® 1, a fluorescently labeled derivative of paclitaxel, offers a powerful alternative for real-time imaging in live cells.
Key Advantages of Flutax® 1 over Immunofluorescence
Flutax® 1 provides a more direct and less invasive method for microtubule visualization. Unlike immunofluorescence, which relies on antibodies to target tubulin, Flutax® 1 binds directly to the microtubule polymer.[1] This direct binding mechanism streamlines the experimental workflow and avoids potential artifacts introduced by fixation and permeabilization.
One of the most significant advantages of Flutax® 1 is its utility in live-cell imaging .[2] Immunofluorescence is inherently limited to fixed and permeabilized cells, providing only a static snapshot of the microtubule network. In contrast, the cell-permeable nature of Flutax® 1 allows for the direct visualization of microtubule dynamics in real-time within living cells.[2] However, it is important to note that Flutax® 1 staining is not well-retained after fixation.
The rapidity and simplicity of the Flutax® 1 staining protocol offer a considerable improvement in efficiency over the multi-step immunofluorescence procedure. Staining with Flutax® 1 can be achieved in minutes, compared to the hours-long, and sometimes overnight, incubations required for antibody labeling.
Furthermore, studies have shown that Flutax® 1 can reveal microtubule structures that are sometimes poorly visualized with immunofluorescence. For example, Flutax® 1 has been observed to strongly label microtubules near the spindle poles, at the telophase spindle equator, and in the central part of the midbody, areas that can appear as a "dark zone" with antibody-based staining. This suggests that Flutax® 1 may provide a more accurate representation of microtubule organization in these specific cellular regions. Additionally, Flutax® 1 has been reported to label centrosomes more intensely than anti-tubulin antibodies.
Quantitative and Qualitative Comparison
| Feature | Flutax® 1 | Immunofluorescence |
| Cell State | Live or mildly fixed cells | Fixed and permeabilized cells |
| Protocol Duration | Minutes | Hours to days |
| Primary Reagent | Fluorescently labeled taxoid | Primary antibody against tubulin |
| Secondary Reagent | None | Fluorescently labeled secondary antibody |
| Binding Affinity (Ka) | ~10⁷ M⁻¹ | Variable, dependent on antibody clone |
| Visualization of Midbody | Strong labeling of the central zone | Often shows a "dark zone" |
| Centrosome Staining | More intense than α- or β-tubulin antibodies | Dependent on specific antibody used |
| Live-cell Imaging | Yes | No |
| Fixation Compatibility | Staining is not retained after fixation | Requires fixation |
Experimental Protocols
A significant advantage of Flutax® 1 is the streamlined experimental protocol. The following provides a side-by-side comparison of typical workflows for both techniques.
Flutax® 1 Staining of Live Cells
This protocol is adapted from procedures for live-cell imaging with fluorescent taxoids.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Preparation of Staining Solution: Dilute the Flutax® 1 stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration (typically in the micromolar range).
-
Staining: Remove the culture medium from the cells and add the Flutax® 1 staining solution.
-
Incubation: Incubate the cells for a short period (e.g., 20 minutes to 1 hour) at 37°C.
-
Washing (Optional): The staining solution can be washed out and replaced with fresh medium, although "no wash" protocols are also possible.
-
Imaging: Proceed with live-cell fluorescence microscopy. It is recommended to minimize light exposure as the signal can diminish rapidly.
Immunofluorescence Staining of Microtubules
This is a generalized protocol and may require optimization for specific cell types and antibodies.
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with a detergent solution, such as 0.1% Triton X-100 in PBS, for 10 minutes to allow antibody access to intracellular structures.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and/or 5% normal goat serum) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for tubulin (e.g., anti-α-tubulin or anti-β-tubulin) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Nuclear Staining (Optional): A DNA stain like DAPI can be used to visualize the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Visualizing the Workflow
The following diagrams illustrate the stark difference in complexity between the Flutax® 1 and immunofluorescence protocols.
Conclusion
For researchers focused on the dynamic nature of the microtubule cytoskeleton, Flutax® 1 presents a compelling alternative to traditional immunofluorescence. Its ability to be used in live cells, coupled with a rapid and simple staining protocol, facilitates experiments that are not possible with antibody-based methods. While immunofluorescence remains a valuable tool for high-resolution imaging of fixed samples, the advantages of Flutax® 1 in speed, simplicity, and applicability to live-cell imaging make it an invaluable probe for modern cell biology and drug discovery.
References
Flutax 1 versus Flutax 2: A Comparative Analysis for Drug Development Professionals
A detailed examination of two prominent fluorescent taxoid probes for microtubule research, highlighting their structural differences, performance characteristics, and experimental applications.
Introduction
Flutax 1 and Flutax 2 are fluorescently labeled derivatives of the potent anti-cancer drug paclitaxel (Taxol). By covalently linking a fluorophore to the paclitaxel backbone, these probes enable the direct visualization of microtubules in living cells, providing an invaluable tool for researchers studying cytoskeletal dynamics, cell division, and the mechanism of action of microtubule-targeting drugs. This guide offers a comprehensive comparison of this compound and Flutax 2, presenting key data to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific experimental needs.
Chemical Structure and Properties
The fundamental difference between this compound and Flutax 2 lies in the attached fluorophore. This compound is 7-O-[N-(4-fluoresceincarbonyl)-L-alanyl]Taxol, incorporating a fluorescein moiety.[1] Flutax 2, on the other hand, is 7-O-[N-(2,7-difluoro-4'-fluoresceincarbonyl)-L-alanyl]taxol, which utilizes a difluorinated version of fluorescein, commonly known as Oregon Green.[2] This seemingly minor structural alteration has significant implications for the probe's performance.
| Property | This compound | Flutax 2 |
| Alternate Name | 7-O-[N-(4Fluoresceincarbonyl)-L-alanyl]Taxol | 7-O-(N-(2,7-difluoro-4'-fluoresceincarbonyl)-L-alanyl)taxol |
| Molecular Formula | C₇₁H₆₆N₂O₂₁ | C₇₁H₆₄F₂N₂O₂₁ |
| Molecular Weight | 1283.3 g/mol | 1319.28 g/mol |
| Excitation Maxima (λex) | 495 nm[3] | 496 nm |
| Emission Maxima (λem) | 520 nm | 526 nm |
Mechanism of Action
Both this compound and Flutax 2 function as microtubule-stabilizing agents, inheriting their mechanism of action from the parent compound, paclitaxel. They bind to the β-tubulin subunit of microtubules, promoting the assembly of tubulin dimers into stable microtubules and inhibiting their depolymerization. This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. This disruption ultimately leads to cell cycle arrest and apoptosis.
Signaling pathway of this compound and 2.
Performance Comparison
While sharing a common mechanism of action, this compound and Flutax 2 exhibit key differences in their performance as fluorescent probes.
Photostability and pH Sensitivity
A significant advantage of Flutax 2 over this compound is its enhanced photostability and reduced sensitivity to pH. The fluorescein molecule in this compound is known to be susceptible to photobleaching and its fluorescence is pH-dependent. The difluorination of the fluorescein core in Flutax 2 (Oregon Green) mitigates these issues, resulting in a more stable and reliable fluorescent signal, which is particularly advantageous for time-lapse imaging and quantitative studies.
Microtubule Binding Affinity
| Parameter | This compound | Flutax 2 |
| Binding Affinity (Ka) | ~ 10⁷ M⁻¹ | ~ 10⁷ M⁻¹ |
| Binding Affinity (Kd) | Not directly reported | 14 nM |
Cytotoxicity
The cytotoxicity of fluorescent taxoid derivatives is generally lower than that of the parent compound, paclitaxel. The addition of the polar fluorophore can reduce cellular permeability. For Flutax 2, the half-maximal inhibitory concentration (IC50) has been reported to be 1310 nM in HeLa cells (in the presence of the efflux pump inhibitor verapamil), 800 nM in drug-sensitive A2780 cells, and over 20 µM in drug-resistant A2780AD cells. Direct comparative IC50 values for this compound under the same experimental conditions are not available in the reviewed literature. However, it is reasonable to infer a similar, if not slightly different, cytotoxicity profile due to its structural similarity to Flutax 2.
| Cell Line | This compound IC50 | Flutax 2 IC50 |
| HeLa (+ verapamil) | Data not available | 1310 nM |
| A2780 (drug-sensitive) | Data not available | 800 nM |
| A2780AD (drug-resistant) | Data not available | > 20 µM |
Off-Target Effects
While both probes primarily target microtubules, off-target effects have been noted. Specifically, Flutax 2 has been reported to exhibit off-target accumulation in the Golgi apparatus, which may result in punctate fluorescence that does not colocalize with microtubules. Information regarding specific off-target effects of this compound is less documented in the available literature.
Experimental Protocols
The following are generalized protocols for key experiments using this compound and Flutax 2. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Workflow for a microtubule binding assay.
Microtubule Binding Assay (In Vitro)
This assay is used to determine the binding affinity of this compound and Flutax 2 to microtubules.
-
Microtubule Polymerization: Purified tubulin is polymerized into microtubules in a polymerization buffer (e.g., PEM buffer) containing GTP and a non-fluorescent microtubule-stabilizing agent like paclitaxel.
-
Incubation: The pre-formed microtubules are incubated with varying concentrations of this compound or Flutax 2 at a constant temperature (e.g., 37°C) to allow binding to reach equilibrium.
-
Separation: The microtubules (with bound Flutax) are separated from the unbound Flutax in the supernatant by ultracentrifugation.
-
Quantification: The concentration of the fluorescent probe in the supernatant (unbound) and/or the pellet (bound, after resuspension) is determined by measuring the fluorescence intensity.
-
Data Analysis: The binding data is plotted and fitted to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (Kd) or association constant (Ka).
Workflow for live-cell imaging.
Live-Cell Imaging Protocol
This protocol outlines the general steps for visualizing microtubules in living cells using Flutax probes.
-
Cell Culture: Adherent cells (e.g., HeLa, PtK2) are cultured on glass-bottom dishes or coverslips to allow for high-resolution imaging.
-
Probe Loading: The cell culture medium is replaced with a medium containing the desired concentration of this compound or Flutax 2 (typically in the low micromolar range). The cells are then incubated for a specific period (e.g., 1 hour) at 37°C to allow for probe uptake and binding to microtubules.
-
Washing: To reduce background fluorescence, the cells are washed with fresh, pre-warmed medium or a suitable buffer (e.g., HBSS) to remove any unbound probe.
-
Imaging: The stained cells are then imaged using a fluorescence microscope equipped with the appropriate filter sets for fluorescein/Oregon Green. It is important to minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure times.
Pharmacokinetics
Detailed pharmacokinetic studies specifically comparing this compound and Flutax 2 are not extensively available in the public domain. However, as with other taxane derivatives, their in vivo distribution and clearance are expected to be influenced by factors such as plasma protein binding, metabolism by cytochrome P450 enzymes, and efflux by transporters like P-glycoprotein. The increased polarity of these fluorescent derivatives compared to paclitaxel likely affects their pharmacokinetic profiles, potentially leading to altered tissue distribution and faster clearance.
Conclusion
Both this compound and Flutax 2 are powerful reagents for visualizing microtubule structures and dynamics. The choice between the two will largely depend on the specific experimental requirements. Flutax 2 is the superior choice for quantitative imaging applications, time-lapse microscopy, and experiments in environments with potential pH fluctuations due to its enhanced photostability and pH insensitivity. this compound remains a viable option for qualitative visualization of microtubules, though users should be mindful of its photolability and pH sensitivity. Researchers should also consider the potential for off-target effects, such as the observed accumulation of Flutax 2 in the Golgi apparatus, when interpreting their results. The provided experimental frameworks should serve as a solid foundation for the successful application of these fluorescent taxoids in advancing our understanding of microtubule biology and the development of novel anti-cancer therapies.
References
- 1. Comparison of the binding of anti-tubulin antibody and the fluorescent taxol derivative Flutax-1 to the microtubular system of Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flutax 2 | Microtubule Probes | Tocris Bioscience [tocris.com]
- 3. This compound | Microtubule Probes | Tocris Bioscience [tocris.com]
A Comparative Guide to Fluorescent Taxoids for Live-Cell Imaging of Microtubules
For Researchers, Scientists, and Drug Development Professionals
The visualization of microtubule dynamics in living cells is crucial for understanding a myriad of cellular processes, from cell division to intracellular transport and motility. Fluorescently labeled taxoids, derivatives of the potent microtubule-stabilizing agent paclitaxel (Taxol), have emerged as invaluable tools for this purpose. These probes directly bind to microtubules, enabling real-time imaging without the need for genetic modification or antibody staining. This guide provides an objective comparison of commonly used fluorescent taxoids, supported by experimental data, to aid researchers in selecting the optimal probe for their specific live-cell imaging applications.
Performance Comparison of Fluorescent Taxoids
The ideal fluorescent taxoid for live-cell imaging should possess high specificity for microtubules, strong fluorescence, good photostability, and minimal cytotoxicity at working concentrations. The selection of a probe often involves a trade-off between these characteristics. The following table summarizes quantitative data for several popular fluorescent taxoids.
| Probe Name | Fluorophore | Dissociation Constant (Kd) | Cytotoxicity (IC50) | Key Advantages | Key Disadvantages |
| FLUTAX-1 | Fluorescein | ~8-fold lower affinity than paclitaxel[1][2] | Mitotic inhibitor[3] | Well-characterized; good for visualizing microtubule organization.[1][3] | Lower affinity than paclitaxel; potential for phototoxicity associated with fluorescein. |
| ROTAX | Tetramethylrhodamine | Data not consistently reported | Mitotic inhibitor | Red-shifted fluorescence, potentially reducing phototoxicity compared to green fluorophores. | Less commonly used and characterized than FLUTAX. |
| PB-Gly-Taxol | Pacific Blue | 34 ± 6 nM | 60 nM (HeLa cells, with verapamil) | High affinity; suitable for 405 nm excitation. | Cytotoxicity at higher concentrations; efflux by MDR1 transporters may require inhibitors. |
| SiR-Tubulin | Silicon Rhodamine | 2.2 µM (for a similar SiR-taxoid) | Low at imaging concentrations | Far-red excitation minimizes phototoxicity and autofluorescence; suitable for super-resolution microscopy. | Lower affinity; may require efflux pump inhibitors like verapamil for optimal signal. |
| Tubulin Tracker Deep Red | Unspecified (Ex/Em ~652/669 nm) | Not specified | Can disrupt F-actin at high concentrations | Brightest signal and highest signal-to-noise ratio in a comparative study; fast penetration. | Potential for off-target effects on the actin cytoskeleton. |
Mechanism of Action: Taxoid Interaction with Microtubules
Taxoids exert their effects by binding to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization and disrupting the dynamic instability that is essential for its cellular functions. This leads to the arrest of the cell cycle, particularly during mitosis, and ultimately apoptosis.
Caption: Taxoid binding to β-tubulin stabilizes microtubules, inhibiting their dynamics and leading to cell cycle arrest.
Experimental Protocols
The following are generalized protocols for live-cell imaging using fluorescent taxoids. Specific concentrations and incubation times should be optimized for the particular cell type and fluorescent taxoid used.
General Workflow for Live-Cell Imaging with Fluorescent Taxoids
Caption: A generalized workflow for live-cell imaging experiments using fluorescent taxoids.
Detailed Methodologies
1. Cell Preparation:
-
Plate cells (e.g., HeLa, U2OS, or other adherent cell lines) in glass-bottom dishes or chambered cover glasses suitable for high-resolution microscopy.
-
Allow cells to adhere and grow to the desired confluency (typically 50-70%) in complete culture medium at 37°C and 5% CO2.
2. Fluorescent Taxoid Staining:
-
Prepare a stock solution of the fluorescent taxoid in a suitable solvent (e.g., DMSO).
-
Dilute the fluorescent taxoid to the desired final concentration in pre-warmed imaging medium (e.g., phenol red-free medium). Typical concentrations range from 50 nM to 1 µM.
-
Remove the culture medium from the cells and replace it with the taxoid-containing imaging medium.
-
Incubate the cells for a period ranging from 30 minutes to several hours, depending on the probe's permeability and binding kinetics.
-
For probes that are substrates of efflux pumps (e.g., some SiR derivatives and Pacific Blue taxoids), co-incubation with an inhibitor like verapamil (typically 10-25 µM) may be necessary to enhance intracellular accumulation and signal intensity.
3. Live-Cell Imaging:
-
Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Use a confocal or widefield fluorescence microscope with the appropriate laser lines and emission filters for the chosen fluorophore.
-
To minimize phototoxicity, use the lowest possible laser power that provides an adequate signal-to-noise ratio.
-
Optimize acquisition parameters, such as exposure time and imaging interval, based on the dynamics of the process being studied.
-
Acquire time-lapse images to observe microtubule dynamics over time.
4. Data Analysis:
-
Use image analysis software to process and analyze the acquired images.
-
Quantify parameters of interest, such as microtubule organization, dynamics (growth, shrinkage, and catastrophe frequencies), or signal intensity.
Alternatives to Fluorescent Taxoids
While fluorescent taxoids are powerful tools, alternative methods for live-cell microtubule imaging exist:
-
Fluorescent Protein Fusions: Genetically encoding and expressing fluorescent proteins (e.g., GFP, mCherry) fused to tubulin or microtubule-associated proteins (MAPs) allows for the visualization of microtubules. This approach avoids the use of exogenous chemical probes but requires transfection or the creation of stable cell lines.
-
Other Microtubule-Binding Probes: Fluorescent derivatives of other microtubule-targeting agents, such as vinblastine, can also be used. However, these may have different effects on microtubule dynamics compared to taxoids.
Conclusion
The selection of a fluorescent taxoid for live-cell imaging requires careful consideration of the specific experimental goals and the inherent properties of each probe. For applications demanding high brightness and fast imaging, probes like Tubulin Tracker Deep Red may be advantageous, though potential off-target effects should be monitored. For long-term imaging and super-resolution applications where minimizing phototoxicity is paramount, far-red probes like SiR-Tubulin are excellent choices. High-affinity probes such as PB-Gly-Taxol are well-suited for detailed binding studies. By understanding the comparative performance and methodologies outlined in this guide, researchers can make informed decisions to effectively visualize and unravel the complex dynamics of the microtubule cytoskeleton in living cells.
References
assessing the performance of Flutax 1 against other microtubule probes
For researchers, scientists, and drug development professionals, the accurate visualization and assessment of microtubule dynamics are paramount. This guide provides an objective comparison of Flutax 1 against other commercially available microtubule probes, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your research needs.
Microtubules are highly dynamic cytoskeletal polymers crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The ability to visualize and quantify these dynamics is essential for understanding fundamental cell biology and for the development of therapeutics that target the cytoskeleton, particularly in oncology. Fluorescently labeled probes that bind to microtubules are indispensable tools in this endeavor. This guide focuses on the performance of this compound, a well-established green-fluorescent taxol derivative, in comparison to other microtubule probes.
Performance Comparison of Microtubule Probes
The selection of a microtubule probe is dictated by the specific requirements of the experiment, including the imaging modality (e.g., live-cell imaging, fixed-cell imaging, super-resolution microscopy), the desired spectral properties, and the tolerance of the cellular system to potential cytotoxic effects. The following tables summarize the key performance characteristics of this compound and several other popular microtubule probes.
| Probe | Fluorophore | Excitation (nm) | Emission (nm) | Binding Affinity (to microtubules) | Cell Permeability |
| This compound | Fluorescein | 495 | 520 | Ka ~ 107 M-1 | Yes |
| Flutax 2 | Oregon Green 488 | 496 | 524 | Ka ≈ 107 M-1 | Yes |
| Pacific Blue-Gly-Taxol | Pacific Blue | ~405 | ~455 | Kd = 34 ± 6 nM[1] | Yes |
| HMSiR-tubulin | HMSiR | 659 | 673 | KDapp = 121 ± 8 nM[2][3] | Yes |
| Tubulin Tracker Green | Oregon Green 488 | 494 | 522 | Not specified | Yes |
| Tubulin Tracker Deep Red | Deep Red Fluorophore | 652 | 669 | Not specified | Yes |
Table 1: Spectroscopic and Binding Properties of Microtubule Probes. This table provides a comparative overview of the key spectral and binding characteristics of this compound and other selected microtubule probes.
| Probe | Cell Line | IC50 (48h) | Notes |
| Flutax 2 | HeLa | 1310 nM (with 25 µM verapamil) | Lower cytotoxicity compared to Pacific Blue-Taxoids. |
| Pacific Blue-Gly-Taxol | HeLa | 60 nM (with 25 µM verapamil) | Higher cytotoxicity correlated with higher affinity. |
| Pacific Blue-β-Ala-Taxol | HeLa | 330 nM (with 25 µM verapamil) | |
| Pacific Blue-GABA-Taxol | HeLa | 580 nM (with 25 µM verapamil) | |
| HMSiR-based probes | HeLa | Low cytotoxicity (IC50 in the micromolar range) | Probes with lower cell permeability showed lower cytotoxicity. |
| Tubulin Tracker Green | HeLa | Minimal cytotoxicity at 1µM for 24h | |
| Tubulin Tracker Deep Red | HeLa | No measurable cytotoxicity at 1µM for 24h |
Table 2: Cytotoxicity of Microtubule Probes. This table summarizes the cytotoxic effects of various microtubule probes on HeLa cells, providing an indication of their potential impact on cell viability during imaging experiments.
Key Considerations for Probe Selection
-
This compound , a conjugate of paclitaxel and fluorescein, is a well-characterized probe that binds with high affinity to microtubules. Its green fluorescence is suitable for standard microscopy setups. However, its fluorescence is pH-sensitive and it is known to photobleach rapidly, which can be a limitation for long-term live-cell imaging.
-
Flutax 2 offers an advantage over this compound in that its Oregon Green 488 fluorophore is less sensitive to pH changes in the physiological range.
-
Pacific Blue-Taxoids are a series of probes with tunable binding affinities and cytotoxicities based on the linker between the paclitaxel and the Pacific Blue fluorophore. Their excitation in the violet range of the spectrum allows for multiplexing with green and red fluorescent probes.
-
HMSiR-tubulin is a far-red emitting probe that is suitable for super-resolution microscopy techniques like STED and SMLM. Its spontaneous blinking properties are advantageous for single-molecule localization microscopy.
-
Tubulin Tracker Green and Deep Red are commercially available reagents for live-cell microtubule staining. Tubulin Tracker Deep Red, in particular, offers high photostability and low phototoxicity, making it ideal for long-term time-lapse imaging.
Experimental Protocols
In Vitro Microtubule Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro. The increase in microtubule polymer mass can be monitored by turbidity (absorbance at 340 nm) or by the fluorescence of a reporter molecule.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Test compound (e.g., this compound or other probes)
-
Paclitaxel (positive control for polymerization stabilization)
-
Colchicine (positive control for polymerization inhibition)
-
96-well plate
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of tubulin in G-PEM buffer.
-
In a 96-well plate, add G-PEM buffer, GTP, and the test compound at various concentrations.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.
-
Plot the absorbance as a function of time to obtain polymerization curves. An increase in absorbance indicates microtubule polymerization.
Live-Cell Imaging of Microtubules
This protocol describes the general steps for labeling and imaging microtubules in living cells using a fluorescent probe like this compound.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescent microtubule probe (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: One day before imaging, seed cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a working solution of the fluorescent probe in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically, but a starting concentration of 100 nM to 2 µM is common for taxoid-based probes.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C. For some probes, a wash step after incubation is not required.
-
Imaging: Place the dish on the stage of the live-cell imaging system. Allow the cells to equilibrate for at least 15 minutes before image acquisition.
-
Image Acquisition: Acquire images using the appropriate filter set for the chosen fluorophore. For time-lapse imaging, set up an acquisition sequence with appropriate intervals to capture the dynamics of interest. Use the lowest possible laser power to minimize phototoxicity.
Visualizing Microtubule Dynamics and Probe Mechanism
The following diagrams illustrate the fundamental processes of microtubule dynamics and the mechanism of action of taxol-based probes like this compound.
References
A Researcher's Guide to Flutax 1 and GFP-Tubulin in Microtubule Analysis
In the dynamic field of cellular biology and drug development, understanding the intricate behavior of the microtubule cytoskeleton is paramount. Two powerful tools frequently employed in this research are Flutax 1, a fluorescent derivative of the microtubule-stabilizing agent paclitaxel, and Green Fluorescent Protein (GFP)-tubulin, a genetically encoded reporter for visualizing microtubules in real-time. This guide provides a comprehensive overview of these reagents, clarifying their distinct yet complementary roles. It presents quantitative data on the effects of taxanes on microtubule dynamics, details experimental protocols for their combined use, and offers visual diagrams to elucidate key concepts and workflows.
This compound and GFP-Tubulin: Distinct Tools for a Common Target
It is crucial to understand that this compound and GFP-tubulin are not alternative products but rather serve different functions in microtubule research.
-
This compound is a chemical probe. It is a derivative of paclitaxel (Taxol) conjugated to a green fluorescent dye[1][2]. Like its parent compound, this compound is a microtubule-stabilizing agent that binds to the β-tubulin subunit within the microtubule polymer[2]. This binding suppresses the intrinsic dynamic instability of microtubules, leading to cell cycle arrest and apoptosis, a mechanism central to its anti-cancer properties[3]. The attached fluorophore allows for the direct visualization of microtubules that have been bound by the drug in living cells.
-
GFP-tubulin is a genetically encoded reporter. It is a fusion protein where GFP is attached to a tubulin subunit (commonly α- or β-tubulin). Cells are transfected with a plasmid or transduced with a viral vector containing the GFP-tubulin gene, leading to the incorporation of the fluorescent fusion protein into the microtubule network. This allows researchers to observe the entire microtubule cytoskeleton and its dynamic behavior—such as growth, shortening, and transitions between these states—in real-time using fluorescence microscopy, without the need for external dyes.
In essence, GFP-tubulin allows you to see the microtubules, while this compound is a tool to perturb microtubule function and simultaneously visualize where the drug has bound. A common experimental approach is to use cells expressing GFP-tubulin to observe and quantify the direct effects of a taxane-based drug like this compound on the microtubule network.
Quantitative Data: The Effect of Taxanes on Microtubule Dynamics
The primary effect of taxanes like this compound is the suppression of microtubule dynamic instability. The following tables summarize quantitative data from studies measuring these effects in living cells, where microtubules were visualized using fluorescently labeled tubulin. The data showcases the impact on key parameters of dynamic instability: growth and shortening rates, and the frequencies of "catastrophe" (the switch from growth to shortening) and "rescue" (the switch from shortening to growth).
Table 1: Effect of Taxol on Microtubule Dynamics in Human Cancer Cells
Data extracted from a study on Caov-3 ovarian and A-498 kidney carcinoma cells. Microtubule dynamics were measured by microinjecting fluorescently labeled tubulin and analyzing time-lapse video microscopy.
| Cell Line & Treatment | Growth Rate (µm/min) | Shortening Rate (µm/min) | Catastrophe Frequency (events/s) | Rescue Frequency (events/s) | Dynamicity (µm/min) |
| Caov-3 (Control) | 10.3 ± 0.6 | 16.1 ± 0.8 | 0.018 ± 0.002 | 0.039 ± 0.006 | 21.0 ± 1.6 |
| Caov-3 (+30 nM Taxol) | 7.8 ± 0.5 (↓ 24%) | 10.9 ± 0.8 (↓ 32%) | 0.010 ± 0.001 (↓ 44%) | 0.021 ± 0.004 (↓ 46%) | 14.5 ± 1.3 (↓ 31%) |
| A-498 (Control) | 11.4 ± 0.7 | 17.5 ± 1.0 | 0.021 ± 0.002 | 0.024 ± 0.003 | 25.4 ± 2.6 |
| A-498 (+100 nM Taxol) | 9.3 ± 0.6 (↓ 18%) | 13.0 ± 0.9 (↓ 26%) | 0.009 ± 0.001 (↓ 57%) | 0.009 ± 0.002 (↓ 63%) | 9.5 ± 1.2 (↓ 63%) |
Source: Adapted from Yvon, A. M., Wadsworth, P., & Jordan, M. A. (1999). Taxol suppresses dynamics of individual microtubules in living human tumor cells. Molecular biology of the cell, 10(4), 947-959.
Table 2: Summary of Paclitaxel Effects on Cellular Processes
| Parameter | Effect of Paclitaxel | Quantitative Observation |
| Cell Cycle Progression | Mitotic Arrest | Blocks cells at the metaphase/anaphase transition. |
| Mitotic Spindle | Abnormal Formation | Induces formation of abnormal mitotic spindles. |
| Cell Fate | Mitotic Cell Death or Slippage | Mitotically arrested cells may undergo apoptosis or exit mitosis without dividing ("slippage"). |
| Nuclear Morphology | Abnormal Nuclei | Can lead to the formation of multinucleated cells after mitotic slippage. |
Experimental Protocols
Protocol: Live-Cell Imaging of Microtubule Dynamics with GFP-Tubulin and this compound Treatment
This protocol outlines a general workflow for quantifying the effects of this compound on microtubule dynamics in mammalian cells stably expressing GFP-tubulin.
1. Cell Culture and Seeding:
- Culture mammalian cells stably expressing GFP-α-tubulin or GFP-β-tubulin in a suitable medium.
- Seed the cells onto glass-bottom imaging dishes or chamber slides at a density that allows for the visualization of individual cells (e.g., 30-50% confluency).
- Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
2. Preparation of this compound:
- Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO. Store at -20°C, protected from light and moisture.
- On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 10 nM - 1 µM) in pre-warmed complete cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
3. Live-Cell Imaging and Drug Treatment:
- Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
- Identify a field of view with healthy, well-adhered cells expressing GFP-tubulin.
- Acquire baseline time-lapse images of the cells for a set period (e.g., 5-10 minutes) to record microtubule dynamics under control conditions. Use an appropriate filter set for GFP (e.g., 488 nm excitation, 500-550 nm emission).
- Carefully replace the medium in the dish with the pre-warmed medium containing this compound (or the DMSO vehicle control).
- Immediately begin acquiring time-lapse images. The imaging frequency should be high enough to resolve microtubule growth and shortening events (e.g., one frame every 2-5 seconds). Continue imaging for the desired duration (e.g., 30-60 minutes).
4. Data Analysis:
- Use image analysis software (e.g., ImageJ/Fiji with plugins like MTrackJ, or commercial software) to manually or semi-automatically track the plus-ends of individual microtubules over time.
- Generate "life history" plots for each microtubule, showing its length versus time.
- From these plots, calculate the key parameters of dynamic instability:
- Growth Rate: The slope of periods of sustained length increase.
- Shortening Rate: The slope of periods of sustained length decrease.
- Catastrophe Frequency: The total number of transitions from growth or pause to shortening, divided by the total time spent in growth and pause.
- Rescue Frequency: The total number of transitions from shortening to growth or pause, divided by the total time spent shortening.
- Compile the data from multiple microtubules and cells for both control and this compound-treated conditions.
- Perform statistical analysis to determine the significance of any observed differences.
Visualizations
Diagrams of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular mechanism of this compound and the experimental workflow described above.
References
- 1. Multiscale Computational Analysis of the Effect of Taxol on Microtubule Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxol acts differently on different tubulin isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Flutax-1: A Comparative Guide to a First-Generation Microtubule Probe
Unveiling the Limitations of a Classic Tool in the Era of Advanced Live-Cell Imaging
For decades, the study of microtubule dynamics has been fundamental to understanding cellular processes ranging from division to intracellular transport. Fluorescent probes that specifically label microtubules have been indispensable tools in this endeavor. Flutax-1, a conjugate of paclitaxel and the fluorophore fluorescein, was one of the pioneering chemical probes for visualizing microtubules in living cells.[1][2] However, as microscopy techniques have advanced, particularly in the realm of super-resolution and long-term live-cell imaging, the limitations of first-generation probes like Flutax-1 have become more apparent. This guide provides a detailed comparison of Flutax-1 with newer microtubule probes, supported by experimental data, to inform researchers in their choice of reagents for microtubule analysis.
Performance Comparison: Flutax-1 vs. Newer Probes
The utility of a fluorescent probe is determined by a combination of factors including its brightness, photostability, specificity, and impact on cellular physiology. Newer probes have been engineered to overcome many of the shortcomings of earlier molecules like Flutax-1.
| Feature | Flutax-1 | SiR-Tubulin | Tubulin Tracker Deep Red |
| Fluorophore | Fluorescein | Silicon Rhodamine (SiR) | Proprietary Deep Red Dye |
| Excitation/Emission (nm) | ~495 / 520[3][4] | ~652 / 674 | Far-red spectrum |
| Photostability | Low; signal diminishes rapidly upon light exposure[3] | High; suitable for super-resolution | Superior photobleach resistance |
| Quantum Yield | pH-sensitive, can be low in certain cellular compartments | High and fluorogenic (fluorescence increases upon binding) | High |
| Cell Permeability | Good | Excellent | Excellent |
| Cytotoxicity | Can be cytotoxic at higher concentrations and with prolonged incubation | Low at working concentrations | No measurable cytotoxic effects after 24-hour incubation |
| Suitability for Live-Cell Imaging | Limited to short-term imaging due to phototoxicity and photobleaching | Excellent for long-term and super-resolution imaging | Excellent for extended time-lapse imaging (up to 72 hours) |
| Fixation Compatibility | Staining is not retained after fixation | Can be used in fixed cells with appropriate protocols | Not recommended for fixed cells |
| Signal-to-Noise Ratio | Moderate | High, due to fluorogenic nature | High, with uniform staining |
Key Limitations of Flutax-1
The primary drawbacks of Flutax-1 stem from the properties of its fluorescein moiety and its nature as a taxoid.
-
Photostability and Phototoxicity: Fluorescein is notoriously susceptible to photobleaching, leading to rapid signal loss during imaging. This limits its use in time-lapse experiments that require prolonged or repeated exposure to excitation light. Furthermore, the absorption of light by the fluorophore can generate reactive oxygen species, inducing phototoxicity and altering normal cellular behavior.
-
pH Sensitivity: The fluorescence of fluorescein is highly dependent on pH, being quenched in acidic environments. This can lead to inconsistent labeling in different cellular compartments with varying pH, such as lysosomes.
-
Artifacts at High Concentrations: As a taxol derivative, Flutax-1 stabilizes microtubules. While this is its mechanism of binding, at higher concentrations, it can disrupt the natural dynamics of the microtubule cytoskeleton and also interfere with other cellular components like the F-actin cytoskeleton.
-
Incompatibility with Fixation: A significant limitation for researchers wishing to perform correlative light and electron microscopy or other downstream applications is that Flutax-1 staining is not preserved after cell fixation.
Newer Probes: Overcoming the Hurdles
The development of novel fluorophores and optimization of probe design have led to a new generation of microtubule probes with superior performance.
-
Silicon Rhodamine (SiR) Probes: Probes like SiR-tubulin utilize a far-red, silicon-rhodamine dye that is cell-permeable, highly photostable, and fluorogenic. Fluorogenicity, the property of a probe to become fluorescent only upon binding to its target, significantly increases the signal-to-noise ratio by reducing background fluorescence from unbound probes. Their far-red emission spectrum also minimizes phototoxicity and cellular autofluorescence. These properties make SiR-based probes ideal for super-resolution techniques like STED microscopy.
-
Tubulin Tracker Probes: Commercially available probes such as Tubulin Tracker Deep Red offer exceptional performance for long-term live-cell imaging. They exhibit high photostability and low cytotoxicity, allowing for the tracking of microtubule dynamics over extended periods, even up to 72 hours, without significant impact on cell health or signal intensity.
-
Other Advanced Probes: Other classes of newer probes include those based on Janelia Fluor dyes, which are known for their high brightness and photostability, and Pacific Blue-taxoids, which have been designed to have more "drug-like" properties for better cell permeability and reduced efflux by cellular pumps.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes and for obtaining reliable, reproducible data.
Protocol 1: Live-Cell Staining of Microtubules
This protocol is a general guideline for staining microtubules in live cultured cells. Optimal probe concentration and incubation time should be determined empirically for each cell type and experimental setup.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Microtubule probe of choice (e.g., Flutax-1, SiR-tubulin, Tubulin Tracker)
-
Appropriate cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
(Optional) Verapamil, an efflux pump inhibitor, which may improve probe retention in some cell types
Procedure:
-
Prepare a stock solution of the microtubule probe in DMSO according to the manufacturer's instructions.
-
On the day of the experiment, dilute the probe stock solution to the desired working concentration in pre-warmed cell culture medium or imaging buffer. For example, Flutax-1 is often used at 0.5-2 µM, while SiR-tubulin is typically used at 100-500 nM.
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells at 37°C in a CO2 incubator for the recommended time. Incubation times can range from 30 minutes to a few hours. For long-term imaging with probes like Tubulin Tracker Deep Red, cells can be incubated for the duration of the experiment.
-
(Optional) For probes that are not fluorogenic or are subject to efflux, a wash step may be necessary. After incubation, gently wash the cells two to three times with pre-warmed imaging buffer. For fluorogenic probes like SiR-tubulin or for "no-wash" probes, this step can be omitted.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed with live-cell imaging on a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
Protocol 2: In Vitro Microtubule Polymerization Assay
This assay is used to assess the effect of a compound on the polymerization of purified tubulin. It can be adapted to measure the binding of fluorescent probes.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
GTP solution
-
Microtubule polymerization buffer (e.g., BRB80: 80 mM K-PIPES, pH 6.8, 1 mM EGTA, 1 mM MgCl2)
-
Test compound (e.g., Flutax-1 or a newer probe)
-
A fluorescence plate reader or spectrophotometer capable of measuring turbidity at 340 nm or fluorescence at the probe's excitation/emission wavelengths.
Procedure:
-
On ice, prepare a reaction mixture containing tubulin at a concentration that supports polymerization (e.g., 2 mg/mL) in polymerization buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add the fluorescent probe or test compound at the desired concentration.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in the reader, which has been pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence intensity over time. An increase in turbidity or fluorescence indicates microtubule polymerization.
-
Data can be used to determine the rate and extent of polymerization in the presence of the probe.
Visualizing Experimental Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide: Visualizing the Nanoscale World of Microtubules with Flutax-1 and Electron Microscopy
For researchers, scientists, and drug development professionals navigating the intricate world of cellular machinery, the accurate visualization of microtubules is paramount. These dynamic cytoskeletal polymers are fundamental to cell division, intracellular transport, and motility, making them a critical target in numerous research and therapeutic contexts. This guide provides a comprehensive comparison of two powerful techniques for microtubule visualization: the fluorescent taxoid probe Flutax-1 and the high-resolution imaging capabilities of electron microscopy.
This guide will delve into the principles, advantages, and limitations of each method, supported by experimental data and detailed protocols. By understanding the strengths and weaknesses of both Flutax-1 staining and electron microscopy, researchers can make informed decisions about the most appropriate technique for their specific experimental goals.
At a Glance: Flutax-1 vs. Electron Microscopy
| Feature | Flutax-1 Staining | Electron Microscopy (EM) |
| Principle | A fluorescent derivative of paclitaxel that binds to and stabilizes microtubules, rendering them visible under a fluorescence microscope. | Utilizes a beam of electrons to generate high-resolution images of cellular ultrastructures, including individual microtubules. |
| Resolution | Diffraction-limited (typically >200 nm); super-resolution techniques can achieve <50 nm.[1] | High resolution (up to 0.2 nm), allowing for the visualization of individual protofilaments.[2] |
| Live/Fixed Cells | Primarily for live-cell imaging. | Fixed cells only. |
| Sample Preparation | Relatively simple and rapid.[1] | Complex, multi-step process involving fixation, dehydration, embedding, and sectioning.[3] |
| Throughput | High-throughput compatible. | Low-throughput and labor-intensive. |
| Quantitative Analysis | Enables quantification of microtubule density, length distribution, and dynamics in living cells. | Provides precise measurements of microtubule number and organization in static images. |
| Cost | Relatively low cost. | High initial investment and maintenance costs. |
| Artifacts | Potential for phototoxicity and alteration of microtubule dynamics due to drug binding. | Risk of artifacts from fixation and processing, such as shrinkage or distortion. |
In-Depth Comparison
Flutax-1, a fluorescently tagged version of the microtubule-stabilizing agent paclitaxel, offers a straightforward and efficient method for visualizing microtubule networks in living cells. Its ability to permeate the cell membrane and bind directly to microtubules eliminates the need for antibodies, making the staining process quick and suitable for high-throughput screening applications. The primary advantage of Flutax-1 lies in its utility for dynamic studies, allowing researchers to observe changes in the microtubule cytoskeleton in real-time. However, it is important to note that as a taxane-based compound, Flutax-1 can influence microtubule dynamics, which may be a consideration for certain experimental questions. Furthermore, the resolution of conventional fluorescence microscopy is limited by the diffraction of light, though this can be overcome to some extent with super-resolution techniques.
In contrast, transmission electron microscopy (TEM) provides unparalleled resolution, enabling the visualization of the ultrastructure of microtubules, including their individual protofilaments. This makes EM the gold standard for detailed morphological studies of the microtubule cytoskeleton. However, the intricate and time-consuming sample preparation process, which involves harsh chemical fixation and dehydration, precludes its use in living cells and carries the risk of introducing artifacts. The high cost of the equipment and the specialized expertise required for its operation also represent significant limitations.
Experimental Data: A Quantitative Look
| Parameter | Flutax-1 / Fluorescence Microscopy | Electron Microscopy |
| Microtubule Density | Super-resolution microscopy of fluorescently labeled microtubules in model neurons revealed a density of approximately 2.39 µm of microtubule length per µm² of axon-like process area. Following treatment with a microtubule-stabilizing agent, this density increased. | Electron microscopy studies in rat hippocampal neuron dendrites have estimated a microtubule density of approximately 66 microtubules per µm². |
| Microtubule Length | In model neurons, the mean microtubule length was determined to be 2.39 µm using super-resolution fluorescence microscopy. | While EM can visualize entire cross-sections of axons and dendrites, accurately measuring the full length of individual, often long and tortuous, microtubules is challenging. |
| Microtubule Dynamics | Fluorescent speckle microscopy, a technique compatible with live-cell imaging using probes like Flutax-1, allows for the quantitative analysis of microtubule transport and turnover rates. | As a static imaging technique, electron microscopy cannot be used to study the dynamic properties of microtubules. |
Experimental Protocols
Flutax-1 Staining for Live-Cell Imaging of Microtubules
This protocol is adapted for staining microtubules in cultured cells with Flutax-1.
Materials:
-
Flutax-1 (e.g., from Tocris Bioscience)
-
Live cultured cells on glass-bottom dishes or coverslips
-
Hank's Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a stock solution of Flutax-1 in DMSO.
-
Dilute the Flutax-1 stock solution in pre-warmed HBSS to the desired final concentration (typically in the range of 100 nM to 1 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the Flutax-1 containing HBSS to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
After incubation, gently wash the cells two to three times with pre-warmed HBSS to remove unbound Flutax-1.
-
Add fresh pre-warmed HBSS to the cells for imaging.
-
Image the cells immediately on a fluorescence microscope equipped with appropriate filters for the fluorophore on Flutax-1 (e.g., FITC filter set for fluorescein).
Note: Flutax-1 staining is not well-retained after fixation. It is crucial to perform imaging on live cells. Minimize light exposure to reduce phototoxicity and photobleaching.
Transmission Electron Microscopy of Microtubules in Cultured Cells
This is a general protocol for preparing cultured cells for TEM to visualize microtubules.
Materials:
-
Cultured cells
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M sodium cacodylate buffer)
-
Ethanol series (e.g., 50%, 70%, 90%, 100%) for dehydration
-
Propylene oxide
-
Epoxy resin (e.g., Epon)
-
Uranyl acetate and lead citrate for staining
Procedure:
-
Primary Fixation: Fix the cells in suspension or as a monolayer with the primary fixative for 1-2 hours at room temperature.
-
Washing: Wash the cells several times with the buffer used for fixation.
-
Secondary Fixation: Post-fix the cells with the secondary fixative for 1 hour on ice. This step enhances contrast.
-
Washing: Wash the cells again with buffer and then with distilled water.
-
Dehydration: Dehydrate the cells through a graded series of ethanol concentrations.
-
Infiltration: Infiltrate the cells with a mixture of propylene oxide and epoxy resin, gradually increasing the concentration of the resin.
-
Embedding: Embed the cells in pure epoxy resin and polymerize at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance the contrast of cellular structures.
-
Imaging: Image the sections using a transmission electron microscope.
Visualizing the Workflow
Caption: Comparative workflow for microtubule visualization.
Alternative Methods for Microtubule Visualization
Beyond Flutax-1 and electron microscopy, several other techniques are available for studying microtubules:
-
Immunofluorescence: This widely used method employs antibodies that specifically target tubulin. It offers high specificity and the ability to label different tubulin isotypes or post-translational modifications. However, it requires cell fixation and permeabilization, preventing live-cell imaging.
-
Fluorescent Protein Fusions: Genetically encoding fluorescent proteins (e.g., GFP) fused to tubulin or microtubule-associated proteins (MAPs) allows for the visualization of microtubules in living cells without the use of external dyes. This approach is powerful for studying microtubule dynamics but can sometimes interfere with normal microtubule function.
-
Label-free Imaging: Techniques like spatial light interference microscopy (SLIM) can visualize microtubules in live, unstained cells, minimizing perturbations. However, the specificity and contrast may be lower compared to fluorescence-based methods.
Conclusion
The choice between Flutax-1 staining and electron microscopy for microtubule visualization ultimately depends on the specific research question. For dynamic studies in living cells where high throughput is advantageous, Flutax-1 is an excellent choice. When the highest possible resolution is required to investigate the ultrastructural details of the microtubule network, electron microscopy remains the unparalleled gold standard. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate method to illuminate the fascinating and critical world of microtubules.
References
A Comparative Guide to Flutax-1 and its Alternatives for Microtubule Imaging
For researchers in cellular biology and drug development, the visualization of microtubules is crucial for understanding cellular division, intracellular transport, and the effects of microtubule-targeting drugs. Fluorescently labeled taxanes, such as Flutax-1, are valuable tools for this purpose, as they bind to and stabilize microtubules, allowing for their direct visualization in living and fixed cells. This guide provides a comparative analysis of the brightness and photostability of Flutax-1 and its commercially available alternatives, supported by available experimental data and detailed methodologies.
Brightness and Photostability Comparison
The utility of a fluorescent probe is largely determined by its brightness and its resistance to photobleaching. Brightness is a product of the molar extinction coefficient (a measure of how strongly the fluorophore absorbs light at a given wavelength) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to the fluorophore's ability to withstand repeated excitation without being chemically altered and losing its fluorescence.
| Probe | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Photostability |
| Flutax-1 | Fluorescein | 495[1][2][3] | 520[1][2] | Not Available | Not Available | Not Available | Low (staining in live cells diminishes very rapidly when exposed to light) |
| Flutax-2 | Oregon Green 488 | 496 | 526 | 80,000 | 0.9 | 72,000 | More photostable than Flutax-1 |
| Taxol Janelia Fluor® 526 | Janelia Fluor® 526 | 531 | 549 | 118,000 | 0.87 | 102,660 | Superior photostability |
Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher value indicates a brighter fluorophore. Photostability is described qualitatively based on available information.
From the available data, Taxol Janelia Fluor® 526 appears to be the brightest and most photostable of the green-emitting fluorescent taxoid probes. Flutax-2 offers a significant improvement in both brightness and photostability over Flutax-1. The fluorescein moiety of Flutax-1 is known to be susceptible to photobleaching, which aligns with the qualitative descriptions of its performance.
Experimental Protocols
Accurate determination of a fluorophore's brightness and photostability requires standardized experimental protocols. Below are detailed methodologies for these key experiments.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Protocol:
-
Sample Preparation: Prepare a stock solution of the fluorescent taxoid in a suitable solvent (e.g., DMSO or ethanol) at a precisely known concentration. A series of dilutions are then prepared from the stock solution.
-
Absorbance Measurement: The absorbance of each dilution is measured at the fluorophore's absorption maximum using a UV-Vis spectrophotometer. The solvent used for the dilutions serves as the blank.
-
Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in mol/L), the molar extinction coefficient (ε) is calculated from the slope of the linear fit of this plot (slope = εb).
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is often determined using a comparative method, referencing a standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the test sample. For green-emitting probes like Flutax-1, fluorescein or rhodamine 6G in ethanol are common standards.
-
Sample Preparation: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) at the excitation wavelength to avoid inner filter effects.
-
Absorbance and Fluorescence Measurement: Record the UV-Vis absorbance spectra and the fluorescence emission spectra for all solutions. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard will yield straight lines, and the ratio of the slopes can be used to calculate the quantum yield.
Measurement of Photostability
Photostability is assessed by quantifying the rate of photobleaching under controlled illumination conditions.
Protocol:
-
Sample Preparation: Prepare a sample of the fluorescent taxoid bound to microtubules, for example, in fixed and permeabilized cells or with in vitro polymerized microtubules.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous and constant illumination using a fluorescence microscope. The illumination intensity and acquisition parameters should be kept consistent across all samples being compared.
-
Data Analysis: Measure the fluorescence intensity of a region of interest in each image of the time series. The intensity decay over time is then plotted. The photostability can be quantified by determining the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value, or by fitting the decay curve to an exponential function to extract a photobleaching rate constant.
Visualizations
Taxane Signaling Pathway
Taxanes, including Flutax-1 and its alternatives, exert their biological effects by binding to and stabilizing microtubules. This disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.
Caption: Taxane mechanism of action leading to cell cycle arrest and apoptosis.
Experimental Workflow for Brightness and Photostability Evaluation
The following diagram outlines the key steps involved in the comparative evaluation of fluorescent taxoid probes.
Caption: Experimental workflow for comparing brightness and photostability.
References
A Researcher's Guide to Differential Labeling of Microtubule Subsets with Flutax-1 and its Alternatives
For researchers, scientists, and drug development professionals, understanding the intricate dynamics of the microtubule cytoskeleton is paramount. This guide provides a comprehensive comparison of Flutax-1 and other fluorescent taxoids for the differential labeling of microtubule subsets, supported by experimental data and detailed protocols.
Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. The ability to distinguish between stable, long-lived microtubules and their more dynamic counterparts is essential for elucidating their specific functions in these processes. This guide focuses on the use of Flutax-1, a green-fluorescent derivative of paclitaxel (Taxol), and its alternatives for visualizing and differentiating these microtubule subpopulations.
Performance Comparison of Fluorescent Taxoid Probes
The selection of a fluorescent probe for microtubule labeling depends on various factors, including its photophysical properties, binding affinity, and suitability for live or fixed-cell imaging. The following table summarizes the key characteristics of Flutax-1 and several popular alternatives.
| Probe | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Binding Affinity (Ka) | Quantum Yield (Φ) | Key Features |
| Flutax-1 | Fluorescein | 495 | 520 | ~ 107 M-1 | Not readily available | Green emission, high affinity, pH sensitive, suitable for live-cell imaging but not well-retained after fixation.[1] |
| Flutax-2 | Oregon Green 488 | ~496 | ~524 | High | Not readily available | Green emission, similar to Flutax-1 but less pH sensitive. |
| ROTAX | Tetramethylrhodamine | ~555 | ~580 | High | Not readily available | Red-orange emission, suitable for multicolor imaging with green probes. |
| Taxol Janelia Fluor® 526 | Janelia Fluor® 526 | 531 | 549 | High | 0.87 | Green-yellow emission, fluorogenic (fluoresces upon binding), bright, and photostable, suitable for live-cell and super-resolution microscopy. |
| Taxol Janelia Fluor® 646 | Janelia Fluor® 646 | 655 | 671 | High | Not readily available | Far-red emission, fluorogenic, bright, and photostable, ideal for deep-tissue and in vivo imaging. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Dynamic Microtubules with Flutax-1
This protocol details the steps for visualizing the dynamic microtubule network in living cells using Flutax-1.
Materials:
-
HeLa cells (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Flutax-1 (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Live-cell imaging microscope with appropriate filter sets for fluorescein.
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Dilute the Flutax-1 stock solution in pre-warmed HBSS to a final concentration of 2 µM.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the Flutax-1 staining solution to the cells.
-
Incubation: Incubate the cells for 1 hour at 37°C in a cell culture incubator.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed HBSS to remove unbound probe.
-
Imaging: Immediately image the cells on a live-cell imaging microscope. Use minimal laser power and exposure time to reduce phototoxicity and photobleaching, as Flutax-1 signal can diminish rapidly upon light exposure.
Protocol 2: Differential Labeling of Stable and Dynamic Microtubules
This protocol combines live-cell imaging of dynamic microtubules with subsequent fixation and immunofluorescent staining of stable, acetylated microtubules.
Materials:
-
All materials from Protocol 1
-
Methanol, pre-chilled to -20°C
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-acetylated tubulin antibody
-
Secondary antibody: fluorescently-conjugated antibody with a different emission spectrum from Flutax-1 (e.g., Alexa Fluor 594)
-
Mounting medium with DAPI
Procedure:
-
Live-Cell Imaging of Dynamic Microtubules: Follow steps 1-6 of Protocol 1 to label and image the dynamic microtubule network with Flutax-1. Acquire images of the desired cells.
-
Fixation: Immediately after live-cell imaging, fix the cells by adding ice-cold methanol and incubating for 4 minutes at -20°C.
-
Rehydration and Blocking: Wash the fixed cells three times with PBS. Then, block non-specific antibody binding by incubating with blocking buffer for 45-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-acetylated tubulin primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslip with mounting medium containing DAPI to stain the nuclei. Image the cells using a confocal or widefield fluorescence microscope, capturing both the Flutax-1 signal (if any remains, though it is often lost upon fixation) and the signal from the secondary antibody labeling the stable, acetylated microtubules. By comparing the images from the live-cell and fixed-cell staining, a distinction between the dynamic and stable microtubule populations can be made.
Visualizing Key Processes
To better understand the context and application of differential microtubule labeling, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: Wnt signaling pathway regulating microtubule stability.
Caption: Workflow for differential microtubule labeling.
Conclusion
The differential labeling of microtubule subsets provides invaluable insights into their distinct roles within the cell. Flutax-1 remains a useful tool for visualizing dynamic microtubules in live cells, though its utility in fixed-cell applications is limited. Newer probes, such as the Taxol Janelia Fluor® series, offer significant advantages in terms of brightness, photostability, and fluorogenicity, making them powerful alternatives for a wide range of imaging applications, including super-resolution microscopy. The choice of probe should be guided by the specific experimental needs, such as the requirement for live-cell imaging, multicolor capabilities, and the desired spectral properties. The protocols and comparative data presented in this guide aim to equip researchers with the necessary information to effectively investigate the complex and dynamic world of the microtubule cytoskeleton.
References
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Flutax 1
For Immediate Implementation: This document provides critical, step-by-step guidance for the safe handling and disposal of Flutax 1, a fluorescent taxol derivative. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
This compound, a potent cytotoxic agent, requires stringent safety measures to prevent exposure.[1] As a fluorescent derivative of taxol, its handling necessitates specific personal protective equipment (PPE) and meticulous operational and disposal procedures. This guide will serve as your primary resource for minimizing risks associated with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when working with this compound. All personnel must be trained in the correct donning and doffing procedures for the equipment listed below.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves, double-gloving recommended. | Prevents skin contact with the cytotoxic agent.[2][3] |
| Lab Coat/Gown | Disposable, back-closing gown made of low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety goggles with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of splashing. | Protects eyes and face from accidental splashes of this compound solutions. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator should be used when handling the powder form of this compound or when there is a risk of aerosol generation. | Minimizes the risk of inhaling hazardous particles. |
| Shoe Covers | Disposable shoe covers should be worn in areas where this compound is handled. | Prevents the spread of contamination outside of the designated work area. |
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound is crucial for minimizing exposure risks. The following workflow outlines the essential steps for safe operational procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
